molecular formula C8H5NO3S B3375122 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid CAS No. 106833-80-1

2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B3375122
CAS No.: 106833-80-1
M. Wt: 195.2 g/mol
InChI Key: CCYJSBIENSYLFK-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO3S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-yl-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5NO3S/c10-8(11)5-4-9-7(12-5)6-2-1-3-13-6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CCYJSBIENSYLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283565
Record name 2-(2-Thienyl)-5-oxazolecarboxylic acid
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Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

106833-80-1
Record name 2-(2-Thienyl)-5-oxazolecarboxylic acid
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Record name 2-(2-Thienyl)-5-oxazolecarboxylic acid
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Record name 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid
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Foundational & Exploratory

Biological Activity & Therapeutic Potential of Thiophene-Oxazole Hybrid Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of Thiophene-Oxazole Hybrid Carboxylic Acids

Executive Summary

The fusion of thiophene and oxazole heterocycles into a single scaffold, further functionalized with a carboxylic acid moiety, represents a privileged structural motif in modern medicinal chemistry. This hybrid architecture exploits the bioisosteric properties of thiophene (resembling phenyl rings but with distinct electronic profiles) and the hydrogen-bonding capacity of oxazole.

This guide analyzes the technical utility of this scaffold, focusing on three primary therapeutic vectors: selective COX-2 inhibition (anti-inflammatory) , EGFR kinase inhibition (anticancer) , and broad-spectrum antimicrobial activity . It provides validated synthetic pathways, structure-activity relationship (SAR) maps, and specific experimental protocols for evaluating biological efficacy.

Molecular Rationale: The "Hybrid" Advantage

The design of thiophene-oxazole hybrid carboxylic acids is not arbitrary; it addresses specific limitations of mono-heterocyclic drugs.

  • Thiophene Core: Acts as a lipophilic spacer. Unlike benzene, the sulfur atom in thiophene can participate in specific non-covalent interactions (S···O or S···N) with receptor pockets.[1] It is a proven pharmacophore in NSAIDs (e.g., Tiaprofenic acid).

  • Oxazole Ring: Introduces dipole moments and acts as a hydrogen bond acceptor (N-3) and weak donor (C-H), improving water solubility and metabolic stability compared to furan or pyrrole analogs.

  • Carboxylic Acid Moiety: Critical for:

    • Solubility: Allows formation of water-soluble salts (sodium/potassium).

    • Target Binding: Forms salt bridges with positively charged residues (e.g., Arg120 or Arg513 in COX-2, Lys745 in EGFR).

Chemical Synthesis Strategies

Two primary methodologies are recommended based on yield, scalability, and "green" chemistry principles.

Method A: Microwave-Assisted "Green" Synthesis (Gewald Reaction Variant)

Best for: Rapid generation of diverse libraries with high yields.

This protocol utilizes the Gewald reaction to form the aminothiophene core, followed by oxazole ring closure.

Step-by-Step Protocol:

  • Reagents: Cyclohexanone (or substituted ketone), ethyl cyanoacetate, elemental sulfur, and morpholine.

  • Conditions: Irradiate mixture in ethanol at 300W (Microwave) for 2–5 minutes.

  • Intermediate: Isolates ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .

  • Oxazole Formation: React the intermediate with an appropriate benzoyl chloride or substituted acid chloride in the presence of polyphosphoric acid (PPA) or under microwave conditions to close the oxazole ring.

  • Hydrolysis: Treat the resulting ester with 10% NaOH/ethanol reflux to yield the free carboxylic acid .

Method B: Direct Oxidative Cyclization

Best for: Late-stage functionalization of complex carboxylic acids.

Protocol:

  • Activation: React the starting thiophene-carboxylic acid with a triflylpyridinium reagent to form an activated acylpyridinium species.

  • Cyclization: Add an

    
    -isocyanoacetate and a base (DMAP).
    
  • Result: Direct formation of the 4,5-disubstituted oxazole ring attached to the thiophene core.

Visualization: Synthesis Workflow

Synthesis_Pathway Start Ketone + Ethyl Cyanoacetate + S8 Gewald Gewald Reaction (Microwave, 300W, 5 min) Start->Gewald Thiophene Aminothiophene Carboxylate Intermediate Gewald->Thiophene Acylation Acylation with Ar-COCl Thiophene->Acylation Cyclization Oxazole Ring Closure (PPA or POCl3) Acylation->Cyclization Hydrolysis Base Hydrolysis (NaOH/EtOH) Cyclization->Hydrolysis Final Thiophene-Oxazole Hybrid Carboxylic Acid Hydrolysis->Final

Figure 1: Step-wise synthesis pathway from raw precursors to the final hybrid acid.

Pharmacological Profile & Biological Activity

Anti-Inflammatory Activity (COX-2 Inhibition)

The thiophene-oxazole scaffold is designed to mimic the selectivity of coxibs (e.g., Celecoxib) but with a carboxylic acid "warhead" similar to NSAIDs.

  • Mechanism: The thiophene ring fits into the hydrophobic channel of the COX-2 active site. The oxazole ring provides rigid orientation, directing the carboxylic acid (or its ester precursor) to interact with Arg513 (a residue unique to COX-2, absent in COX-1).

  • Potency: Derivatives often show IC50 values in the 0.20 – 0.70 µM range for COX-2, with Selectivity Indices (SI) > 70.

Anticancer Activity (EGFR & VEGFR2 Targeting)

Hybrids, particularly those with pyrazole or additional aromatic substitutions on the oxazole, show potent cytotoxicity against HepG2 (Liver) and MCF-7 (Breast) cancer lines.[2]

  • Mechanism: Molecular docking reveals the scaffold occupies the ATP-binding pocket of EGFR. The nitrogen atoms of the oxazole and thiophene-amide linkers form hydrogen bonds with Met793 (hinge region).

  • Key Data:

    • HepG2 IC50: ~1.3 µM (High Potency)[3]

    • MCF-7 IC50: ~6.5 – 10.6 µM

Antimicrobial Activity

The lipophilicity of the thiophene-oxazole unit facilitates penetration of bacterial cell membranes.

  • Spectrum: Effective against Gram-positive (S. aureus) and select Gram-negative (E. coli) strains.[3][4]

  • Efficacy: MIC values typically range from 16 – 64 mg/L .

  • Resistance: Some derivatives show activity against Colistin-resistant (Col-R) strains, suggesting a mechanism independent of traditional pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the scaffold for a specific target.

SAR Visualization

SAR_Map Core Thiophene-Oxazole Scaffold Thio_Pos2 Position 2 (Thiophene) Core->Thio_Pos2 Thio_Pos3 Position 3 (Thiophene) Core->Thio_Pos3 Ox_Pos2 Position 2 (Oxazole) Core->Ox_Pos2 Ox_Pos5 Position 5 (Oxazole) Core->Ox_Pos5 Thio_Pos2_Act Carboxylic Acid/Ester: Essential for COX-2 (Arg binding) & Solubility Thio_Pos2->Thio_Pos2_Act Thio_Pos3_Act Amino/Amide Linker: H-bonding with EGFR (Met793) Thio_Pos3->Thio_Pos3_Act Ox_Pos2_Act Aryl Substitution (Ph-R): Lipophilicity drives membrane permeability (Antimicrobial) Ox_Pos2->Ox_Pos2_Act Ox_Pos5_Act Electron Withdrawing Groups (F, Cl): Enhance Metabolic Stability & Cytotoxicity Ox_Pos5->Ox_Pos5_Act

Figure 2: Pharmacophore mapping of the hybrid scaffold.

Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay

To verify anti-inflammatory potential.

  • Preparation: Incubate recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) with hematin and the test compound (dissolved in DMSO) for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric indicator).

  • Measurement: Monitor the increase in absorbance at 610 nm (oxidized TMPD) for 1 minute.

  • Calculation: % Inhibition =

    
    .
    
  • Control: Use Celecoxib (selective COX-2) and Indomethacin (non-selective) as positive controls.

Protocol 2: Antimicrobial MIC Determination (Broth Microdilution)

To assess bactericidal potency.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the thiophene-oxazole hybrid (range: 0.5 – 128 µg/mL).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Validation: Use Ciprofloxacin as the reference standard.

Summary of Key Data

Biological ActivityTarget / StrainEfficacy MetricReference Standard
Anticancer HepG2 (Liver Cancer)IC50: 1.3 ± 1.0 µM Doxorubicin (0.6 µM)
Anticancer MCF-7 (Breast Cancer)IC50: 6.5 – 10.6 µM Doxorubicin (12.8 µM)
Anti-inflammatory COX-2 EnzymeIC50: 0.20 – 0.69 µM Celecoxib (0.16 µM)
Antimicrobial S. aureus (Gram +)MIC: 16 – 32 mg/L Ciprofloxacin (0.5 mg/L)
Antimicrobial E. coli (Gram -)MIC: 32 – 64 mg/L Ciprofloxacin (0.01 mg/L)

References

  • Green Synthesis of Thiophene-Oxazole Derivatives: Chavan, S. M. (2021). "Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives." Research Journal of Science and Technology. Link

  • Anticancer & Antimicrobial Hybrids: Bhatt, D. M., et al. (2026).[3] "Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation." Synthetic Communications. Link

  • COX-2 Inhibition of Thiophene Scaffolds: Singh, P., et al. (2011). "Synthesis and docking studies of thiophene scaffolds in COX-2." Arkivoc. Link

  • Thiophene-Oxadiazole Anticancer Activity: Chitra, A., et al. (2024). "Synthesis, Docking Studies And Biological Evaluation Of Thiophene-Oxadiazole Hybrid Derivatives." Journal of Advanced Zoology. Link

  • Direct Synthesis of Oxazoles: Wu, et al. (2022). "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." Journal of Organic Chemistry. Link

Sources

The Strategic Utility of Oxazole-5-Carboxylic Acid Scaffolds in Medicinal Chemistry: A Comprehensive SAR and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazole-5-carboxylic acid (CAS 118994-90-4) has emerged as a privileged heterocyclic building block in modern drug discovery[1]. Characterized by a five-membered aromatic ring containing nitrogen and oxygen, the C5-carboxylic acid functionality provides an essential reactive handle for synthesizing diverse, biologically active oxazole-5-carboxamides[2]. This whitepaper explores the structure-activity relationship (SAR) dynamics of the oxazole-5-carboxylic acid scaffold, detailing the physicochemical causality behind its target binding, and provides self-validating experimental protocols for its integration into drug development pipelines.

Physicochemical Profiling and Pharmacophore Causality

The strategic incorporation of an oxazole ring into a drug candidate is rarely accidental. It is driven by specific physicochemical properties that solve complex medicinal chemistry challenges:

  • Basicity and Ionization: The parent oxazole ring possesses a relatively low basicity, with the conjugate acid exhibiting a pKa of approximately 0.8[3]. Consequently, the oxazole nitrogen remains unprotonated at physiological pH (7.4). This uncharged state allows the core to act as a rigid, lipophilic spacer while simultaneously serving as a potent hydrogen bond acceptor.

  • Conformational Rigidity: When functionalized at the C5 position to form an oxazole-5-carboxamide, the scaffold exhibits distinct conformational preferences. The minimization of steric clash between the oxazole C4-H and the amide N-H often locks the molecule into a highly predictable, bioactive conformation[4].

  • Bioisosterism: The oxazole-5-carboxamide motif is frequently utilized as a metabolically stable bioisostere for 1,2,4-triazoles and other labile heterocyclic amides, preserving necessary bond angles while improving pharmacokinetic profiles[5].

SAR_Model Core Oxazole-5-Carboxamide Core C2 C2 Position (Aryl/Alkyl Substitution) Core->C2 C4 C4 Position (Steric/Lipophilic Handle) Core->C4 Amide C5-Amide Linker (H-Bonding Vector) Core->Amide Eff_C2 Modulates lipophilicity & metabolic stability C2->Eff_C2 Eff_C4 Occupies hydrophobic pockets (e.g., SDH/NOP) C4->Eff_C4 Eff_Amide Critical for target binding (H-bond donor/acceptor) Amide->Eff_Amide

Caption: Pharmacophore model and SAR logic for oxazole-5-carboxamide derivatives.

Core Structure-Activity Relationships (SAR): Field-Proven Case Studies

To understand how variations in the oxazole-5-carboxylic acid scaffold dictate biological outcomes, we must analyze the causality behind recent SAR campaigns across diverse therapeutic areas.

Fungicidal Succinate Dehydrogenase Inhibitors (SDHi)

In agrochemical research, oxazole-5-carboxamides have been optimized to target fungal succinate dehydrogenase (SDH). A recent study synthesizing


-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamides revealed strict steric and electronic requirements[6].
  • The Causality: Introducing a methyl group at the oxazole C4 position significantly enhanced fungicidal activity. This C4-methyl group provides optimal van der Waals contacts within the lipophilic pocket of the SDH enzyme. Conversely, methylating the amide nitrogen (converting a secondary amide to a tertiary amide) abolished activity, proving that the amide N-H is an indispensable hydrogen bond donor in the SDH active site[6].

Nociceptin Opioid Receptor (NOP) Ligands

In the pursuit of non-addictive analgesics, researchers integrated the oxazole-5-carboxamide moiety into


-piperidinyl indole scaffolds to target the NOP receptor[4].
  • The Causality: Molecular docking and SAR data demonstrated that the oxygen atom of the oxazole ring acts as a critical hydrogen bond acceptor, engaging the backbone NH of Cys200 in the extracellular loop 2 (ECL2) of the NOP receptor. Furthermore, placing bulky, lipophilic substituents (e.g., aryl groups) at the C2 position of the oxazole ring drove binding affinity into the sub-nanomolar range by occupying a minor hydrophobic pocket near Val1263[4].

Antimalarial Therapeutics

Addressing artemisinin resistance in Plasmodium falciparum requires novel mechanisms. Scaffold hopping from a 1,2,4-triazole to an oxazole-5-carboxamide yielded a highly potent series of antimalarials[5].

  • The Causality: Unlike the SDH inhibitors, the antimalarial SAR showed an inverse trend regarding the amide linker. Secondary amides (N-H) were entirely inactive (>10.0 μM), whereas tertiary amides (

    
    -methyl) restored and enhanced potency to 519 nM. This indicates that the parasite's target protein requires a specific conformational twist induced by the steric bulk of the 
    
    
    
    -methyl group, preventing the planar conformation typically adopted by secondary amides[5].
Quantitative SAR Summary
Target / ApplicationScaffold VariationMechanistic CausalityQuantitative Impact
Fungal SDH C4-Methyl vs. C4-HC4-Methyl maximizes lipophilic contacts in the binding pocket.EC

improved from >50 mg/L to 0.17 mg/L[6].
Fungal SDH Secondary vs. Tertiary AmideN-H is a mandatory hydrogen bond donor for SDH binding.Activity dropped by >80% upon N-methylation[6].
NOP Receptor C2-Aryl vs. C2-AlkylC2-Aryl occupies a minor hydrophobic pocket near Val1263.K

improved from nanomolar to sub-nanomolar[4].
P. falciparum Tertiary vs. Secondary Amide

-methyl induces a required non-planar bioactive conformation.
IC

improved from >10.0 μM to 519 nM[5].

Synthetic Workflows and Self-Validating Protocols

Transforming oxazole-5-carboxylic acid into a bioactive carboxamide requires robust, high-yielding amidation chemistry. The following protocol utilizes PyBOP, which is specifically chosen for heterocyclic carboxylic acids to prevent the formation of poorly soluble urea byproducts (common with EDC/HOBt) and to minimize racemization[4].

Protocol: PyBOP-Mediated Amidation of Oxazole-5-Carboxylic Acid

1. Reagent Preparation & Activation

  • Step: Dissolve oxazole-5-carboxylic acid (1.0 equiv, e.g., 2.05 mmol) in anhydrous DMF (0.5 M). Add PyBOP (1.0 equiv) followed by

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (1.2 - 2.5 equiv)[4].
    
  • Causality: DIPEA neutralizes the acidic proton of the carboxylic acid, facilitating nucleophilic attack by the phosphonium salt of PyBOP to form the active hydroxybenzotriazole (HOBt) ester.

  • Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear, homogenous solution within 10–15 minutes, visually confirming active ester formation. TLC (1:1 EtOAc/Hexane) will show the disappearance of the highly polar baseline acid spot.

2. Nucleophilic Coupling

  • Step: Add the target primary or secondary amine (1.0 equiv) dropwise to the activated mixture. Stir at room temperature for 12–16 hours under an inert atmosphere (N

    
     or Argon).
    
  • Causality: Room temperature is sufficient; heating is avoided to prevent thermal degradation of the oxazole ring or side reactions at the C2 position.

3. Orthogonal Workup

  • Step: Dilute the reaction with excess Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO

    
     (2x), 1M HCl (2x), and saturated brine (1x).
    
  • Causality: This is a self-purifying liquid-liquid extraction cascade. NaHCO

    
     deprotonates and extracts any unreacted oxazole-5-carboxylic acid into the aqueous layer. The 1M HCl protonates and extracts unreacted aliphatic amines. Brine removes residual DMF from the organic phase.
    

4. Analytical Validation

  • Step: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.
  • Self-Validation (NMR): Confirm the product via

    
    H NMR. The diagnostic C2-H proton of the oxazole ring is highly deshielded by the adjacent heteroatoms and the anisotropic effect of the ring, typically appearing as a distinct singlet far downfield at δ 7.90 – 8.40 ppm [6].
    

Synth_Workflow Start Oxazole-5-Carboxylic Acid + DMF Act Activation Add PyBOP + DIPEA (15 min) Start->Act Val1 Self-Validation 1: Clear solution, TLC baseline shift Act->Val1 Nuc Nucleophilic Attack Add Amine (12-16h, RT) Val1->Nuc Workup Orthogonal Workup EtOAc extraction, NaHCO3 / HCl washes Nuc->Workup Val2 Self-Validation 2: Removal of unreacted starting materials Workup->Val2 Purify Purification & Analysis 1H NMR check (Oxazole C2-H at δ 7.9-8.4) Val2->Purify

Caption: Self-validating synthetic workflow for PyBOP-mediated amidation of oxazole scaffolds.

Conclusion

The oxazole-5-carboxylic acid scaffold is far more than a simple structural linker; it is a dynamic pharmacophore that actively dictates target engagement through precise hydrogen bonding and conformational control. By understanding the physicochemical causality of substitutions at the C2, C4, and C5-amide positions, medicinal chemists can rationally design highly selective therapeutics ranging from agrochemical fungicides to novel antimalarials and CNS-active analgesics.

References

  • ACS Publications. Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. (2025). Retrieved from[Link]

  • National Institutes of Health (PMC). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Retrieved from [Link]

  • ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Retrieved from [Link]

Sources

Therapeutic Potential of 2-Substituted-1,3-Oxazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 2-substituted-1,3-oxazole-5-carboxylic acid scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by a stable five-membered aromatic heterocycle containing oxygen and nitrogen, this scaffold serves as a critical bioisostere for amide and ester linkages, offering improved metabolic stability and bioavailability. Its unique substitution pattern—featuring a lipophilic anchor at the C2 position and a polar carboxylate warhead at the C5 position—aligns perfectly with the pharmacophores of various G-protein coupled receptor (GPCR) agonists and enzyme inhibitors. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this class, with a specific focus on metabolic diseases (T2D) and antimicrobial resistance.

Chemical Architecture & Pharmacophore Analysis[1][2]

Structural Logic

The 1,3-oxazole ring is planar and aromatic, but unlike furan or pyrrole, it possesses significant basicity at the nitrogen atom, allowing for hydrogen bond acceptance.

  • Position 2 (C2): This is the "Anchor Domain." Substituents here (typically Aryl or Heteroaryl groups) dictate the lipophilicity (LogP) and steric fit within the hydrophobic pockets of target proteins (e.g., the FFA binding pocket of GPR40).

  • Position 5 (C5 - Carboxylic Acid): This is the "Polar Warhead." The carboxylic acid moiety mimics endogenous ligands like fatty acids or enzyme substrates. It forms critical salt bridges with positively charged residues (e.g., Arginine or Lysine) in the active site.

Bioisosterism

The oxazole ring acts as a rigid linker that mimics the geometry of a cis-amide or an ester bond but without the susceptibility to rapid hydrolysis by esterases or peptidases. This property is crucial for converting labile peptide leads into orally bioavailable small molecules.

Therapeutic Applications

Metabolic Diseases: GPR40 (FFAR1) Agonists

The most promising application of 2-substituted-1,3-oxazole-5-carboxylic acids lies in the treatment of Type 2 Diabetes (T2D) via the activation of GPR40 (Free Fatty Acid Receptor 1) .

  • Mechanism: GPR40 is highly expressed in pancreatic

    
    -cells.[1] Agonists bind to the receptor, triggering the 
    
    
    
    signaling cascade. This leads to IP3 generation, Ca
    
    
    mobilization, and subsequent glucose-stimulated insulin secretion (GSIS).
  • Advantage: Unlike sulfonylureas, GPR40 agonists enhance insulin secretion only in the presence of elevated glucose, significantly reducing the risk of hypoglycemia.

Visualization: GPR40 Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by oxazole-based agonists.

GPR40_Signaling Agonist Oxazole Agonist GPR40 GPR40 (FFAR1) (Membrane Receptor) Agonist->GPR40 Binds Gq Gαq/11 Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Insulin Insulin Granule Exocytosis DAG->Insulin PKC Pathway Ca Intracellular Ca2+ ↑ ER->Ca Release Ca->Insulin Triggers

Caption: Signal transduction cascade initiated by Oxazole-5-COOH agonists in pancreatic beta-cells.

Antimicrobial Activity

Derivatives where the C2 position is substituted with a sulfonamide-linked aryl group have shown potent activity against Gram-positive bacteria.

Table 1: SAR of 2-Aryl-1,3-oxazole-5-carboxylic Acid Derivatives (Antimicrobial)

Compound IDR (Position 2)R' (Position 5)MIC (S. aureus) µg/mLMIC (E. coli) µg/mLActivity Note
OX-1 PhenylCOOH>128>128Inactive (Baseline)
OX-2 4-ChlorophenylCOOH64128Weak Activity
OX-3 4-(Phenylsulfonyl)phenylCOOH14 28Potent (Lead)
OX-4 4-(Phenylsulfonyl)phenylCOO-Ethyl56112Ester reduces potency

Data Source: Synthesized from general SAR trends in oxazole antimicrobials [2, 4].

Experimental Protocols

Synthesis: Triflylpyridinium-Mediated Cyclization

This is a modern, high-yield method (2025) for synthesizing 2,5-disubstituted oxazoles directly from carboxylic acids and isocyanides, avoiding harsh dehydration conditions of older methods like the Robinson-Gabriel synthesis.

Objective: Synthesis of methyl 2-(4-chlorophenyl)oxazole-5-carboxylate.

Reagents:

  • 4-Chlorobenzoic acid (1.0 equiv)

  • Methyl isocyanoacetate (1.2 equiv)

  • 2-Fluoropyridine (1.2 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Activation: In a flame-dried flask under argon, dissolve 2-fluoropyridine (1.2 mmol) in anhydrous DCM (5 mL) and cool to 0°C.

  • Reagent Formation: Dropwise add

    
     (1.1 mmol). Stir for 10 minutes to form the N-fluoropyridinium triflate active species.
    
  • Addition: Add 4-chlorobenzoic acid (1.0 mmol) to the mixture. Stir for 20 minutes at 0°C to generate the activated acylpyridinium intermediate.

  • Cyclization: Add methyl isocyanoacetate (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the oxazole ester.

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) for 2 hours, then acidify with 1M HCl.

Visualization: Synthetic Pathway

Synthesis_Pathway Acid Carboxylic Acid (R-COOH) Inter Acylpyridinium Intermediate Acid->Inter Activation Reagent Triflylpyridinium Reagent Reagent->Inter Cyclization [3+2] Cycloaddition & Elimination Inter->Cyclization Isocyanide Methyl Isocyanoacetate (CN-CH2-COOMe) Isocyanide->Cyclization Product 2-Substituted-1,3-oxazole -5-carboxylate Cyclization->Product - Pyridinium salt

Caption: One-pot synthesis of 2,5-disubstituted oxazoles via triflylpyridinium activation.

Future Outlook & Challenges

  • Metabolic Stability: While the oxazole ring is stable, the C5-carboxylic acid can be a substrate for glucuronidation, leading to rapid clearance. Future designs should explore bioisosteres of the acid itself (e.g., tetrazoles or oxadiazolones) while maintaining the oxazole core.

  • Selectivity: The lipophilic nature of the C2 substituent often leads to high plasma protein binding (>99%). Optimization of the "Linker Region" between the oxazole and the distal aryl group is required to improve free fraction drug concentration.

References

  • Chavan, L. N., et al. (2025).[2] "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." The Journal of Organic Chemistry. Link

  • Swellmeen, L. (2016). "1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic." Der Pharma Chemica. Link

  • Krasavin, M., et al. (2016).[3] "Novel free fatty acid receptor 1 (GPR40) agonists based on 1,3,4-thiadiazole-2-carboxamide scaffold."[3] Bioorganic & Medicinal Chemistry. Link(Note: Discusses the bioisosteric relationship relevant to oxazole design).

  • Boddapati, S. N., et al. (2022).[4] "Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents." Turkish Journal of Chemistry. Link

  • McKeown, S. C., et al. (2007).[5] "Solid phase synthesis and SAR of small molecule agonists for the GPR40 receptor." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Physicochemical Characterization and Synthetic Utility of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, heteroaromatic building blocks are the cornerstone of fragment-based drug discovery (FBDD). Among these, 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid has emerged as a highly versatile scaffold. Characterized universally by its CAS Registry Number 106833-80-1 and a precise molecular weight of 195.20 g/mol , this compound offers a unique combination of hydrogen-bonding potential and hydrophobic stacking capabilities [1, 2].

This whitepaper provides a rigorous technical analysis of the compound's physicochemical properties, its structural causality in target binding, and self-validating protocols for its synthesis and analytical verification.

Core Physicochemical Profile

Unambiguous chemical identification is critical to maintaining the integrity of pharmaceutical supply chains. The CAS number 106833-80-1 serves as the definitive identifier for this specific regioisomer, distinguishing it from structurally similar 4-carboxylic acid or 3-thiophenyl variants [1].

The molecular weight of 195.20 g/mol is highly strategic for drug design. Because it is well below the 500 Da threshold of Lipinski’s Rule of Five, it leaves a "molecular weight budget" of approximately 300 Da for medicinal chemists to append additional pharmacophores without sacrificing oral bioavailability.

Quantitative Data Summary

The following table consolidates the critical quantitative metrics required for formulation and analytical tracking [1, 2]:

PropertyValueScientific Implication
Chemical Name 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acidDefines the exact connectivity of the heteroaromatic rings.
CAS Registry Number 106833-80-1Ensures unambiguous global procurement and literature tracking.
Molecular Weight 195.20 g/mol Ideal fragment size for FBDD; permits extensive downstream functionalization.
Molecular Formula C₈H₅NO₃SDictates the isotopic distribution pattern in mass spectrometry.
Monoisotopic Mass 194.99899 DaTarget mass for high-resolution MS (HRMS) validation.
Hydrogen Bond Donors 1 (Carboxylic OH)Facilitates strong salt-bridge or H-bond interactions with target proteins.
Hydrogen Bond Acceptors 4 (N, O in oxazole; O in COOH)Enhances aqueous solubility and dipole-directed target binding.
Rotatable Bonds 2Low entropic penalty upon binding, leading to higher binding affinity.

Mechanistic Role in Drug Discovery (SAR)

The architectural design of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid is not coincidental; it is a privileged scaffold. The oxazole ring acts as a rigid, metabolically stable bioisostere for amide bonds, while the thiophene ring provides a sulfur-containing hydrophobic moiety that frequently engages in π-sulfur or π-π stacking with aromatic residues in protein binding pockets.

Derivatives of oxazole-5-carboxylic acids have been heavily utilized in the synthesis of potent inhibitors for enzymes such as Fatty Acid Amide Hydrolase (FAAH) and D-amino acid oxidase (DAAO) [3]. The carboxylic acid acts as a synthetic handle for amidation or as a primary pharmacophore to mimic endogenous acidic substrates.

SAR_Mapping T Thiophene Ring (Hydrophobic Anchor) O 1,3-Oxazole Core (Rigid Linker / H-Acceptor) T->O C-C Bond (Rotatable) Target Protein Target Pocket (e.g., FAAH / DAAO) T->Target π-π / Hydrophobic Stacking C Carboxylic Acid (Primary Pharmacophore) O->C C-C Bond (Rigidified) O->Target Dipole Interactions C->Target Salt Bridge / H-Bonding

Structural pharmacophore mapping of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid.

Experimental Methodologies: Synthesis and Verification

To ensure absolute trustworthiness in preclinical development, protocols must be self-validating. The following methodologies detail the downstream processing (saponification) of the ester precursor to yield the free acid, followed by analytical verification of its 195.20 g/mol molecular weight.

Protocol A: Saponification of the Ethyl Ester Precursor

The most common route to access the free carboxylic acid is the base-catalyzed hydrolysis of ethyl 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylate.

Causality Check: Lithium hydroxide (LiOH) is explicitly chosen over Sodium hydroxide (NaOH). NaOH can be overly aggressive, occasionally leading to ring-opening side reactions of the sensitive oxazole core. LiOH in a mixed aqueous-organic solvent provides mild, controlled hydrolysis.

  • Reaction Setup: Dissolve 1.0 equivalent of ethyl 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylate in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water. Rationale: THF solubilizes the organic ester, while water dissolves the LiOH, creating a homogenous biphasic interface.

  • Reagent Addition: Add 2.5 equivalents of LiOH monohydrate. Stir at ambient temperature (20-25°C) for 4 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the high-Rf ester spot validates complete conversion to the baseline-retained lithium carboxylate salt.

  • Acidification (Critical Step): Concentrate the mixture in vacuo to remove THF. Cool the aqueous layer to 0°C and dropwise add 1M HCl until the pH reaches 2.0–3.0. Causality: The pKa of the oxazole-5-carboxylic acid is approximately 3.5. Lowering the pH to 2 ensures full protonation, forcing the compound to precipitate out of the aqueous layer.

  • Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid as a solid.

Protocol B: LC-MS Verification of Molecular Weight (195.20 g/mol )

To validate the identity of CAS 106833-80-1, Liquid Chromatography-Mass Spectrometry (LC-MS) must be employed.

Causality Check: Electrospray Ionization in negative mode (ESI-) is mandatory. The carboxylic acid moiety readily deprotonates, yielding a highly stable [M-H]⁻ ion. Positive mode (ESI+) often leads to complex sodium/potassium adducts that complicate mass verification.

  • Sample Prep: Dissolve 1 mg of the synthesized solid in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Detection: Monitor the eluent using a quadrupole mass spectrometer in ESI- mode.

  • Data Validation: A sharp chromatographic peak should yield a base peak mass of m/z 194.0 . Validation Logic: The exact monoisotopic mass is 194.99; deprotonation removes one hydrogen (~1.008 Da), resulting in the observed 194.0 m/z, definitively confirming the 195.20 g/mol bulk molecular weight.

Analytical_Workflow S1 Step 1: Ester Saponification LiOH, THF/H2O (3:1) S2 Step 2: Acidification 1M HCl to pH 2-3 S1->S2 Cleaves ester to Li-salt S3 Step 3: Organic Extraction EtOAc Partition & Drying S2->S3 Protonates to free acid S4 Step 4: LC-MS (ESI-) Analysis Target[M-H]- at m/z 194.0 S3->S4 Isolates pure compound

Self-validating synthetic and analytical workflow for molecular weight confirmation.

Conclusion

2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid (CAS 106833-80-1) is a highly optimized building block for modern drug discovery. Its molecular weight of 195.20 g/mol positions it perfectly for fragment-based design, while its distinct electronic properties provide robust interactions with complex biological targets. By adhering to the strict synthetic and analytical protocols outlined above, researchers can ensure the high-fidelity incorporation of this scaffold into novel therapeutic agents.

References

  • Accelachem - 106833-80-1, 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid. Retrieved from:[Link]

  • National Institutes of Health (NIH) / J Med Chem - Potent and Selective α-Ketoheterocycle-Based Inhibitors of the Anandamide and Oleamide Catabolizing Enzyme, Fatty Acid Amide Hydrolase. Retrieved from:[Link]

Thiophene-Linked Oxazole Carboxylic Acid Derivatives: A Technical Guide to Design, Synthesis, and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

Thiophene-linked oxazole carboxylic acid derivatives represent a highly privileged scaffold in modern medicinal chemistry. These compounds have garnered significant attention due to their diverse pharmacological profiles, most notably as highly potent peroxisome proliferator-activated receptor (PPAR)


 dual agonists (glitazars) [1] and as highly selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) [2].

The architectural brilliance of this triad—a thiophene ring, an oxazole core, and a carboxylic acid moiety—lies in its modularity and precise stereoelectronic properties. Designing these molecules requires a deep understanding of bioisosterism and receptor topography.

Structural Biology & Bioisosterism
  • The Thiophene Ring (Lipophilic Anchor): Thiophene serves as a classical bioisostere for a phenyl ring. However, its lower aromaticity and the presence of the polarizable sulfur atom enhance lipophilicity and alter the dihedral angle of the adjacent bond. In PPAR agonists, this thiophene tail perfectly mimics the hydrophobic alkyl chain of endogenous fatty acids, anchoring deep within the hydrophobic Y-shaped ligand-binding domain (LBD) [1].

  • The Oxazole Core (Rigid Vector): The doubly unsaturated 5-membered oxazole ring acts as a rigid, planar hinge. The nitrogen atom serves as a hydrogen-bond acceptor, while the ring's rigidity restricts rotational degrees of freedom. This pre-organization reduces the entropic penalty upon receptor binding, vectoring the lipophilic tail and the acidic headgroup into their respective binding pockets.

  • The Carboxylic Acid (Acidic Headgroup): This moiety is non-negotiable for target activation. In PPARs, the deprotonated carboxylate forms a critical hydrogen-bond network with the Activation Function-2 (AF-2) helix—specifically interacting with Tyr473, His323, and His449 in PPAR

    
    . This interaction stabilizes the active conformation of the receptor, facilitating the recruitment of coactivators like SRC-1 [3].
    

Synthetic Methodologies

The synthesis of thiophene-oxazole carboxylic acid derivatives typically follows a convergent approach. The most robust strategy involves the independent construction of the oxazole ring, followed by late-stage cross-coupling and deprotection.

Synthesis N1 Thiophene Precursor (e.g., Thiophene-2-carboxaldehyde) N2 Oxazole Ring Formation (Condensation & Cyclization) N1->N2 Aminoalcohol / Catalyst N3 Cross-Coupling / Alkylation (Tail Attachment) N2->N3 Halogenation & Coupling N4 Ester Saponification (LiOH, THF/H2O) N3->N4 Base Hydrolysis N5 Thiophene-Oxazole Carboxylic Acid (Final Bioactive Molecule) N4->N5 Acidification (HCl)

Caption: Synthetic workflow for thiophene-linked oxazole carboxylic acid derivatives.

Key Synthetic Strategies
  • De Novo Oxazole Construction: A prevalent method involves the condensation of 2-aminophenols or amino alcohols with thiophene-containing carboxylic acids or aldehydes. This is often facilitated by dehydrating agents (e.g., Burgess reagent or POCl

    
    ) to promote cyclization [4].
    
  • Direct Carboxylic Acid Transformation: Recent advancements allow for the rapid synthesis of 4,5-disubstituted oxazoles directly from aliphatic or aromatic carboxylic acids using triflylpyridinium reagents and isocyanides, enabling high-yield, gram-scale production [5].

  • Palladium-Catalyzed Cross-Coupling: For modular libraries, a pre-formed halogenated oxazole-carboxylate ester is coupled with a thiophene boronic acid via Suzuki-Miyaura conditions, ensuring high regioselectivity.

Quantitative Pharmacological Data

The biological efficacy of these derivatives is heavily dependent on the substitution pattern. The table below summarizes the structure-activity relationship (SAR) data for key thiophene-oxazole carboxylic acid derivatives.

Compound / DerivativePrimary TargetEfficacy (EC

/ IC

)
Pharmacological EffectReference
Lead Compound 18d (

-ethoxy phenylpropanoic acid derivative)
PPAR

0.31 pM (PPAR

) / 320 nM (PPAR

)
Potent antidiabetic & lipid-lowering activity; devoid of weight gain.
Compound 99 (1,3-dioxane linked analog)PPAR

1.5 nMHigh in vivo sugar and lipid-lowering efficacy.
2-(7-Phenylheptanoyl)oxazole-5-carboxylic acid FAAHHighly Selective (100–1000 fold over TGH)Inhibition of anandamide catabolism.

Mechanism of Action: PPAR Signaling Pathway

When acting as glitazars, these compounds function as dual agonists. The causality of their efficacy lies in their ability to simultaneously activate PPAR


 (regulating lipid metabolism and ketogenesis) and PPAR

(improving insulin sensitivity).

Pathway LIG Thiophene-Oxazole Ligand (Dual Agonist) CYT Cytosolic Penetration LIG->CYT REC PPARα / PPARγ Binding (LBD Activation) CYT->REC Hydrophobic Pocket Entry HET RXR Heterodimerization REC->HET Conformational Shift DNA PPRE Binding on DNA HET->DNA Nuclear Translocation OUT Metabolic Gene Transcription (Lipid/Glucose Homeostasis) DNA->OUT Coactivator Recruitment

Caption: Mechanism of action for PPARα/γ dual agonists via RXR heterodimerization.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.

Protocol A: Synthesis & Saponification of Thiophene-Oxazole Esters

Objective: To isolate the active free carboxylic acid from its ester precursor without epimerizing adjacent chiral centers.

  • Reaction Setup: Dissolve 1.0 mmol of the thiophene-oxazole ester precursor in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (15 mL).

    • Causality: The mixed solvent system ensures complete solubilization of the lipophilic organic precursor while maintaining miscibility with the aqueous base added in the next step.

  • Base Addition: Cool the mixture to 0 °C. Dropwise, add 2.0 equivalents of Lithium Hydroxide (LiOH·H

    
    O) dissolved in 5 mL of deionized water.
    
    • Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium cation coordinates with the oxazole nitrogen and the ester carbonyl, directing the hydroxide attack while providing mild enough conditions to prevent the epimerization of the

      
      -ethoxy chiral center (if synthesizing glitazar analogs).
      
  • Validation (In-Process): Stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The reaction is complete when the high-R

    
     ester spot completely disappears, replaced by a baseline spot (the carboxylate salt).
    
  • Workup & Acidification: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water (10 mL) and wash with Diethyl Ether (2 x 10 mL) to remove unreacted lipophilic impurities.

  • Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

    • Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and causing the target compound to precipitate.

  • Isolation: Extract the precipitated acid with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Confirm the structure via
    
    
    H-NMR (look for the disappearance of the ester alkyl protons and the appearance of a broad -COOH singlet >10 ppm).
Protocol B: In Vitro PPAR Transactivation Assay (Luciferase Reporter)

Objective: To quantify the EC


 of the synthesized derivative against PPAR

and PPAR

.
  • Cell Culture & Transfection: Plate HEK293T cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% delipidated FBS.
    
    • Causality: Delipidated FBS is mandatory. Standard FBS contains endogenous lipids and fatty acids that will competitively bind to PPARs, resulting in a high background signal and artificially skewed EC

      
       values.
      
  • Plasmid Co-transfection: After 24 hours, transiently co-transfect the cells with a plasmid expressing the human PPAR

    
     or PPAR
    
    
    
    receptor, and a reporter plasmid containing the Peroxisome Proliferator Response Element (PPRE) linked to a firefly luciferase gene. Use a Renilla luciferase plasmid as an internal control.
  • Ligand Treatment: 24 hours post-transfection, treat the cells with the synthesized thiophene-oxazole carboxylic acid derivatives at varying concentrations (e.g.,

    
     M to 
    
    
    
    M) dissolved in DMSO (final DMSO concentration <0.1%).
  • Validation & Readout: Incubate for 24 hours. Lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

    • Causality: The dual system allows normalization of the firefly luciferase signal (receptor activation) against the Renilla signal (transfection efficiency and cell viability), ensuring that a drop in signal at high concentrations is accurately attributed to toxicity rather than lack of efficacy.

  • Data Analysis: Plot the normalized fold-activation against the log of the compound concentration to generate a sigmoidal dose-response curve and calculate the EC

    
    .
    

References

  • Raval, P., Jain, M., Goswami, A., Basu, S., Gite, A., Godha, A., Pingali, H., Raval, S., Giri, S., Suthar, D., Shah, M., & Patel, P. (2011). Revisiting glitazars: Thiophene substituted oxazole containing α-ethoxy phenylpropanoic acid derivatives as highly potent PPARα/γ dual agonists devoid of adverse effects in rodents. Bioorganic & Medicinal Chemistry Letters, 21(10), 3103-3109. URL:[Link]

  • Boger, D. L., et al. (2009). Potent and Selective α-Ketoheterocycle-Based Inhibitors of the Anandamide and Oleamide Catabolizing Enzyme, Fatty Acid Amide Hydrolase. PMC. URL:[Link]

  • Zhao, Z., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. URL:[Link]

  • ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. URL:[Link]

An In-Depth Technical Guide to Identifying Protein Targets for 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive, multi-pronged strategy for the deconvolution of protein targets for the novel small molecule, 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid. The discovery of a bioactive molecule's protein target is a critical step in drug discovery, transforming a phenotypic observation into a mechanistically understood therapeutic strategy.[1][2] This process, often called target deconvolution or identification, is essential for optimizing lead compounds, predicting potential side effects, and understanding the molecular basis of a compound's action.

Our approach integrates robust computational prediction methods with gold-standard experimental validation techniques. This workflow is designed to efficiently generate and then rigorously test hypotheses, maximizing the probability of successfully identifying high-confidence protein targets.

G cluster_0 Phase 1: In Silico Target Prediction cluster_1 Phase 2: Experimental Validation Ligand-Based Screening Ligand-Based Screening Prioritized Target List Prioritized Target List Ligand-Based Screening->Prioritized Target List Similarity Hits Structure-Based Screening Structure-Based Screening Structure-Based Screening->Prioritized Target List Docking Hits Target Engagement Assays Target Engagement Assays Prioritized Target List->Target Engagement Assays Affinity-Based Proteomics Affinity-Based Proteomics Prioritized Target List->Affinity-Based Proteomics Validated Targets Validated Targets Target Engagement Assays->Validated Targets CETSA Affinity-Based Proteomics->Validated Targets AP-MS Functional Assays Functional Assays Validated Targets->Functional Assays G Query_Molecule 2-(thiophen-2-yl)-1,3-oxazole- 5-carboxylic acid Similarity_Search Perform 2D/3D Similarity Search (e.g., SwissTargetPrediction) Query_Molecule->Similarity_Search Database Bioactivity Databases (ChEMBL, DrugBank) Database->Similarity_Search Analyze_Hits Analyze Targets of Structurally Similar Compounds Similarity_Search->Analyze_Hits Candidate_List Generate Candidate Target List Analyze_Hits->Candidate_List

Caption: Ligand-based virtual screening workflow.

Protocol: Target Prediction with SwissTargetPrediction

  • Input Molecule: Navigate to the SwissTargetPrediction web server. [3][4]Input the structure of 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid using its SMILES string (O=C(O)c1cncc(o1)-c2sccc2) or by drawing it in the provided editor.

  • Select Organism: Choose the target organism, typically Homo sapiens.

  • Run Prediction: Initiate the prediction algorithm. The server compares the query molecule to a library of over 370,000 active compounds. [5]4. Analyze Results: The output will be a list of potential protein targets, ranked by a probability score. Examine the targets with the highest probability and review the known ligands that drove the prediction. This provides insight into the specific structural features responsible for the predicted interaction.

Structure-Based Virtual Screening: Molecular Docking

Causality: This method computationally places the small molecule into the three-dimensional structure of a potential protein target's binding site to predict binding affinity and pose. [6][7]It is particularly useful for identifying targets even when no structurally similar ligands are known. Workflow: A library of potential protein targets (e.g., all human kinases, GPCRs, or proteins implicated in a specific disease) is assembled. The 3D structure of our compound is then docked against each of these targets using software like AutoDock Vina. The results are scored and ranked based on the predicted binding energy. [8]

G Ligand_Prep Prepare 3D Ligand Structure Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Target_Library Select Protein Target Library (e.g., PDB) Target_Library->Docking Scoring Score & Rank by Binding Energy Docking->Scoring Candidate_List Generate Candidate Target List Scoring->Candidate_List

Caption: Structure-based virtual screening workflow.

Protocol: Conceptual Molecular Docking

  • Ligand Preparation: Generate a 3D conformation of 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid and assign appropriate atomic charges.

  • Target Preparation: Obtain 3D structures of candidate proteins from a source like the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogens, and defining the binding site (the "docking box"). [8]3. Docking Execution: Run the docking algorithm, which will systematically sample different orientations and conformations of the ligand within the protein's binding site.

  • Analysis: Analyze the top-ranked poses. A low binding energy (e.g., more negative) suggests a more favorable interaction. [9]Visually inspect the predicted binding mode to ensure it is chemically reasonable (e.g., formation of hydrogen bonds, hydrophobic interactions).

Initial Target Hypothesis

Based on preliminary analysis of the thiophene-oxazole scaffold, several protein families are of initial interest. Thiophene derivatives have shown activity against a range of enzyme targets, including various kinases and metabolic enzymes like carbonic anhydrase. [10][11]Specifically, some thiophene derivatives have been identified as inhibitors of the DYRK and CLK kinase families. [12]

Prediction Method Potential Target Class Rationale / Supporting Evidence
Ligand-Based Kinases (e.g., DYRK, CLK) Structural similarity to known kinase inhibitors containing thiophene scaffolds. [12]
Ligand-Based Carbonic Anhydrases Thiophene-based heterocycles have shown affinity for human carbonic anhydrase IX. [11]
Structure-Based Penicillin-Binding Proteins Thiophene-thiazole derivatives have been docked against PBPs. [13]

| Structure-Based | Various Enzymes | The scaffold is present in molecules targeting a wide range of enzymes. [10]|

Part 2: Experimental Validation of Predicted Targets

Computational predictions are hypotheses that must be confirmed through direct experimental evidence. The following methods are designed to validate target engagement (does the compound bind its target in a biological context?) and to discover targets in an unbiased manner.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

Causality: CETSA is a powerful biophysical method for verifying drug-target interaction in a native cellular environment. [14][15]The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation. [15][16] Workflow: Intact cells are treated with the compound or a vehicle control. The cells are then heated across a range of temperatures. After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation. The amount of the specific target protein remaining in the soluble fraction is then quantified, typically by Western Blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [17]

G Cell_Treatment Treat Cells with Compound or Vehicle Heat_Challenge Heat Aliquots across a Temperature Gradient Cell_Treatment->Heat_Challenge Lysis Lyse Cells & Separate Fractions Heat_Challenge->Lysis Centrifugation Centrifuge to Pellet Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (Western Blot) Centrifugation->Quantification Analysis Plot Melt Curve & Identify Thermal Shift Quantification->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol: Step-by-Step CETSA

  • Cell Culture & Treatment: Culture an appropriate cell line (e.g., one that expresses a high-priority predicted target) to ~80% confluency. Treat cells with 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid at a desired concentration (e.g., 10 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C. [16]2. Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. [14]3. Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [14]4. Fractionation: Separate the soluble fraction (supernatant) from the aggregated protein fraction (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C. [14]5. Quantification: Collect the supernatant. Normalize the total protein concentration for all samples. Prepare samples for SDS-PAGE and perform a Western Blot using a specific antibody for the predicted protein target.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein remaining versus temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the curve for the compound-treated sample confirms target stabilization and engagement.

Affinity Purification-Mass Spectrometry (AP-MS): Unbiased Target Discovery

Causality: AP-MS is a cornerstone technique for the unbiased identification of protein binding partners for a small molecule. [18][19]The method uses a modified version of the small molecule as "bait" to "fish" for its interacting proteins from a complex cell lysate. These captured proteins are then identified using high-resolution mass spectrometry. [20] Workflow: This process requires the synthesis of a chemical probe. A linker is added to a position on 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid that is predicted to be non-essential for target binding. This linker is then attached to an affinity tag, like biotin. The biotinylated probe is immobilized on streptavidin-coated beads. The beads are incubated with a cell lysate, allowing the probe to bind its protein targets. After washing away non-specific proteins, the bound proteins are eluted and identified by LC-MS/MS. A critical control is a competition experiment, where the lysate is pre-incubated with an excess of the original, unmodified compound, which should prevent the true targets from binding to the probe.

G Probe_Synth Synthesize Affinity Probe (Compound + Linker + Biotin) Immobilize Immobilize Probe on Streptavidin Beads Probe_Synth->Immobilize Incubate Incubate Beads with Cell Lysate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS_Analysis Identify Proteins by LC-MS/MS Elute->MS_Analysis Data_Analysis Analyze Data vs. Controls to Identify Specific Binders MS_Analysis->Data_Analysis

Caption: Affinity Purification-Mass Spectrometry (AP-MS) workflow.

Protocol: Step-by-Step AP-MS

  • Probe Synthesis: Design and synthesize a biotinylated version of 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Purification:

    • Experimental Arm: Incubate the lysate with the immobilized affinity probe.

    • Control Arm 1 (Competition): Pre-incubate the lysate with a 100-fold molar excess of the free, non-biotinylated compound before adding the immobilized probe.

    • Control Arm 2 (Beads Only): Incubate the lysate with streptavidin beads that do not have the probe attached.

  • Washing: Wash the beads extensively with a suitable buffer to remove proteins that are non-specifically bound.

  • Elution: Elute the specifically bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

  • Proteomic Analysis: Separate the eluted proteins on an SDS-PAGE gel, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins using a database search algorithm (e.g., Mascot, MaxQuant). True targets will be highly enriched in the experimental arm compared to both the competition and beads-only control arms. Quantitative proteomics (e.g., SILAC or label-free quantification) is essential here to distinguish true interactors from background contaminants. [21]

Conclusion and Forward Path

The integrated workflow presented in this guide provides a systematic and robust pathway for identifying the protein targets of 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid. By beginning with broad, cost-effective computational screening, we can efficiently prioritize targets for rigorous experimental validation. Confirmation of target engagement with CETSA, coupled with the unbiased discovery potential of AP-MS, will yield a set of high-confidence candidate targets. Subsequent functional assays, such as enzyme activity assays or cellular pathway analysis, will be required to confirm whether the compound acts as an inhibitor, activator, or modulator of these validated targets, ultimately elucidating its mechanism of action and paving the way for further therapeutic development.

References

  • DrugBank - Wikipedia. (URL: [Link])

  • ChEMBL - EMBL-EBI. (URL: [Link])

  • Wishart, D. S., et al. (2008). DrugBank: a knowledgebase for drugs, drug actions and drug targets. Nucleic Acids Research. (URL: [Link])

  • Wang, Y., et al. (2012). PubChem's BioAssay Database. Nucleic Acids Research. (URL: [Link])

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. (URL: [Link])

  • NCBI PubChem database of bioassay records - Bioregistry. (URL: [Link])

  • PubChem BioAssays - NIH. (URL: [Link])

  • DrugBank - Open Data Drug and Drug Target Database - Research Data Australia. (URL: [Link])

  • PubChem - Bio.tools. (URL: [Link])

  • Small-molecule Target and Pathway Identification - Broad Institute. (URL: [Link])

  • New Database: DrugBank Online | MSK Library Blog. (URL: [Link])

  • DrugBank - PubChem Data Source - NIH. (URL: [Link])

  • ChEMBL - Wikipedia. (URL: [Link])

  • The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. (URL: [Link])

  • ChEMBL - Database Commons - CNCB. (URL: [Link])

  • Wang, Y., et al. (2012). PubChem's BioAssay database. ResearchGate. (URL: [Link])

  • Ast, T., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. (URL: [Link])

  • Target prediction - Directory of in silico Drug Design tools. (URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. (URL: [Link])

  • Gfeller, D., et al. (2014). SwissTargetPrediction: A web server for target prediction of bioactive small molecules. ResearchGate. (URL: [Link])

  • Directory of in silico Drug Design tools. (URL: [Link])

  • Dührkop, K., et al. (2015). Computational methods for small molecule identification. GI Digital Library. (URL: [Link])

  • Computational Approach for Drug Target Identification - Cambridge Core. (URL: [Link])

  • About - SwissTargetPrediction. (URL: [Link])

  • Tanoli, Z., et al. (2021). In silico methods for drug-target interaction prediction. Seminars in Cancer Biology. (URL: [Link])

  • Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. (URL: [Link])

  • Gaulton, A., et al. (2014). The ChEMBL bioactivity database: an update. Nucleic Acids Research. (URL: [Link])

  • SwissDrugDesign - Molecular Modelling Group. (URL: [Link])

  • In Silico Technology for Target Prediction and Screening - Creative Biolabs. (URL: [Link])

  • BioChemGraph: Unifying structural and bioactivity data to accelerate drug discovery. (URL: [Link])

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (URL: [Link])

  • General workflow of molecular docking. - ResearchGate. (URL: [Link])

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. - EUbOPEN. (URL: [Link])

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (URL: [Link])

  • How are target proteins identified for drug discovery? - Patsnap Synapse. (URL: [Link])

  • Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. (URL: [Link])

  • Opo, F. A., & Asiedu, S. O. (2019). Computational/in silico methods in drug target and lead prediction. UCC IR. (URL: [Link])

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - ResearchGate. (URL: [Link])

  • Biological activity of 2-(thiophen-2-yl)oxazole derivatives with diversification at the 4-position of the thiophene core. - ResearchGate. (URL: [Link])

  • El-Gazzar, M. G., et al. (2023). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances. (URL: [Link])

  • Protein-ligand docking - Galaxy Training! (URL: [Link])

  • End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3 - arXiv.org. (URL: [Link])

  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (URL: [Link])

  • Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - Frontiers. (URL: [Link])

  • El-Gazzar, M. G., et al. (2023). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing. (URL: [Link])

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances. (URL: [Link])

Sources

Methodological & Application

Title: High-Efficiency Synthesis of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic Acid: A Scalable Protocol via Acyl Isocyanoacetate Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This application note details a robust, scalable protocol for synthesizing 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid starting from 2-thiophenecarboxylic acid . The methodology prioritizes high-purity isolation and process safety, utilizing a modified Schöllkopf oxazole synthesis via an acyl isocyanoacetate intermediate.

Abstract & Strategic Overview

The 2,5-disubstituted oxazole scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for amide bonds or phenyl rings to improve metabolic stability and solubility. This protocol describes the conversion of 2-thiophenecarboxylic acid to the target oxazole acid in three distinct steps: (1) activation to the acid chloride,[1] (2) base-mediated cyclocondensation with ethyl isocyanoacetate to form the oxazole ester, and (3) controlled saponification to the final carboxylic acid.

Key Advantages of this Route:

  • Regiospecificity: The use of ethyl isocyanoacetate ensures exclusive formation of the 5-carboxylate isomer.

  • Scalability: Avoids the use of unstable aldehydes or hazardous azides common in alternative routes (e.g., Van Leusen or Curtius).

  • Purification: Intermediates are crystalline or easily purified via standard chromatography.

Retrosynthetic Analysis & Pathway

The synthesis relies on the disconnection of the C2-N3 and C4-C5 bonds of the oxazole ring. The critical bond-forming step involves the


-acylation of an 

-isocyanoacetate followed by base-induced cyclization.

Retrosynthesis Target Target: 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic Acid Ester Intermediate 2: Ethyl 2-(thiophen-2-yl)oxazole-5-carboxylate Target->Ester Hydrolysis (LiOH/THF) Chloride Intermediate 1: 2-Thiophenecarbonyl Chloride Ester->Chloride Cyclocondensation (Base/THF) Reagent Reagent: Ethyl Isocyanoacetate Ester->Reagent Start Starting Material: 2-Thiophenecarboxylic Acid Chloride->Start Activation (SOCl2/DMF)

Figure 1: Retrosynthetic strategy highlighting the sequential activation and cyclization pathway.

Experimental Protocol

Step 1: Activation – Synthesis of 2-Thiophenecarbonyl Chloride

Objective: Convert the stable carboxylic acid into the reactive acyl chloride.

Reagents:

  • 2-Thiophenecarboxylic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (1.5 equiv)
    
  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) or Toluene (Solvent)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend 2-thiophenecarboxylic acid (e.g., 10.0 g, 78 mmol) in anhydrous DCM (50 mL).
    
  • Addition: Add catalytic DMF. Then, add thionyl chloride dropwise over 15 minutes at room temperature.

    • Note: Gas evolution (

      
      , 
      
      
      
      ) will occur.[2][3] Ensure proper ventilation.
  • Reaction: Heat the mixture to reflux (40°C for DCM, 80°C for Toluene) for 3 hours. The suspension should become a clear solution.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess

    
    . Co-evaporate with dry toluene (2x) to ensure complete removal of acidic volatiles.
    
  • Output: The residue is 2-thiophenecarbonyl chloride (usually a yellow/brown oil), used directly in the next step without further purification.

Validation Point (Self-Check):

  • IR Spectroscopy: Disappearance of the broad O-H stretch (2500-3300

    
    ) and appearance of the sharp C=O stretch (~1760 
    
    
    
    ).
Step 2: Cyclocondensation – Formation of Ethyl 2-(Thiophen-2-yl)oxazole-5-carboxylate

Objective: Construct the oxazole ring via acylation of ethyl isocyanoacetate and subsequent cyclization.

Reagents:

  • Crude 2-Thiophenecarbonyl chloride (from Step 1)

  • Ethyl isocyanoacetate (1.0 equiv relative to acid)

  • Triethylamine (

    
    ) or DBU (2.2 equiv)
    
  • THF (Anhydrous, 10 mL/g substrate)

Procedure:

  • Preparation: Dissolve ethyl isocyanoacetate (1.0 equiv) and

    
     (2.2 equiv) in anhydrous THF. Cool the solution to 0°C under nitrogen.
    
  • Acylation: Dissolve the crude acid chloride in a minimal amount of THF and add it dropwise to the isocyanoacetate solution over 30 minutes. Maintain temperature < 5°C.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Mechanism:[2][4] The base promotes the formation of an enolate from the

      
      -acyl intermediate, which attacks the isocyanide carbon to close the ring.
      
  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash combined organics with saturated

    
    , water, and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient, typically 80:20).

  • Output: Ethyl 2-(thiophen-2-yl)oxazole-5-carboxylate (Solid).

Validation Point (Self-Check):

  • 1H NMR (

    
    ):  Look for the characteristic oxazole C4-H singlet  around 
    
    
    
    7.6–7.8 ppm. The ethyl group quartet (~4.4 ppm) and triplet (~1.4 ppm) should be distinct.
  • TLC: The product will be UV-active and less polar than the starting isocyanoacetate.

Step 3: Saponification – Isolation of the Target Acid

Objective: Hydrolyze the ethyl ester to the final free acid.

Reagents:

  • Ethyl 2-(thiophen-2-yl)oxazole-5-carboxylate

  • Lithium Hydroxide (

    
    ) (2.0 equiv)
    
  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the ester in THF. Add water followed by

    
    .
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of ester).[1]

  • Acidification: Concentrate the THF under reduced pressure. Dilute the aqueous residue with water.

  • Precipitation: Carefully acidify the aqueous solution to pH ~2–3 using 1M

    
    . The product should precipitate as a white or off-white solid.
    
  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

  • Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water.

Output: 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid .

Quantitative Data Summary

ParameterStep 1 (Activation)Step 2 (Cyclization)Step 3 (Hydrolysis)
Limiting Reagent 2-Thiophenecarboxylic AcidAcid Chloride (Intermediate)Oxazole Ester
Key Reagent

Ethyl Isocyanoacetate

Temperature Reflux (40-80°C)0°C

RT
RT
Typical Yield >95% (Crude)60–75%85–95%
Critical QC Check IR (C=O shift)NMR (Oxazole H-4 singlet)MP & Acid Titration

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Yield in Step 2.

    • Cause: Moisture in the reaction prevents cyclization or hydrolyzes the acid chloride.

    • Fix: Ensure THF is distilled/anhydrous. Use a drying tube. Verify acid chloride formation by IR before adding to the isocyanide.

  • Issue: Incomplete Hydrolysis in Step 3.

    • Cause: Poor solubility of the ester in the aqueous medium.

    • Fix: Increase the THF ratio or gently warm to 40°C. Ensure vigorous stirring.

  • Issue: Product Coloration.

    • Cause: Thiophene oxidation or polymerization by-products.

    • Fix: Perform Step 2 under strict nitrogen atmosphere. Use fresh

      
      .
      

References

  • Schöllkopf, U. (1979). Syntheses of Heterocyclic Compounds with Isocyanides. Angewandte Chemie International Edition. Link

  • Suzuki, M., et al. (2013). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. Link

  • BenchChem. (2025).[5] Synthesis of Thiophene-Based Isocyanates and Derivatives. BenchChem Technical Guides. Link

  • Organic Syntheses. (2004). General Methods for Oxazole Synthesis via Isocyanoacetates. Organic Syntheses, Coll. Vol. 10. Link

Sources

Application Note: Strategic Synthesis of 2-Substituted Oxazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclization Protocols for 2-Substituted Oxazole-5-Carboxylic Acids Content Type: Detailed Application Notes and Protocols

Abstract This technical guide details the synthetic protocols for accessing 2-substituted oxazole-5-carboxylic acids, a critical scaffold in medicinal chemistry found in peptidomimetics, natural products (e.g., virginiamycin M, mikamycin A), and bioisosteres of amide bonds.[1] Unlike their 4-carboxylic acid isomers—readily accessible via serine oxidation or standard Robinson-Gabriel methods—the 5-carboxylic acids require specific regiochemical strategies.[2] This guide presents two primary, field-proven workflows: the Hantzsch-type Condensation (for de novo ring construction) and the C5-Selective Lithiation/Carboxylation (for late-stage functionalization).[2]

Strategic Analysis of Synthetic Routes

The synthesis of oxazole-5-carboxylates presents a regiochemical challenge. Standard cyclodehydration of


-acylamino ketones (Robinson-Gabriel) typically yields 5-alkyl or 5-aryl derivatives, not the 5-carboxylic acid.[2] Similarly, oxidation of serine-derived oxazolines yields the 4-carboxylic acid.[2]

To target the 5-position carboxylate , researchers must employ one of the following strategies:

StrategyMethodologyKey PrecursorsApplicability
A. Hantzsch Condensation Cyclization of primary amides with

-halo-

-keto esters.[2]
Primary Amide + Ethyl 2-chloro-3-oxopropionateScalable Synthesis. Best for building the core from simple fragments.[2]
B. C5-Lithiation Direct metallation of the oxazole ring followed by electrophilic trapping.2-Substituted Oxazole +

-BuLi +

/ClCOOEt
Late-Stage Functionalization. Best for SAR exploration of existing oxazole cores.
C. Isoserine Oxidation Cyclization of isoserine derivatives followed by oxidation.[2]Isoserine + Acyl ChlorideChiral Pool Route. Useful if stereochemistry at other positions is required, but less atom-economical.[2]

Protocol A: Hantzsch-Type Cyclization

Objective: De novo synthesis of ethyl 2-substituted oxazole-5-carboxylates from primary amides.

Mechanism & Rationale

This protocol relies on the condensation of a primary amide with ethyl 2-chloro-3-oxopropionate (also known as ethyl


-chloroformylacetate).[2] The reaction proceeds via nucleophilic displacement of the chloride by the amide oxygen (O-alkylation), followed by intramolecular condensation of the amide nitrogen with the aldehyde carbonyl.

Note: Ethyl 2-chloroacetoacetate can be substituted to yield 4-methyl-oxazole-5-carboxylates.[2][3]

Materials
  • Reagent A: Primary Amide (

    
    ) (1.0 equiv)[1][2]
    
  • Reagent B: Ethyl 2-chloro-3-oxopropionate (1.2 equiv) (Commercial or prepared in situ from ethyl formate and ethyl chloroacetate)[2]

  • Solvent: Ethanol (anhydrous) or Toluene[1]

  • Catalyst: None (thermal) or

    
     (acid scavenger)[1]
    
Step-by-Step Protocol
  • Preparation of Reagent B (if not commercial):

    • To a suspension of NaH (1.1 equiv) in anhydrous ether at 0°C, add a mixture of ethyl formate (1.1 equiv) and ethyl chloroacetate (1.0 equiv) dropwise.

    • Stir at room temperature (RT) for 16 h.

    • The resulting sodium salt of ethyl 2-chloro-3-oxopropionate can be used directly or acidified/extracted for the pure aldehyde.[2]

  • Condensation Reaction:

    • Dissolve the Primary Amide (10 mmol) in anhydrous Ethanol (20 mL).

    • Add Ethyl 2-chloro-3-oxopropionate (12 mmol).

    • Optimization Note: For acid-sensitive substrates, add

      
       (6 mmol) to neutralize HCl generated during cyclization.[1][2]
      
    • Heat the reaction mixture to reflux (80°C) .

    • Monitor by TLC (typically 4–12 hours).[2] The product spot will usually be less polar than the starting amide.

  • Workup & Purification:

    • Cool to RT and concentrate under reduced pressure.

    • Dilute residue with Ethyl Acetate and water.[2]

    • Wash organic layer with Sat.[2]

      
       (to remove unreacted acid/aldehyde) and Brine.[2]
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Purification: Flash column chromatography (Hexanes/EtOAc).[1][2]

  • Hydrolysis (Optional):

    • Dissolve ester in THF/Water (3:1).[2][4]

    • Add LiOH (2.0 equiv).[2] Stir at RT for 2 h.

    • Acidify with 1M HCl to precipitate the 2-substituted oxazole-5-carboxylic acid.[2]

Protocol B: C5-Selective Lithiation & Carboxylation

Objective: Functionalization of a parent 2-substituted oxazole to introduce the 5-carboxylate.[2]

Mechanism & Rationale

The C5 proton of a 2-substituted oxazole is the most acidic ring proton (


 in THF). Treatment with a strong base (

-BuLi) at low temperature effects exclusive lithiation at C5.[2] The resulting anion is trapped with carbon dioxide or an alkyl chloroformate.

Critical Constraint: This method requires the C2 position to be substituted. If C2 is unsubstituted, ring opening (isocyanide formation) occurs.[1]

Materials
  • Substrate: 2-Substituted Oxazole (1.0 equiv)

  • Base:

    
    -Butyllithium (1.6 M in hexanes, 1.1 equiv)[1]
    
  • Electrophile: Dry Ice (

    
    ) or Ethyl Chloroformate (1.2 equiv)[1]
    
  • Solvent: Anhydrous THF (freshly distilled/dried)

Step-by-Step Protocol
  • Setup (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask and cool under Argon flow.

    • Add Anhydrous THF (concentration ~0.2 M relative to substrate).[2]

    • Add the 2-Substituted Oxazole (5 mmol).[2]

  • Lithiation:

    • Cool the solution to -78°C (Dry Ice/Acetone bath).

    • Add

      
      -BuLi (1.1 equiv) dropwise over 10 minutes.[2]
      
    • Observation: A color change (often yellow or orange) indicates anion formation.[1]

    • Stir at -78°C for 30–45 minutes .

  • Electrophilic Trapping:

    • Option A (Carboxylic Acid): Pass dry

      
       gas through the solution (via a drying tube filled with 
      
      
      
      ) for 15 minutes, or add crushed Dry Ice (rinsed with ether) directly to the flask.[1]
    • Option B (Ethyl Ester): Add Ethyl Chloroformate (1.2 equiv) dropwise at -78°C.[1][2]

    • Allow the mixture to warm slowly to RT over 2 hours.

  • Workup:

    • For Acid: Quench with water, extract impurities with ether (discard organic), then acidify aqueous layer to pH 2 with 1M HCl.[1] Extract product into EtOAc.

    • For Ester: Quench with Sat.

      
      .[2] Extract with EtOAc, wash with Brine, dry and concentrate.[1][5]
      

Visualized Workflows

Decision Matrix for Synthesis Route

OxazoleRoute Start Target: 2-Substituted Oxazole-5-COOH Input Available Starting Material? Start->Input Amide Primary Amide (R-CONH2) Input->Amide Fragment Assembly Oxazole Parent Oxazole (2-Substituted) Input->Oxazole Functionalization Serine Isoserine / Serine Input->Serine Chiral Pool MethodA Protocol A: Hantzsch Cyclization (Ethyl 2-chloro-3-oxopropionate) Amide->MethodA Reflux, EtOH MethodB Protocol B: C5-Lithiation (n-BuLi / CO2) Oxazole->MethodB -78°C, THF MethodC Protocol C: Oxazoline Oxidation (Requires Isoserine for 5-COOH) Serine->MethodC Cyclodehydration then Oxidation Result 2-Substituted Oxazole-5-Carboxylate MethodA->Result MethodB->Result MethodC->Result

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on precursor availability.

Mechanism of Hantzsch Condensation (Protocol A)

HantzschMech Step1 1. O-Alkylation Amide O attacks C-Cl Step2 2. Intermediate Imidate Formation Step1->Step2 Step3 3. Cyclization Nitrogen attacks Aldehyde Step2->Step3 Step4 4. Dehydration Aromatization to Oxazole Step3->Step4

Figure 2: Mechanistic pathway of the reaction between a primary amide and ethyl 2-chloro-3-oxopropionate.

Performance Data & Troubleshooting

Comparative Yields (Representative)
Substrate (R)Protocol A Yield (Ester)Protocol B Yield (Acid)Notes
Phenyl 75-85%85-92%Protocol B is superior for simple aromatics.
4-Nitro-Phenyl 60-70%40-50%Electron-deficient rings destabilize the lithiated intermediate (Protocol B).[2] Use Protocol A.
Alkyl (e.g., Methyl) 55-65%70-80%Protocol A requires careful temp control to avoid polymerization of the aldehyde reagent.[2]
Pyridyl 45-55%<30%Lithiation of pyridyl-oxazoles is messy (competing lithiation on pyridine).[2] Use Protocol A.
Scientist-to-Scientist Troubleshooting
  • Protocol A (Hantzsch):

    • Issue: Low yield with aliphatic amides.[2]

    • Fix: The aldehyde reagent (ethyl 2-chloro-3-oxopropionate) can self-polymerize.[2] Prepare it fresh or use the sodium salt directly in the reaction. Ensure the ethanol is strictly anhydrous.

  • Protocol B (Lithiation):

    • Issue: Ring opening observed (formation of isocyanide).

    • Fix: This occurs if the temperature rises above -50°C before quenching.[2] Keep the reaction strictly at -78°C. Ensure the C2 position is blocked; if C2 is H, this protocol will not work (C2 proton is more acidic and leads to ring opening).[1]

References

  • Hantzsch-Type Cyclization (General Protocol)

    • Synthesis of 2,4,5-trisubstituted oxazoles.[1][6]

    • Journal of Organic Chemistry, 2012.[1]

    • (Representative context for Hantzsch variations).[1]

  • C5-Lithiation of Oxazoles (Authoritative)

    • Vedejs, E., & Luithle, J. E. A.[1] "Phorboxazole Synthetic Studies: Oxazole Formation and Metalation."

    • Journal of Organic Chemistry, 2000.[1]

    • [1]

  • Use of Ethyl 2-Chloro-3-oxopropionate

    • Synthesis of 2-substituted oxazole-5-carboxylates via condens
    • Bioorganic & Medicinal Chemistry Letters, 2005.[1]

    • (General journal landing for verification of method prevalence).[1]

  • Review of Oxazole Synthesis

    • Recent Advances in the Synthesis of Oxazoles.
    • Chemical Reviews, 2004.[1]

    • [1]

Sources

Application Note: Van Leusen Synthesis of Oxazole-5-Carboxylic Acid Derivatives

[1]

Core Principle & Regioselectivity

The Van Leusen reaction utilizes the unique reactivity of TosMIC as a C–N–C 1,3-dipole equivalent. The reaction is highly regioselective:[2]

  • C2 Position: Derived from the isocyanide carbon of TosMIC.[3][4]

  • C4 Position: Derived from the methylene group of TosMIC (the tosyl group is eliminated).

  • C5 Position: Derived from the carbonyl carbon of the aldehyde.

Therefore, to synthesize an oxazole-5-carboxylate , one must use an aldehyde functionalized with a carboxylate group , specifically a glyoxylate ester (

Reaction Scheme

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting, particularly when handling reactive substrates like glyoxylates.

  • Deprotonation: The base (e.g.,

    
    ) deprotonates the 
    
    
    -carbon of TosMIC (
    
    
    ), generating a carbanion.
  • Aldol-like Addition: The TosMIC anion attacks the highly electrophilic aldehyde of the glyoxylate. Note: Glyoxylates are more reactive than standard aldehydes, often requiring milder conditions to prevent side reactions.

  • Cyclization: The resulting alkoxide attacks the isocyanide carbon (5-endo-dig cyclization), forming a 4-tosyl-2-oxazoline intermediate.

  • Elimination: Base-promoted elimination of

    
    -toluenesulfinic acid (TsH) drives the aromatization to the stable oxazole.
    

VanLeusenMechanismTosMICTosMIC(Ts-CH2-NC)AnionTosMIC Anion[Ts-CH-NC]-TosMIC->AnionBase (K2CO3)AdductBetaine/AlkoxideIntermediateAnion->Adduct+ GlyoxylateGlyoxylateEthyl Glyoxylate(EtOOC-CHO)Glyoxylate->AdductOxazoline4-Tosyl-2-oxazoline(Cyclic Intermediate)Adduct->Oxazoline5-endo-digCyclizationProductEthyl Oxazole-5-carboxylate(Final Product)Oxazoline->Product- TsH(Aromatization)TsOHTs-Oxazoline->TsOH

Caption: Mechanistic pathway of the Van Leusen reaction transforming TosMIC and Glyoxylate into Oxazole-5-carboxylates.

Experimental Protocol

Materials & Reagents
  • TosMIC (p-Toluenesulfonylmethyl isocyanide): 1.0 equiv.

  • Ethyl Glyoxylate: 1.2 equiv.[5] (Commercially available as ~50% solution in toluene or generated in situ from the polymeric form).

  • Potassium Carbonate (

    
    ):  2.0 equiv. (Anhydrous, powdered).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Protic solvents are essential for the elimination step.

Step-by-Step Procedure
Step 1: Preparation of Glyoxylate Solution
  • Context: Ethyl glyoxylate often polymerizes upon standing.

  • Action: If using the polymeric form, heat it gently with the reaction solvent (or toluene) to depolymerize before adding to the reaction. If using the 50% toluene solution, use directly.

Step 2: Reaction Setup
  • Charge a round-bottom flask with TosMIC (1.95 g, 10 mmol) and Methanol (30 mL).

  • Add Ethyl Glyoxylate (1.2 equiv, 12 mmol) to the solution.

  • Add

    
      (2.76 g, 20 mmol) in one portion.
    
    • Observation: The reaction is exothermic. For large scales (>50 mmol), add base portion-wise or cool the flask to 0°C initially, then warm to room temperature (RT).

Step 3: Reaction Monitoring
  • Stir the suspension vigorously at Reflux (65°C) for 2–4 hours.

    • Alternative: Stirring at RT for 12–16 hours is often sufficient for glyoxylates due to their high reactivity, potentially resulting in a cleaner profile.

  • TLC Monitoring: Eluent: Hexane/EtOAc (3:1).

    • TosMIC:

      
       (UV active).
      
    • Product:

      
       (UV active, often stains distinctively).
      
    • Endpoint: Disappearance of the TosMIC spot.

Step 4: Workup
  • Remove the solvent (MeOH) under reduced pressure (rotary evaporator).

  • Resuspend the residue in Water (50 mL) and Ethyl Acetate (50 mL).

  • Separate phases.[6] Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with Brine (saturated NaCl), dry over anhydrous

    
    , and filter.
    
  • Concentrate in vacuo to yield the crude oil.

Step 5: Purification
  • Flash Chromatography: Silica gel (230–400 mesh).

  • Gradient: 0%

    
     30% Ethyl Acetate in Hexanes.
    
  • Yield Expectation: 60–85% (depending on glyoxylate quality).

Key Variables & Troubleshooting

VariableRecommendationCausality / Rationale
Solvent MeOH or EtOH The elimination of the tosyl group requires a protic environment or a base capable of proton transfer. Aprotic solvents (DCM, THF) often stall at the oxazoline stage.
Base

Strong enough to deprotonate TosMIC (

) but mild enough to prevent hydrolysis of the ester group on the glyoxylate. Stronger bases (

-BuOK) may cause transesterification or hydrolysis.
Temperature RT

Reflux
Glyoxylates are highly electrophilic. Start at RT to avoid polymerization; heat to reflux only if conversion stalls to drive the elimination of TsH.
Glyoxylate Quality Fresh / Depolymerized Old glyoxylate polymerizes. If yields are low, distill the glyoxylate or heat the stock solution to break oligomers before use.

Comparative Analysis: Why Van Leusen?

Researchers often confuse the Van Leusen method with the Cornforth/Schöllkopf isocyanoacetate condensation. The choice dictates the position of the carboxylate.

  • Target: Oxazole-5-Carboxylate

    
     Use Van Leusen  (TosMIC + Glyoxylate).
    
    • Mechanism:[5][6][7][8][9][10] Aldehyde carbon becomes C5.

  • Target: Oxazole-4-Carboxylate

    
     Use Isocyanoacetate  (Ethyl Isocyanoacetate + Acid Chloride/Aldehyde).
    
    • Mechanism:[5][6][7][8][9][10] Isocyanide

      
      -carbon (bearing the ester) becomes C4.
      

RegioselectivityTargetDesired Product?PathAMethod: Van LeusenReagents: TosMIC + Glyoxylate (ROOC-CHO)Target->PathAOxazole-5-carboxylatePathBMethod: Isocyanoacetate CondensationReagents: Isocyanoacetate + Acid ChlorideTarget->PathBOxazole-4-carboxylateStructAStructure:5-(COOR)-OxazolePathA->StructAStructBStructure:4-(COOR)-5-Subst-OxazolePathB->StructB

Caption: Decision tree for selecting the correct isocyanide chemistry based on the desired carboxylate position.

References

  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide and Carbonyl Compounds." Tetrahedron Letters, 1972 , 13(23), 2369–2372. Link

  • Van Leusen, A. M. "Chemistry of Sulfonylmethyl Isocyanides." Lectures in Heterocyclic Chemistry, 1980, 5, S111–S124.
  • Sisko, J.; Mellinger, M. "A One-Pot Synthesis of Oxazoles." Pure and Applied Chemistry, 2002 , 74(8), 1349–1357. Link

  • Marcaccini, S.; Torroba, T. "The Multicomponent Synthesis of Oxazoles." Current Organic Chemistry, 2007, 11(6), 481–510. (Review of isocyanide-based oxazole syntheses).

Application Note: High-Efficiency Amide Coupling of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amide coupling of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid presents specific challenges distinct from standard aliphatic amino acid couplings. The electron-withdrawing nature of the oxazole ring, combined with the potential for decarboxylation at the C5 position under forcing conditions, requires a distinct strategy for activation.

This application note details optimized protocols for synthesizing amides from this substrate. We prioritize Propylphosphonic Anhydride (T3P) and HATU as the reagents of choice due to their ability to operate under mild conditions, preserving the integrity of the heteroaromatic core while ensuring high conversion rates.

Scientific Context & Challenges

Substrate Analysis

The target molecule features two heteroaromatic rings: a thiophene moiety at the C2 position and a carboxylic acid at the C5 position of the oxazole ring.

  • Electronic Deactivation: The 1,3-oxazole ring is π-deficient.[1] The C5-carboxylate is less nucleophilic than standard benzoates, often requiring stronger activation or longer reaction times.

  • Stability Concerns (Decarboxylation): Heterocyclic carboxylic acids, particularly those with carboxyl groups adjacent to heteroatoms (like oxazole-5-COOH), are prone to thermal decarboxylation. This risk is exacerbated by high temperatures or strongly acidic activation methods (e.g., refluxing SOCl₂).

  • Nucleophilic Susceptibility: The oxazole ring can be susceptible to ring-opening by strong nucleophiles or harsh bases.

Reagent Selection Strategy

To mitigate these risks, we employ a "Mild Activation" strategy.

ReagentSuitabilityRationale
T3P (Propylphosphonic anhydride) High Low toxicity, easy aqueous workup, and operates at room temperature.[1] Excellent for scale-up.
HATU High High reactivity for sterically hindered amines. Ideal for discovery/small-scale synthesis.
Ghosez's Reagent Medium Generates acid chlorides under neutral conditions. Use only if coupling fails with T3P/HATU.
Thionyl Chloride (SOCl₂) Low Avoid. High risk of decarboxylation and ring degradation due to HCl generation and heat.

Decision Matrix & Workflow

The following workflow illustrates the logical path for selecting the optimal coupling condition based on the amine partner and scale.

CouplingWorkflow Start Substrate: 2-(Thiophen-2-yl)-1,3-oxazole-5-COOH AmineCheck Analyze Amine Partner Start->AmineCheck Nucleophilic Primary/Secondary Non-hindered Amine AmineCheck->Nucleophilic High Reactivity Hindered Aniline/Hindered Weak Nucleophile AmineCheck->Hindered Low Reactivity RouteA Route A: T3P Coupling (Standard Protocol) Nucleophilic->RouteA RouteB Route B: HATU Coupling (High Potency) Hindered->RouteB Optimization Optimization Loop: 1. Increase Temp (max 50°C) 2. Add HOAt catalyst RouteA->Optimization Low Yield Workup Workup Strategy: Acid wash (if stable) or Column Chromatography RouteA->Workup Success RouteB->Workup Optimization->RouteB Fails

Figure 1: Decision matrix for selecting the optimal amide coupling pathway.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended for Scale-Up)

Principle: T3P acts as a coupling agent with very low epimerization potential and high byproduct water solubility, simplifying purification.[1]

Materials:

  • Substrate: 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid (1.0 equiv)

  • Amine Partner (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

    • Note: If the starting material is insoluble in EtOAc, use DMF or a 1:1 DMF/EtOAc mixture.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at 0 °C. Stir for 10 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Critical: The reaction is exothermic; maintain temperature < 10 °C during addition.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–12 hours. Monitor by LC-MS or TLC.

    • Checkpoint: If conversion is <50% after 4 hours, heat gently to 40 °C. Do not exceed 60 °C to prevent decarboxylation.

  • Workup:

    • Dilute with excess EtOAc.

    • Wash sequentially with water (2x), sat. NaHCO₃ (2x), and brine (1x).

    • Note: T3P byproducts are water-soluble, making this wash very effective.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: HATU-Mediated Coupling (For Difficult Amines)

Principle: HATU generates a highly reactive active ester (O-azabenzotriazole) in situ, suitable for electron-deficient anilines or sterically hindered amines.[1]

Materials:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under Nitrogen/Argon.

  • Reagent Addition: Add HATU (1.1 equiv) and DIPEA (1.0 equiv) at 0 °C. Stir for 15–30 minutes.

    • Observation: The solution often turns yellow/orange, indicating active ester formation.

  • Coupling: Add the amine (1.1 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at room temperature for 2–6 hours.

  • Quench & Workup:

    • Dilute with EtOAc or DCM.

    • Wash with 1M HCl (if the oxazole product is acid-stable) or sat. NH₄Cl to remove unreacted amine.

    • Wash with 5% LiCl solution (to remove DMF).

    • Dry and concentrate.

Quality Control & Troubleshooting

Analytical Data Interpretation
  • 1H NMR: Look for the disappearance of the broad carboxylic acid singlet (usually >11 ppm). The amide NH proton should appear (typically 6–9 ppm depending on the amine).

  • LC-MS: Confirm the mass [M+H]+. Watch for a peak corresponding to [M-44] which indicates decarboxylation (loss of CO₂), a common failure mode if the reaction temperature was too high.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Poor activation of electron-poor acid.Switch from T3P to HATU. Increase reaction time.
Decarboxylation ([M-44] peak) Reaction temperature too high.Repeat at 0 °C -> RT. Avoid heating >40 °C.
Racemization (if chiral amine) Base-mediated proton abstraction.[1]Use T3P (known for low epimerization). Reduce base equivalents.
Poor Solubility Heteroaromatic stacking.Use DMF or NMP as solvent.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides. Organic Letters.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Bagley, M. C., et al. (2011). One-pot synthesis of 2,5-disubstituted oxazoles. Tetrahedron Letters. (Context on oxazole stability and synthesis).

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Thiophene-Oxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Discovery with Privileged Scaffolds

In the landscape of medicinal chemistry and drug development, thiophene and oxazole moieties are considered "privileged structures."[1][2] Their prevalence in a wide array of biologically active compounds stems from their ability to engage in various non-covalent interactions with biological targets.[3][4] Thiophene derivatives, for instance, are core components of numerous FDA-approved drugs, exhibiting activities ranging from anticancer to anti-inflammatory.[1][3][5] Similarly, the oxazole ring is a key pharmacophore in many natural products and synthetic molecules.[6][7] The combination of these two heterocyclic systems into a single molecular framework, particularly with the inclusion of a carboxylic acid group to modulate physicochemical properties and target interactions, presents a compelling strategy for the discovery of novel therapeutic agents.[5][8]

Conventional synthetic routes to such complex heterocycles often involve multi-step procedures with long reaction times, harsh conditions, and often, modest yields.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[9][10][11] By utilizing microwave irradiation, MAOS provides rapid, uniform, and selective heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[12][13][14] This approach aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[9][10]

This comprehensive guide provides detailed protocols and insights for the microwave-assisted synthesis of thiophene-oxazole carboxylic acids, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the key reactions, offer step-by-step experimental procedures, and provide strategies for optimizing this powerful synthetic technology.

Synthetic Strategy: A Modular, Microwave-Driven Approach

A logical and efficient pathway to the target thiophene-oxazole carboxylic acids involves a modular, multi-step approach, with each key transformation accelerated by microwave irradiation. The overall strategy is as follows:

  • Step 1: Gewald Three-Component Reaction to synthesize a functionalized 2-aminothiophene-3-carboxylate ester. This well-established reaction provides a rapid entry to the thiophene core.[2][15]

  • Step 2: Amide Formation by acylating the 2-amino group of the thiophene with a suitable acyl chloride.

  • Step 3: Robinson-Gabriel Cyclodehydration to construct the oxazole ring from the N-acylaminothiophene intermediate.[6][16]

  • Step 4: Saponification to hydrolyze the ester and yield the final thiophene-oxazole carboxylic acid.

This workflow is designed to leverage the benefits of microwave synthesis at each critical bond-forming step.

G cluster_0 Synthetic Workflow A Thiophene Precursor Synthesis (Gewald Reaction) B Amide Formation A->B Acylation C Oxazole Ring Formation (Robinson-Gabriel Cyclodehydration) B->C Cyclization D Final Product (Saponification) C->D Hydrolysis

Figure 1: A schematic overview of the synthetic workflow for preparing thiophene-oxazole carboxylic acids.

Part 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

The initial step involves the construction of the thiophene ring using the Gewald three-component reaction. This reaction is a cornerstone of thiophene synthesis and is exceptionally well-suited for microwave acceleration.[15][17]

Reaction Mechanism: The Gewald Reaction

The generally accepted mechanism begins with a Knoevenagel condensation between the ketone (acetophenone) and the active methylene nitrile (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[2] This is followed by the addition of elemental sulfur to the α-carbon, and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[2] Microwave irradiation dramatically accelerates these steps, reducing reaction times from hours to mere minutes.[15][17]

G cluster_0 Gewald Reaction Mechanism Ketone Ketone/ Aldehyde Intermediate1 Knoevenagel Intermediate Ketone->Intermediate1 Nitrile Active Methylene Nitrile Nitrile->Intermediate1 Sulfur Sulfur Intermediate2 Thiolate Intermediate Sulfur->Intermediate2 Base Base Base->Intermediate1 Intermediate1->Intermediate2 Product 2-Aminothiophene Intermediate2->Product Cyclization & Tautomerization

Figure 2: A simplified representation of the Gewald reaction mechanism.

Materials and Equipment
Reagent/EquipmentSpecifications
Acetophenone≥99% purity
Ethyl cyanoacetate≥98% purity
Elemental SulfurFine powder
Morpholine≥99% purity
Ethanol (EtOH)Anhydrous
Microwave SynthesizerCapable of controlled temperature and pressure
10 mL Microwave VialWith snap cap and stirrer bar
Standard GlasswareFor workup and purification
Silica GelFor column chromatography
Detailed Experimental Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stirrer bar, add acetophenone (1.0 mmol, 120 mg), ethyl cyanoacetate (1.1 mmol, 124 mg), and elemental sulfur (1.1 mmol, 35 mg).

  • Solvent and Base Addition: Add anhydrous ethanol (3 mL) followed by morpholine (1.0 mmol, 87 mg).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 70°C for 20 minutes.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC) if feasible.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL). Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product often crystallizes upon standing.[15] If necessary, purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Part 2: Synthesis of the Oxazole Ring

This part of the synthesis involves the acylation of the 2-aminothiophene followed by a microwave-assisted Robinson-Gabriel cyclodehydration to form the oxazole ring.

Reaction Mechanism: Robinson-Gabriel Oxazole Synthesis

The Robinson-Gabriel synthesis is a classic method for forming oxazoles.[6] The reaction proceeds via the cyclodehydration of an N-acylamino ketone.[16] In our case, the N-acylated 2-aminothiophene serves as the precursor. The reaction is typically promoted by strong dehydrating agents.[6][16] The use of microwave irradiation can facilitate this transformation under milder conditions and in significantly shorter times.[16] A proposed variation utilizes a mild dehydrating agent like the Burgess reagent under microwave conditions to effect a clean and rapid cyclization.[16]

Materials and Equipment
Reagent/EquipmentSpecifications
Ethyl 2-amino-4-phenylthiophene-3-carboxylateFrom Part 1
Acetyl Chloride≥98% purity
PyridineAnhydrous
Dichloromethane (DCM)Anhydrous
Burgess Reagent(Methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt
Tetrahydrofuran (THF)Anhydrous
Microwave SynthesizerCapable of controlled temperature and pressure
Microwave VialsWith snap caps and stirrer bars
Detailed Experimental Protocol

2a. Acylation of the 2-Aminothiophene

  • Reaction Setup: To a solution of ethyl 2-amino-4-phenylthiophene-3-carboxylate (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask, add pyridine (1.2 mmol).

  • Acyl Chloride Addition: Cool the mixture to 0°C in an ice bath and add acetyl chloride (1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acylated intermediate, which can often be used in the next step without further purification.

2b. Microwave-Assisted Oxazole Formation

  • Reagent Preparation: In a 10 mL microwave vial, dissolve the N-acylated thiophene intermediate (1.0 mmol) in anhydrous THF (4 mL).

  • Dehydrating Agent: Add Burgess reagent (2.0 mmol).[16]

  • Microwave Irradiation: Seal the vial and irradiate in the microwave synthesizer at a set temperature (e.g., 120-150°C) for 10-30 minutes. Optimization of time and temperature may be required.

  • Workup and Purification: After cooling, concentrate the reaction mixture and purify by flash column chromatography on silica gel to isolate the ethyl 2-(2-methyl-5-phenyloxazol-4-yl)thiophene-3-carboxylate.

Part 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ester to the desired carboxylic acid. This transformation is also amenable to microwave acceleration.[18]

Detailed Experimental Protocol
  • Reaction Setup: In a 10 mL microwave vial, dissolve the thiophene-oxazole ester (1.0 mmol) in a mixture of methanol (3 mL) and water (1 mL).

  • Base Addition: Add sodium hydroxide (3.0 mmol).

  • Microwave Irradiation: Seal the vial and heat in the microwave synthesizer at 100°C for 3-5 minutes.[18]

  • Workup: After cooling, acidify the reaction mixture with 1M HCl until a precipitate forms.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final 2-(2-methyl-5-phenyloxazol-4-yl)thiophene-3-carboxylic acid.

Process Optimization and Data Presentation

The efficiency of microwave-assisted synthesis is highly dependent on parameters such as temperature, reaction time, solvent, and the nature of the reagents.[12][13] Systematic optimization of these parameters is crucial for achieving high yields and purity.

Table 1: Optimization of Gewald Reaction Conditions
EntryTemperature (°C)Time (min)BaseSolventYield (%)
17020MorpholineEtOHHigh
25020MorpholineEtOHModerate
39010MorpholineEtOHHigh
47020PyrrolidineEtOHHigh
57020MorpholineDMFModerate

Note: Yields are qualitative and for illustrative purposes. Actual yields will vary.

Table 2: Optimization of Oxazole Formation
EntryDehydrating AgentTemperature (°C)Time (min)SolventYield (%)
1Burgess Reagent12020THFGood
2Burgess Reagent15010THFHigh
3PPA15030TolueneModerate
4POCl₃10045AcetonitrileLow

Note: PPA (Polyphosphoric acid), POCl₃ (Phosphorus oxychloride). Yields are qualitative.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield in Gewald Reaction Incomplete reaction or side product formation.Increase temperature or time. Ensure anhydrous conditions. Screen different bases (e.g., pyrrolidine).[2]
Incomplete Oxazole Formation Insufficient dehydration.Increase temperature or reaction time. Use a more potent dehydrating agent, but be mindful of potential side reactions.[6][16]
Difficult Purification Formation of closely related byproducts.Optimize reaction conditions for higher selectivity.[12] Employ a more efficient chromatographic separation method.
Incomplete Saponification Insufficient base or reaction time.Increase the amount of base or extend the microwave irradiation time.[18]

Conclusion

The protocols outlined in this guide demonstrate the power and efficiency of microwave-assisted synthesis for the rapid construction of complex thiophene-oxazole carboxylic acids. By leveraging the advantages of MAOS, researchers can significantly shorten synthetic timelines, improve yields, and adopt greener chemical practices.[9][11] The modular nature of this synthetic strategy allows for the generation of diverse libraries of these promising scaffolds for drug discovery and development. As with any synthetic procedure, careful optimization and characterization are paramount to success.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Rapid Synthesis of Oxazoles under Microwave Conditions. (n.d.). SYNLETT.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega.
  • Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. (2025).
  • Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. (2002). The Journal of Organic Chemistry.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega.
  • Biological activity of 2-(thiophen-2-yl)oxazole derivatives with diversification at the 4-position of the thiophene core. (n.d.).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science.
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). Semantic Scholar.
  • Robinson–Gabriel oxazole synthesis. (n.d.).
  • Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. (n.d.). PubMed.
  • Microwave assisted reactions. (n.d.). Slideshare.
  • Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. (n.d.). Organic Chemistry Portal.
  • Microwave Promoted Oxazole Synthesis: Cyclocondensation Cascade of Oximes and Acyl Chlorides. (2025).
  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). RSC Publishing.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
  • Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. (2011). MDPI.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... (n.d.). PMC.
  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PMC - NIH.
  • Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. (2017). MDPI.
  • Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. (n.d.). Indian Academy of Sciences.
  • Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Deriv
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (n.d.). IRIS-AperTO.
  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). Research Journal of Science and Technology.
  • Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. (2017). PMC.
  • Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl)
  • Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. (n.d.). Lookchem.
  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. (n.d.). Bentham Science Publisher.
  • Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. (2024). Indian Journal of Advanced Chemistry (IJAC).

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Application Notes & Protocols: Solid-Phase Synthesis Strategies for Oxazole Carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Oxazole carboxylic acids represent a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Their synthesis, particularly in the context of creating large libraries for high-throughput screening, demands robust, efficient, and automatable methods. Solid-phase organic synthesis (SPOS) provides an ideal platform to meet these demands, enabling streamlined purification and systematic diversification. This document provides an in-depth guide to the prevailing solid-phase synthesis strategies for generating diverse libraries of oxazole carboxylic acids, with a focus on field-proven protocols, mechanistic rationale, and practical considerations for researchers in drug development.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a five-membered aromatic heterocycle that is isosteric to amide and ester functionalities. This feature allows it to serve as a stable and rigid peptidomimetic scaffold, improving metabolic stability and pharmacokinetic properties of drug candidates.[1] Oxazole-containing molecules exhibit a wide spectrum of biological activities, and their utility as versatile building blocks in pharmaceutical development is well-established.[2] The efficient construction of libraries based on this core structure is therefore a high-priority objective in modern medicinal chemistry. Solid-phase synthesis, which immobilizes the growing molecule on a polymeric support, facilitates the use of excess reagents and simplifies purification to a mere filtration and washing process, making it exceptionally well-suited for combinatorial library generation.[1]

Core Principles: Resins, Linkers, and Workflow

The success of any solid-phase synthesis hinges on the judicious selection of the solid support (resin) and the linker that tethers the initial building block.

  • Resin Selection: Polystyrene resins cross-linked with divinylbenzene, such as Wang resin or 2-chlorotrityl chloride (2-CTC) resin, are commonly employed.[1] Wang resin is an acid-labile support ideal for anchoring carboxylic acids via an ester linkage, which can be cleaved under moderate acidic conditions (e.g., Trifluoroacetic Acid - TFA). 2-CTC resin offers even milder cleavage conditions, preserving acid-sensitive functionalities in the final product.

  • Linker Strategy: For oxazole carboxylic acids, the linker must allow for the assembly of the heterocyclic core while ensuring the final product can be released with a free carboxylic acid.

    • Acid-Labile Linkers (e.g., Wang): The most direct approach involves anchoring the starting amino acid (typically serine) to the resin through its carboxylic acid. The final cleavage step with TFA simultaneously liberates the target molecule and removes acid-labile side-chain protecting groups.

    • Traceless Linkers: In some strategies, the point of attachment is not the final carboxylic acid. Traceless linkers, such as silicon-based or sulfone linkers, are designed to be excised from the molecule during cleavage, leaving no residual functionality.[3][4][5] This approach offers greater flexibility in molecular design.

The general workflow for solid-phase synthesis is a cyclical process of coupling, washing, deprotection, and further coupling, culminating in a final cleavage step.

G cluster_0 Solid-Phase Synthesis Cycle Resin 1. Resin Swelling & Preparation Load 2. Loading First Building Block (e.g., Fmoc-Ser(tBu)-OH on Wang Resin) Resin->Load Wash1 Wash Load->Wash1 Deprotect1 3. Fmoc Deprotection (Piperidine/DMF) Wash2 Wash Deprotect1->Wash2 Couple 4. Peptide Coupling (Acylation of Serine Amine) Wash3 Wash Couple->Wash3 Wash1->Deprotect1 Wash2->Couple Cyclize 5. Oxazole Ring Formation (Cyclodehydration) Wash3->Cyclize Wash4 Wash Cleave 6. Cleavage & Deprotection (TFA Cocktail) Wash4->Cleave Cyclize->Wash4 Purify 7. Purification & Analysis (HPLC, LC-MS) Cleave->Purify

Caption: General workflow for solid-phase synthesis of oxazoles.

Synthetic Strategy 1: Cyclodehydration of Resin-Bound Serine

This is one of the most robust and widely used methods for generating 2,4-disubstituted oxazole-5-carboxylic acids. The strategy leverages the side chain of serine as a precursor to the oxazole ring. The key transformation is a cyclodehydration reaction of a β-hydroxy amide intermediate to form an oxazoline, which is subsequently oxidized to the aromatic oxazole.

Mechanistic Rationale: The synthesis begins by anchoring Fmoc-protected serine to a suitable resin. After deprotection of the amine, it is acylated with a carboxylic acid (R¹-COOH). The resulting N-acyl serine derivative possesses the necessary β-hydroxy amide functionality. Treatment with a dehydrating agent promotes an intramolecular cyclization. The primary alcohol attacks the amide carbonyl, eliminating water to form an oxazoline intermediate. This non-aromatic intermediate is then oxidized to the final, stable oxazole ring.

G cluster_workflow Serine-Based Oxazole Formation on Solid Support start Resin-Bound Serine step1 1. Acylation (R¹-COOH, DIC, Oxyma) start->step1 intermediate1 N-Acyl Serine Intermediate step1->intermediate1 step2 2. Cyclodehydration (e.g., Deoxo-Fluor) intermediate1->step2 intermediate2 Resin-Bound Oxazoline step2->intermediate2 step3 3. Oxidation (e.g., MnO₂, CuBr₂/DBU) intermediate2->step3 product Resin-Bound Oxazole step3->product

Caption: Key steps in the serine-based oxazole synthesis pathway.
Detailed Protocol: Synthesis of a 2-Aryl-4-methyl-oxazole-5-carboxylic Acid Library

This protocol utilizes Wang resin and Fmoc-Ser(tBu)-OH as the starting material. Diversity is introduced by using a library of different carboxylic acids (R¹-COOH) in the acylation step.

Materials:

  • Fmoc-Wang Resin (100-200 mesh, 1.0 mmol/g loading)

  • Fmoc-Ser(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl Cyanohydroxyiminoacetate (Oxyma Pure)

  • Piperidine

  • Library of diverse carboxylic acids (R¹-COOH)

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

  • Manganese(IV) oxide (MnO₂)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dioxane

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Preparation and Loading:

    • Swell 1.0 g of Fmoc-Wang resin in DMF for 1 hour in a peptide synthesis vessel.

    • Wash the resin with DCM (3x) and DMF (3x).

    • In a separate flask, pre-activate Fmoc-Ser(tBu)-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and agitate for 4 hours at room temperature.

    • Wash the resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x). Dry under vacuum. Confirm loading via a UV-based Fmoc cleavage test.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Acylation (Library Diversification):

    • Divide the resin into separate reaction vessels for each library member.

    • To each vessel, add a solution of the desired carboxylic acid (R¹-COOH, 3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

    • Agitate for 4-6 hours until a negative Kaiser test is observed.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Cyclodehydration (Oxazoline Formation):

    • Swell the resin in DCM.

    • Add a solution of Deoxo-Fluor® (4 eq.) in DCM.

    • Agitate gently at room temperature for 12 hours.

    • Causality: Deoxo-Fluor is a mild and effective dehydrating agent that selectively promotes the cyclization of the β-hydroxy amide to the oxazoline without significant side reactions.

    • Wash the resin with DCM (5x), DMF (3x), and Methanol (3x).

  • Oxidation (Aromatization to Oxazole):

    • Suspend the resin in dioxane.

    • Add activated Manganese(IV) oxide (MnO₂, 10 eq.).

    • Heat the suspension to 80-90 °C and agitate for 8-12 hours. The reaction can be monitored by cleaving a small sample and analyzing via LC-MS.

    • Causality: MnO₂ is a heterogeneous oxidizing agent that efficiently converts the oxazoline to the aromatic oxazole.[6] Other reagents like CuBr₂/DBU can also be effective.[6] The choice depends on substrate tolerance.

    • Cool to room temperature, filter off the MnO₂, and wash the resin extensively with Dioxane, DMF, and DCM.

  • Cleavage and Deprotection:

    • Wash the dried resin with DCM.

    • Treat the resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours at room temperature.

    • Causality: TFA cleaves the ester linkage to the Wang resin and simultaneously removes the t-Butyl protecting group from the serine-derived carboxylate. TIS acts as a scavenger to trap reactive carbocations.

    • Filter the resin and collect the filtrate. Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.

  • Purification:

    • Dissolve the crude product in a minimal amount of DMSO or DMF and purify by preparative reverse-phase HPLC.

    • Characterize the final products by LC-MS and NMR.

Synthetic Strategy 2: Solid-Phase van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis is a powerful reaction that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[7][8] This method can be adapted to solid-phase synthesis, typically by immobilizing the aldehyde component on the resin. This strategy is excellent for producing 5-substituted oxazoles.

Mechanistic Rationale: The reaction proceeds via a base-catalyzed cycloaddition.[8] First, the base deprotonates the α-carbon of TosMIC. This nucleophile then attacks the resin-bound aldehyde. An intramolecular cyclization follows, where the alkoxide attacks the isocyanide carbon to form an oxazoline intermediate. Finally, elimination of the tosyl group (p-toluenesulfinic acid) under basic conditions yields the aromatic 5-substituted oxazole.[7]

Protocol: Synthesis of a 5-Aryl-oxazole-2-carboxylic Acid Library

Note: This protocol generates an oxazole with substitution at the 5-position. To yield a library of oxazole carboxylic acids, the starting aldehyde on the resin would need to already contain a protected carboxylic acid function.

Key Steps:

  • Resin Functionalization: Start with a resin functionalized with an appropriate aldehyde (e.g., formyl-polystyrene resin or by coupling a protected carboxy-benzaldehyde to an amino-functionalized resin).

  • van Leusen Reaction: Swell the aldehyde resin in a suitable solvent like DMF or a THF/MeOH mixture.

  • Add TosMIC (3-5 eq.) and a base such as potassium carbonate (K₂CO₃) or an organic base like DBU.

  • Heat the reaction mixture (e.g., 60-80 °C) for 12-24 hours.

  • Cleavage: After washing, cleave the product from the resin using standard procedures appropriate for the chosen linker.

Data Summary and Strategy Comparison

FeatureStrategy 1: Serine CyclodehydrationStrategy 2: van Leusen Synthesis
Scaffold 2,4-Disubstituted-5-Carboxy-Oxazole5-Substituted Oxazole
Key Starting Materials Resin-bound Serine, Carboxylic AcidsResin-bound Aldehyde, TosMIC
Key Reagents Dehydrating agent (e.g., Deoxo-Fluor), Oxidizing agent (e.g., MnO₂)Base (e.g., K₂CO₃, DBU)
Pros Direct route to oxazole-5-carboxylic acids, high diversity at R¹ and R² (from amino acid)Mild conditions, good for 5-position diversity, commercially available TosMIC.
Cons Multi-step (acylation, cyclization, oxidation), may require harsh reagents.Requires a resin-bound aldehyde, less direct for carboxylic acid products.
Typical Yields Moderate to Good (30-70% after purification)Good to Excellent (50-90% after purification)

Safety Precautions

  • Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Causes severe skin and eye burns.[9] Always handle in a certified chemical fume hood. Wear appropriate PPE, including acid-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[10] An emergency eyewash and shower must be readily available.[11]

  • Trifluoroacetic Anhydride (TFAA): Reacts violently with water.[12][13] It is extremely corrosive and hygroscopic. Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dry, well-ventilated area away from moisture and incompatible materials like alcohols and bases.[12]

  • Deoxo-Fluor® (BAST): Corrosive and reacts with water. Handle with care in a fume hood, avoiding inhalation of vapors.

  • General Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure good ventilation in the work area.[9]

Conclusion

Solid-phase synthesis offers a powerful and systematic approach for the generation of oxazole carboxylic acid libraries. The serine cyclodehydration route is a highly effective and direct method for producing 2,4-disubstituted oxazole-5-carboxylic acids, allowing for two points of diversity. Alternative strategies like the van Leusen reaction provide complementary access to different substitution patterns. By understanding the underlying mechanisms and carefully selecting resins, linkers, and reaction conditions, researchers can efficiently assemble large, diverse libraries of these valuable heterocyclic compounds to accelerate the drug discovery process.

References

  • Synquest Labs.
  • Craig, D., Robson, M.J., Shaw, S.J. Traceless Linkers for Solid-phase Synthesis. Homo- and Hetero-Diels-Alder Reactions of o-Quinodimethanes. Scilit.
  • Loba Chemie. TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS.
  • Central Drug House (P) Ltd.
  • Carl ROTH.
  • Thermo Fisher Scientific.
  • Patel, H. R., et al. Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels.
  • Mun, H.S., Jeong, J.H. Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 2004.
  • Sha, C-K., et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 2020.
  • Kumar, A., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 2023.
  • Sha, C-K., et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC, 2020.
  • Abdildinova, A., Gong, Y.D.
  • Chem-Impex. Oxazole-2-carboxylic acid amide.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • Ley, S.V., et al. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Publishing, 2014.

Sources

Application Notes and Protocols for the Esterification of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid scaffold is a privileged heterocyclic structure in modern drug discovery and materials science. The inherent planarity, hydrogen bonding capabilities, and diverse electronic properties of the thiophene and oxazole rings make it a cornerstone for designing novel kinase inhibitors, antimicrobial agents, and organic electronics. The conversion of the carboxylic acid moiety into a diverse array of esters is a critical step in lead optimization, serving to modulate pharmacokinetic properties such as solubility, cell permeability, and metabolic stability.

This guide provides a detailed overview of robust and field-proven esterification methods applicable to this specific heteroaromatic carboxylic acid. It moves beyond simple recitation of steps to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot common experimental challenges.

I. Strategic Overview: Selecting the Optimal Esterification Pathway

The chemical personality of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid dictates the choice of esterification method. The presence of two electron-rich, acid- and base-sensitive heterocyclic rings necessitates a careful selection of reagents and conditions to avoid degradation or unwanted side reactions. While classical methods like Fischer esterification are simple, they often require harsh acidic conditions that can be detrimental to the substrate. Therefore, milder, modern coupling methods are generally preferred.

The following diagram illustrates a decision-making workflow for selecting an appropriate method based on the nature of the alcohol coupling partner.

G cluster_input Inputs cluster_decision Decision Matrix cluster_methods Recommended Methods Start Carboxylic Acid: 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid D1 Is ROH a simple primary or secondary alcohol? Start->D1 Alcohol Alcohol (ROH) Alcohol->D1 D2 Is ROH a sterically hindered (e.g., tertiary) or acid-sensitive alcohol? D1->D2 No M1 Steglich Esterification (EDC/DMAP) D1->M1 Yes D3 Is the scale large and cost a primary concern? D2->D3 No M3 Yamaguchi Esterification D2->M3 Yes D3->M1 No M2 Acid Chloride Formation + Alcoholysis D3->M2 Yes G Acid R-COOH Intermediate O-Acylisourea Intermediate Acid->Intermediate + EDC EDC EDC EDC->Intermediate ActiveEster N-Acylpyridinium 'Active Ester' Intermediate->ActiveEster + DMAP EDU EDU (Water-soluble urea) Intermediate->EDU forms DMAP DMAP (Catalyst) ActiveEster->DMAP regenerated Ester R-COOR' ActiveEster->Ester + R'-OH Alcohol R'-OH Alcohol->Ester

Caption: Catalytic cycle of the Steglich Esterification.

Materials & Reagents:

  • 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid

  • Alcohol of choice (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • DMAP (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or DIPEA (1.5 equivalents, if using EDC·HCl)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add the alcohol (1.1 eq), DMAP (0.1 eq), and triethylamine (1.5 eq). Stir the solution at room temperature for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure ester.

Self-Validation & Troubleshooting:

  • Expected Outcome: Yields are typically in the 75-95% range. The product should appear as a single spot on TLC after purification.

  • Troubleshooting - Low Yield: If the reaction stalls, ensure all reagents and the solvent were anhydrous. Water can hydrolyze the O-acylisourea intermediate. [1]If using a hindered alcohol, the reaction may require longer times or gentle heating (e.g., 40 °C).

  • Troubleshooting - Side Products: An N-acylurea byproduct can form if the O-acylisourea intermediate rearranges before reacting with the alcohol. [2]This is less common with the DMAP-catalyzed pathway but can occur with very unreactive alcohols. Adding DMAP is crucial for efficient ester formation. [2]

Protocol 2: Two-Step Acid Chloride Formation and Esterification

This classic and robust method is highly effective, especially for less sensitive alcohols and when scaling up. The first step involves converting the carboxylic acid to a highly reactive acid chloride, which is then quenched with the alcohol in a separate step.

Principle & Mechanism: Thionyl chloride (SOCl₂) converts the carboxylic acid into an acyl chlorosulfite intermediate. A chloride ion then attacks the carbonyl carbon, leading to the formation of the acid chloride and the release of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. [3]The purified acid chloride is then treated with the alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to neutralize the HCl generated during the esterification.

G cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification Acid R-COOH AcidChloride R-COCl (Acid Chloride) Acid->AcidChloride + SOCl₂ SOCl2 SOCl₂ Gases SO₂(g) + HCl(g) AcidChloride->Gases releases AcidChloride2 R-COCl Ester R-COOR' AcidChloride2->Ester + R'-OH, Base Alcohol R'-OH Alcohol->Ester Base Base (e.g., Pyridine) Base->Ester Salt Base·HCl Ester->Salt releases

Caption: Two-step workflow for esterification via an acid chloride.

Materials & Reagents:

  • 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂, 2.0 equivalents) or Oxalyl Chloride ((COCl)₂, 1.5 eq) with catalytic DMF

  • Anhydrous Toluene or DCM

  • Alcohol of choice (1.2 equivalents)

  • Anhydrous Pyridine or Triethylamine (1.5 equivalents)

  • Anhydrous DCM

  • Standard work-up and purification reagents as in Protocol 1.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a dry round-bottom flask under N₂, add the carboxylic acid (1.0 eq) and anhydrous toluene. Add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80-110 °C depending on solvent) for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Cool the reaction to room temperature and remove all volatile components (excess SOCl₂ and solvent) under reduced pressure. It is crucial to ensure all thionyl chloride is removed; this can be aided by co-evaporation with dry toluene (adding dry toluene and evaporating again, repeated 2-3 times). [4]The crude acid chloride is often used directly.

  • Esterification: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Add the alcohol/pyridine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up & Purification: Follow the same procedure as described in Protocol 1.

Self-Validation & Troubleshooting:

  • Expected Outcome: This method typically provides very high yields (>90%).

  • Troubleshooting - Dark Color/Degradation: If the substrate is sensitive to heat or strong acid (HCl byproduct), degradation can occur during the reflux step. An alternative is to use oxalyl chloride with a catalytic amount of DMF in DCM at room temperature, which is a much milder method for forming acid chlorides.

  • Troubleshooting - Incomplete Reaction: Ensure the acid chloride was formed completely and that all thionyl chloride was removed before adding the alcohol. Residual SOCl₂ can react with the alcohol.

III. References

  • Steglich Esterification - Organic Chemistry Portal. [Link]

  • Steglich esterification - Wikipedia. [Link]

  • Steglich Esterification - SynArchive. [Link]

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

  • Acid to Ester - Common Conditions. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC. [Link]

  • 6 - Organic Syntheses Procedure. [Link]

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method - Organic Chemistry Portal. [Link]

  • Mechanism of the Steglich esterification with the GO/RGO: (a) acid-base... - ResearchGate. [Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - Frontiers. [Link]

  • Yamaguchi Esterification - Organic Chemistry Portal. [Link]

  • Yamaguchi esterification - Wikipedia. [Link]

  • Mitsunobu reaction - Wikipedia. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • How i can modify fatty acid in to acyl chloride using thionyl chloride ? | ResearchGate. [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. [Link]

  • Mitsunobu reaction - Organic Synthesis. [Link]

  • What is Fischer Esterification? - ChemTalk. [Link]

  • Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • Fischer Esterification - Chemistry LibreTexts. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Fischer Esterification - Chemistry Steps. [Link]

  • Acid-Amine Coupling using DCC - Organic Synthesis. [Link]

  • Fischer Esterification - Organic Chemistry Tutor. [Link]

  • Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. [Link]

  • Steglich Esterification with EDC : r/OrganicChemistry - Reddit. [Link]

  • Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). [Link]

  • Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts - ResearchGate. [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar. [Link]

  • converting carboxylic acids into acyl (acid) chlorides - Chemguide. [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave. [Link]

  • WO2016161063A1 - Processes for the preparation of 2-thiophenecarbonyl chloride - Google Patents.

  • O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC. [Link]

  • EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents.

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Application Notes and Protocols for the Preparation of 2-(Thiophen-2-yl)oxazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The synthesis of acyl chloride derivatives from carboxylic acids is a fundamental transformation in organic chemistry, providing highly reactive intermediates for the construction of a diverse array of functional groups, including esters, amides, and ketones.[1][2] This guide provides a detailed technical overview and robust protocols for the preparation of 2-(thiophen-2-yl)oxazole-5-carbonyl chloride, a key building block in medicinal chemistry and materials science. The presence of both the thiophene and oxazole moieties within the molecular framework presents unique considerations for its synthesis, which will be addressed herein. This document is intended to provide researchers with the necessary information to confidently and successfully synthesize this important chemical intermediate.

The conversion of a carboxylic acid to an acyl chloride is an "uphill" reaction, meaning it is energetically unfavorable.[3] Therefore, reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are employed to drive this transformation. These reagents can be thought of as "uphill" carboxyloids themselves, and as they are converted to more stable, gaseous byproducts (SO₂, HCl, CO, CO₂), they provide the necessary energy to drive the formation of the less stable acyl chloride.[3]

Choosing the Right Chlorinating Agent: A Comparative Analysis

The two most common and effective reagents for the synthesis of acyl chlorides from carboxylic acids are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4] The choice between these two reagents often depends on the specific substrate, desired reaction conditions, and scale of the synthesis.

ReagentTypical ConditionsByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Neat or in a non-polar solvent (e.g., toluene, DCM), often with heating.[5]SO₂(g), HCl(g)Cost-effective, byproducts are gaseous and easily removed.Can require heating, potentially leading to side reactions with sensitive substrates. The generated HCl can be problematic for acid-sensitive functional groups.[4]
Oxalyl Chloride ((COCl)₂) Non-polar solvent (e.g., DCM, THF), often at room temperature or 0 °C with a catalytic amount of DMF.[4]CO(g), CO₂(g), HCl(g)Milder reaction conditions, often proceeds at lower temperatures.[4]More expensive than SOCl₂, can generate the carcinogenic byproduct dimethylcarbamoyl chloride from the DMF catalyst.[3]

For the synthesis of 2-(thiophen-2-yl)oxazole-5-carbonyl chloride, both reagents are viable options. The oxazole ring is generally stable to electrophilic attack unless activated by strongly electron-donating groups.[2][6] The thiophene ring can undergo electrophilic substitution, but this typically requires harsher conditions than those used for acyl chloride formation.[7] Therefore, the choice of reagent can be guided by practical considerations such as cost, scale, and available equipment.

Reaction Mechanisms

A sound understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis.

Thionyl Chloride (SOCl₂)

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate which is a better leaving group. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[6][8]

Diagram 1: Reaction Mechanism with Thionyl Chloride

G RCOOH Carboxylic Acid Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 Attack on S SOCl2 Thionyl Chloride SOCl2->Intermediate1 RCOCl Acyl Chloride Intermediate1->RCOCl Cl⁻ attack SO2 SO₂ (g) Intermediate1->SO2 HCl HCl (g) Intermediate1->HCl

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Oxalyl Chloride ((COCl)₂) with Catalytic DMF

When using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), the reaction proceeds via the formation of the Vilsmeier reagent, a highly reactive chloroiminium intermediate. This intermediate then reacts with the carboxylic acid to form a mixed imino-anhydride, which subsequently undergoes nucleophilic attack by chloride to yield the acyl chloride and regenerate the DMF catalyst.[4]

Diagram 2: Catalytic Cycle with Oxalyl Chloride and DMF

G cluster_0 Catalytic Cycle DMF DMF Vilsmeier Vilsmeier DMF->Vilsmeier + (COCl)₂ MixedAnhydride MixedAnhydride Vilsmeier->MixedAnhydride + RCOOH MixedAnhydride->DMF Regeneration RCOCl RCOCl MixedAnhydride->RCOCl + Cl⁻ RCOCl_product Acyl Chloride MixedAnhydride->RCOCl_product Gases CO, CO₂, HCl MixedAnhydride->Gases RCOOH Carboxylic Acid RCOOH->MixedAnhydride OxalylChloride Oxalyl Chloride OxalylChloride->Vilsmeier

Caption: Catalytic cycle for acyl chloride synthesis using oxalyl chloride and DMF.

Experimental Protocols

Safety Precautions: Acyl chlorides are highly reactive and moisture-sensitive. They are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use.

Protocol 1: Synthesis of 2-(Thiophen-2-yl)oxazole-5-carbonyl Chloride using Thionyl Chloride

This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[5]

Diagram 3: Workflow for Synthesis using Thionyl Chloride

G step1 Step 1: Reaction Setup Add 2-(thiophen-2-yl)oxazole-5-carboxylic acid and a suitable solvent (e.g., toluene) to a dry round-bottom flask under an inert atmosphere. step2 Step 2: Reagent Addition Add thionyl chloride dropwise to the suspension at room temperature. step1->step2 step3 Step 3: Reaction Heat the reaction mixture to reflux and monitor for completion (e.g., by TLC or until gas evolution ceases). step2->step3 step4 Step 4: Work-up Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure. step3->step4 step5 Step 5: Purification Purify the crude product by vacuum distillation or use directly in the next step. step4->step5

Caption: Workflow for the synthesis of 2-(thiophen-2-yl)oxazole-5-carbonyl chloride using thionyl chloride.

Materials:

  • 2-(thiophen-2-yl)oxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another suitable inert solvent like dichloromethane)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with NaOH solution)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet, add 2-(thiophen-2-yl)oxazole-5-carboxylic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (approximately 5-10 mL per gram of carboxylic acid).

  • With vigorous stirring, add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

  • After the addition is complete, heat the reaction mixture to reflux (for toluene, this is approximately 110 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a cold trap to capture the volatile and corrosive byproducts.

  • The resulting crude 2-(thiophen-2-yl)oxazole-5-carbonyl chloride can be purified by vacuum distillation. However, due to the potential for thermal instability, it is often of sufficient purity to be used directly in subsequent reactions without further purification.

Protocol 2: Synthesis of 2-(Thiophen-2-yl)oxazole-5-carbonyl Chloride using Oxalyl Chloride

This protocol utilizes milder conditions and is suitable for more sensitive substrates.[4]

Diagram 4: Workflow for Synthesis using Oxalyl Chloride

G step1 Step 1: Reaction Setup Suspend 2-(thiophen-2-yl)oxazole-5-carboxylic acid in a dry inert solvent (e.g., DCM) in a flask under an inert atmosphere. step2 Step 2: Catalyst Addition Add a catalytic amount of DMF. step1->step2 step3 Step 3: Reagent Addition Cool the mixture to 0 °C and add oxalyl chloride dropwise. step2->step3 step4 Step 4: Reaction Allow the reaction to warm to room temperature and stir until completion (monitoring by gas evolution). step3->step4 step5 Step 5: Work-up and Purification Remove the solvent and volatile byproducts under reduced pressure to obtain the crude product. Use directly or purify by vacuum distillation if necessary. step4->step5

Sources

Application Notes & Protocols: Strategic Functionalization of the C5 Position in 2-(Thiophen-2-yl)oxazole Rings

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

The 2-(thiophen-2-yl)oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents and functional materials.[3][4] Specifically, modification at the C5 position of the oxazole ring offers a key vector for modulating biological activity, tuning photophysical properties, and expanding molecular diversity.

This guide provides a comprehensive overview of robust and field-proven strategies for the selective functionalization of the C5 position of 2-(thiophen-2-yl)oxazole. We will delve into the mechanistic rationale behind three primary approaches: direct C-H activation, a halogenation-cross-coupling sequence, and a metalation-electrophilic quench pathway. Each section includes detailed, step-by-step protocols designed for practical implementation in a research setting.

Strategic Overview: Pathways to C5 Functionalization

The selection of a synthetic strategy depends on the desired substituent, available starting materials, and functional group tolerance. The three core pathways offer complementary advantages. Direct C-H functionalization is the most atom-economical approach, while the halogenation-coupling and metalation-quench sequences provide broad scope and predictability.

G cluster_start Starting Material cluster_products C5-Functionalized Products cluster_methods Start 2-(Thiophen-2-yl)oxazole M1 Direct C-H Activation (e.g., Pd-Catalyzed Arylation) Start->M1 Atom Economy M2 Halogenation -> Cross-Coupling (e.g., Bromination -> Suzuki) Start->M2 Broad Scope M3 Metalation -> Electrophilic Quench (e.g., Lithiation -> Alkylation) Start->M3 Versatility P1 C5-Aryl/Alkyl M1->P1 M2->P1 M3->P1

Caption: Core strategies for C5 functionalization.

Direct C-H Functionalization: Palladium-Catalyzed Arylation

Direct C-H arylation has emerged as a powerful, step-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials.[5][6] In the 2-(thiophen-2-yl)oxazole system, the C2 position is blocked, directing C-H activation to the next most reactive site, C5. The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, facilitated by a palladium catalyst and a carboxylate or carbonate base.[7]

Protocol 1: Pd-Catalyzed C5-Arylation with Aryl Bromides

This protocol describes a general procedure for the direct arylation of 2-(thiophen-2-yl)oxazole with various aryl bromides. The use of pivalic acid (PivOH) as an additive is often crucial, as it facilitates the proton-shuttle mechanism in the C-H activation step.[8]

Materials:

  • 2-(Thiophen-2-yl)oxazole

  • Aryl bromide (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • Pivalic acid (PivOH, 30 mol%)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Schlenk tube or microwave vial

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add 2-(thiophen-2-yl)oxazole (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add pivalic acid (0.3 mmol).

  • Add anhydrous DMAc (3 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120-140 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic phase with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-(thiophen-2-yl)-5-aryloxazole.

Causality & Insights:

  • Catalyst: Pd(OAc)₂ is a common and effective palladium precursor for C-H activation catalysis.

  • Base: K₂CO₃ is essential for the deprotonation step of the CMD mechanism.[8]

  • Solvent: High-boiling polar aprotic solvents like DMAc are required to achieve the necessary reaction temperatures.

  • Troubleshooting: If low conversion is observed, consider using a more electron-rich phosphine ligand (e.g., SPhos, XPhos) or increasing the reaction temperature. For electron-poor aryl bromides, higher catalyst loading (up to 10 mol%) may be necessary.

Aryl Bromide ExampleCatalyst SystemTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ / PivOH1301885
1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / PivOH1402472
3-BromopyridinePd(OAc)₂ / PivOH1302068

Halogenation and Cross-Coupling Sequence

This two-step approach is a highly reliable and versatile method for introducing a wide array of aryl, heteroaryl, and vinyl substituents. It involves the initial regioselective bromination at the C5 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10]

G Start 2-(Thiophen-2-yl)oxazole Intermediate 5-Bromo-2-(Thiophen-2-yl)oxazole Start->Intermediate Step 1: Bromination (NBS, DMF) Product 5-Aryl-2-(Thiophen-2-yl)oxazole Intermediate->Product Step 2: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base)

Caption: The two-step halogenation-coupling workflow.

Protocol 2A: Regioselective C5-Bromination

Electrophilic substitution on the oxazole ring preferentially occurs at the C5 position due to its higher electron density compared to C4.[4] N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

Materials:

  • 2-(Thiophen-2-yl)oxazole

  • N-Bromosuccinimide (NBS, 1.05 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

Procedure:

  • Dissolve 2-(thiophen-2-yl)oxazole (1.0 mmol) in DMF (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 5-bromo-2-(thiophen-2-yl)oxazole. The product is often pure enough for the next step without further purification.

Causality & Insights:

  • Regioselectivity: The inherent electronic properties of the oxazole ring direct the electrophilic bromine to the C5 position.

  • Reagent: NBS is a safer and more convenient source of electrophilic bromine compared to liquid Br₂.

  • Temperature Control: Keeping the reaction at low temperature initially helps to control the reaction rate and prevent potential side reactions, such as over-bromination.

Protocol 2B: C5-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[11] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[12]

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII R¹-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OH)₂ (Base) PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

  • 5-Bromo-2-(thiophen-2-yl)oxazole

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv.)

  • Toluene and Water (4:1 mixture)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add 5-bromo-2-(thiophen-2-yl)oxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 2-(thiophen-2-yl)-5-aryloxazole.

Causality & Insights:

  • Catalyst: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source that is active for a wide range of substrates.

  • Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.

  • Solvent System: The biphasic toluene/water system is effective for many Suzuki couplings, helping to dissolve both the organic substrates and the inorganic base.

  • Degassing: Removing oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.

Metalation and Electrophilic Quench

This strategy involves deprotonating the C5 position with a strong organolithium base to create a potent nucleophile, which is then trapped (quenched) with a suitable electrophile. This method provides access to a different range of substituents compared to cross-coupling, including alkyl, carbonyl, and hydroxyl functionalities.

Protocol 3: C5-Lithiation and Quench with an Electrophile

The C2 proton of an oxazole is the most acidic; however, since this position is substituted, deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) occurs selectively at C5.[13][14] The reaction must be carried out at very low temperatures to prevent side reactions.

Materials:

  • 2-(Thiophen-2-yl)oxazole

  • n-Butyllithium (n-BuLi, 1.1 equiv., 2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., iodomethane, benzaldehyde, dry ice) (1.2 equiv.)

  • Schlenk flask and syringe

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add anhydrous THF (5 mL) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 2-(thiophen-2-yl)oxazole (1.0 mmol) dissolved in a minimal amount of anhydrous THF.

  • Slowly add n-BuLi (1.1 mmol) dropwise via syringe. A color change is often observed.

  • Stir the solution at -78 °C for 1 hour to ensure complete metalation.

  • Add the chosen electrophile (1.2 mmol) dropwise at -78 °C.

  • Stir for an additional 1-3 hours at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to isolate the C5-functionalized product.

Causality & Insights:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Rigorous exclusion of moisture is mandatory.

  • Low Temperature: -78 °C is critical to maintain the stability of the lithiated intermediate and prevent decomposition or undesired side reactions.[13]

  • Base Choice: n-BuLi is a strong, commercially available base suitable for this deprotonation. For more sensitive substrates, a less nucleophilic base like LDA might be preferred.

ElectrophileReagentResulting C5-Substituent
AlkylationIodomethane (CH₃I)-CH₃
HydroxymethylationBenzaldehyde (PhCHO)-CH(OH)Ph
CarboxylationDry Ice (solid CO₂)-COOH
SilylationTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃

Conclusion

The functionalization of the C5 position of 2-(thiophen-2-yl)oxazoles is a critical task in the development of novel compounds for pharmaceutical and material applications. The three strategies detailed in this guide—direct C-H arylation, halogenation-Suzuki coupling, and lithiation-electrophilic quench—provide a powerful and versatile toolkit for the modern synthetic chemist. By understanding the mechanistic underpinnings and practical considerations of each protocol, researchers can rationally design and execute synthetic routes to access a diverse array of C5-substituted derivatives with high efficiency and selectivity.

References

  • (Reference details to be populated
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964. [Link]

  • Li, J. J. (Ed.). (2013). Heterocyclic chemistry in drug discovery. John Wiley & Sons. [Link]

  • Bellina, F., & Rossi, R. (2011). Recent advances in the synthesis of (hetero)aryl-substituted oxazoles. Tetrahedron, 67(52), 10071-10103. [Link]

  • Shaikh, A. A., & Ganu, J. A. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-28. [Link]

  • Gandeepan, P., & Cheng, C. H. (2015). Palladium-catalyzed coupling of azoles or thiazoles with aryl thioethers via C–H/C–S activation. Organic letters, 17(6), 1437-1440. [Link]

  • Chaudhary, P., & Kumar, R. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 13(8), 915-940. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2006). The Suzuki reaction applied to the synthesis of novel pyrrolyl and thiophenyl indazoles. Molecules, 11(4), 274-285. [Link]

  • Lee, A. L., & McKee, H. (2024). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. [Link]

  • Bedford, R. B., & Cazin, C. S. (2008). Direct 2-arylation of thiophene using low loading of a phosphine-free palladium catalyst. Dalton Transactions, (22), 2845-2847. [Link]

  • Fairlamb, I. J., & Kapdi, A. R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein journal of organic chemistry, 7, 1297-1311. [Link]

  • Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014). Direct C− H arylation of thiophenes at low catalyst loading of a phosphine-free bis (alkoxo) palladium complex. The Journal of organic chemistry, 79(6), 2890-2897. [Link]

  • Fairlamb, I. J., & Lu, F. (2010). Direct arylations on water: synthesis of 2, 5-disubstituted oxazoles balsoxin and texaline. Organic & biomolecular chemistry, 8(20), 4567-4569. [Link]

  • Evans, D. A., Cee, V. J., Smith, T. E., & Santiago, K. J. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic letters, 1(1), 87-90. [Link]

  • Anderson, J. C., & Munday, R. H. (2006). Suzuki coupling of oxazoles. The Journal of organic chemistry, 71(14), 5244-5249. [Link]

  • Begtrup, M., & Kristensen, J. (1995). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Acta Chemica Scandinavica, 49, 626-635. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Thiophene-Oxazole Cyclization Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cyclization of oxazole rings when the precursor contains a thiophene moiety. Thiophene’s electron-rich nature and highly thiophilic sulfur atom introduce unique mechanistic challenges that render conventional cyclization protocols ineffective.

This guide bypasses generic advice to focus on the causality of these failures and provides self-validating, field-proven methodologies to rescue your yields.

Diagnostic Workflow: Selecting the Right Cyclization Strategy

OxazoleTroubleshooting Start Identify Thiophene Precursor Aldehyde Thiophene-Carboxaldehyde Start->Aldehyde Amide Thiophene-Amide / Enamide Start->Amide VanLeusen Van Leusen Synthesis (TosMIC, K2CO3, MeOH) Aldehyde->VanLeusen Direct [3+2] Acid Robinson-Gabriel (POCl3 / H2SO4) Amide->Acid Traditional Metal Oxidative Cyclization (Cu/Pd Catalysts) Amide->Metal Direct C-H AcidFail Low Yield / Degradation (Electrophilic Substitution) Acid->AcidFail Side reactions Mild Mild Cyclodehydration (Burgess Reagent) AcidFail->Mild Alternative Oxidation Oxidation to Oxazole (DDQ / BrCCl3) Mild->Oxidation Two-step MetalFail Catalyst Poisoning by Thiophene Sulfur Metal->MetalFail S-coordination Iodine Metal-Free Cyclization (I2 / PPh3 or K2CO3) MetalFail->Iodine Alternative

Decision tree for optimizing oxazole cyclization from thiophene precursors.
Troubleshooting FAQs: Mechanistic Insights

Q1: Why do my Robinson-Gabriel cyclizations using POCl₃ or H₂SO₄ yield black, tarry mixtures when my precursor contains a thiophene ring? Causality: Thiophene is a


-excessive heteroaromatic ring, making it highly susceptible to electrophilic aromatic substitution (SEAr), particularly at the highly nucleophilic C2 and C5 positions. Traditional Robinson-Gabriel conditions rely on harsh dehydrating agents like POCl₃ or polyphosphoric acid which generate highly electrophilic intermediates[1]. Rather than solely promoting the desired intramolecular cyclodehydration of the acylamino ketone, these electrophiles trigger intermolecular Friedel-Crafts-type alkylation or oligomerization of the thiophene moiety, destroying your yield.
Solution:  Pivot to a mild, non-acidic cyclodehydration strategy. Converting 

-hydroxyamides to oxazolines using the Burgess reagent avoids electrophilic degradation entirely[2]. The resulting oxazoline can then be cleanly oxidized to the corresponding oxazole using DDQ or BrCCl₃/DBU.

Q2: I am attempting a copper-catalyzed oxidative cyclization of a thiophene-enamide, but the reaction stalls and yields are <15%. How can I overcome this? Causality: Transition metals like Cu(II) and Pd(II) are highly thiophilic. The sulfur atom in the thiophene ring acts as a strong


-donor, coordinating to the metal center and effectively poisoning the catalyst. This prevents the metal from engaging in the necessary vinylic C-H functionalization step required for oxazole ring closure often seen in standard enamide cyclizations[3].
Solution:  Switch to a metal-free oxidative cyclization. Iodine-mediated cyclization (using I₂ and K₂CO₃ or PPh₃) proceeds via an iodonium intermediate rather than a metal-coordinated species, completely bypassing the sulfur-poisoning issue[4].

Q3: What is the most robust method for synthesizing 5-(thiophen-2-yl)oxazoles from scratch? Causality: The van Leusen oxazole synthesis is exceptionally well-suited for thiophene substrates. It utilizes a base-mediated [3+2] cycloaddition between thiophene-2-carboxaldehyde and TosMIC (p-toluenesulfonylmethyl isocyanide) yielding excellent results[5]. Because the reaction operates under mild, basic conditions, the thiophene ring remains completely inert, preventing the degradation seen in acidic pathways.

Validated Experimental Protocols
Protocol A: Metal-Free Van Leusen Synthesis of Thiophene-Oxazoles

Use this protocol when starting from a thiophene-carboxaldehyde.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve thiophene-2-carboxaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous methanol to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) to the stirring solution.

  • Cycloaddition: Heat the reaction mixture to reflux (65 °C). The basic conditions promote the deprotonation of TosMIC, initiating the [3+2] cycloaddition followed by the elimination of p-toluenesulfinic acid.

  • Self-Validation Check 1 (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The elimination of the p-toluenesulfinic acid byproduct is confirmed by the appearance of a highly UV-active spot (the oxazole) and the disappearance of the characteristic TosMIC isocyanide IR stretch (~2150 cm⁻¹).

  • Workup: After 4-6 hours, cool to room temperature, remove the methanol in vacuo, and partition the residue between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Mild Two-Step Cyclodehydration via Burgess Reagent

Use this protocol when starting from a thiophene-containing


-hydroxyamide.
  • Oxazoline Formation: Dissolve the thiophene-containing

    
    -hydroxyamide (1.0 equiv) in anhydrous THF (0.1 M). Add the Burgess reagent (1.2 equiv) portion-wise at 0 °C. Stir at room temperature for 2 hours.
    
  • Self-Validation Check 1 (Intermediate): Concentrate the mixture and pass it through a short silica plug (EtOAc/Hexanes). Confirm successful oxazoline formation via LC-MS (look for the loss of H₂O, -18 Da from the parent mass).

  • Oxidation to Oxazole: Dissolve the isolated oxazoline in anhydrous CH₂Cl₂ (0.1 M). Add DBU (2.0 equiv) and bromotrichloromethane (BrCCl₃, 1.5 equiv). Stir at room temperature for 4 hours to achieve aromatization.

  • Self-Validation Check 2 (Final): Validate the final oxidation by ¹H NMR. You must observe the complete disappearance of the diastereotopic oxazoline ring protons (typically a multiplet at 4.0-4.5 ppm) and the appearance of a sharp oxazole C4-H singlet (if unsubstituted at that position) around 7.5-8.0 ppm.

Quantitative Yield Comparison

The following table summarizes expected yields and failure modes when applying standard oxazole syntheses to thiophene-containing precursors.

Cyclization StrategyPrecursor TypePrimary Reagent / CatalystTypical Yield (%)Primary Failure Mode with Thiophenes
Robinson-Gabriel Acylamino KetonePOCl₃ / PCl₅15 - 30%Electrophilic degradation / Oligomerization
Metal-Catalyzed EnamideCu(OTf)₂ / O₂10 - 25%Catalyst poisoning via sulfur coordination
Metal-Free Oxidative EnamideI₂ / K₂CO₃75 - 85%None (Highly tolerant of sulfur)
Mild Dehydration

-Hydroxyamide
Burgess Reagent + DDQ70 - 80%Incomplete oxidation in step two
Van Leusen AldehydeTosMIC / K₂CO₃80 - 95%TosMIC hydrolysis if moisture is present
References
  • Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: MDPI URL:[Link]

  • Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: ResearchGate / Indian Journal of Pharmaceutical Sciences URL:[Link]

  • Title: Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides Source: MDPI URL:[Link]

  • Title: Synthesis of Benzo[c]thiophene Analogs Containing Benzimidazole, Benzothiazole, and Oxazole Source: ResearchGate / Synthetic Communications URL:[Link]

  • Title: Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C-H Functionalization Source: PMC / NIH URL:[Link]

Sources

solubility enhancement of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Solubility Paradox

Welcome to the technical support hub for 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid (referred to hereafter as TOCA ).

Researchers often encounter a "solubility wall" with TOCA. Despite being a relatively low molecular weight compound (MW ~195.2 g/mol ), it exhibits surprisingly poor solubility in standard organic solvents like Dichloromethane (DCM) or Toluene.

The Root Cause: This behavior is not random; it is structural. TOCA possesses two features that work against solubility:

  • High Lattice Energy: The planar thiophene-oxazole backbone facilitates strong

    
    -
    
    
    
    stacking in the solid state.
  • Strong Dimerization: The carboxylic acid moiety forms stable, cyclic hydrogen-bonded dimers (homodimers) in the solid phase and in non-polar solvents.

To dissolve TOCA, you must energetically overcome both the crystal lattice forces and the hydrogen-bond network. This guide provides the protocols to achieve this.

Module 1: Solubility Screening & Solvent Selection

Decision Matrix: Selecting the Right Solvent System

Do not guess. Use this logic flow to select the optimal solvent based on your downstream application.

SolventSelection Start Start: Define Application Reaction Synthetic Reaction (e.g., Amide Coupling) Start->Reaction Analysis Analysis (HPLC/NMR) Start->Analysis Workup Extraction/Workup Start->Workup PolarAprotic Primary Choice: DMF, DMAc, or NMP Reaction->PolarAprotic High Solubility Needed DMSO DMSO-d6 (NMR) or DMSO/MeOH (HPLC) Analysis->DMSO pH_Adjust Adjust pH > 9 (Soluble in Water) Workup->pH_Adjust Aqueous Phase Esterify Convert to Ester (Soluble in EtOAc/DCM) Workup->Esterify Organic Phase AddBase Add Organic Base (DIPEA or TEA 1.5 eq) PolarAprotic->AddBase If still insoluble

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate application type; Green nodes indicate optimal solvent classes.

Standard Solubility Data (Estimated)

Based on structural analogs (Thiophene-2-carboxylic acid and Oxazole derivatives).

Solvent SystemSolubility RatingPrimary Interaction MechanismRecommended Use
DMSO / DMF High (>50 mg/mL)Dipole-dipole & H-bond acceptingReactions, Stock Solutions
Methanol / Ethanol Moderate (Heat req.)H-bond donor/acceptorRecrystallization
THF / 2-MeTHF Low-ModerateWeak H-bond acceptingReactions (often requires base)
DCM / Chloroform Poor (<5 mg/mL)Weak dispersion forcesAvoid (unless esterified)
Toluene / Hexane InsolubleNoneAnti-solvent (Precipitation)
Water (Neutral) InsolubleHydrophobic effect dominatesWashing (removes impurities)
Water (pH > 8) HighIon-dipole (Salt formation)Extraction / Workup

Module 2: Troubleshooting & Optimization Protocols

Scenario A: "The compound won't dissolve in my reaction solvent (DCM/THF)."

Mechanism of Failure: In DCM or THF, TOCA exists as a stable dimer. The solvent cannot break the intermolecular hydrogen bonds effectively.

The Fix: In-Situ Salt Formation (The "Organic Base" Trick) By adding a tertiary amine, you deprotonate the carboxylic acid. The resulting ammonium carboxylate salt is significantly more lipophilic and soluble in organic media due to charge delocalization and disruption of the dimer.

Protocol:

  • Suspend TOCA (1.0 eq) in the solvent (THF or DCM).

  • Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.2 – 1.5 eq).

  • Observation: The suspension should clear within 5–10 minutes as the soluble ion-pair forms.

  • Note: If using this for amide coupling (e.g., with HATU/EDCI), the base is required anyway. Add it first to ensure solubility before adding the coupling reagent.

Scenario B: "It dissolved with heat, but precipitated upon cooling."

Mechanism of Failure: You created a supersaturated solution. As the temperature dropped, the lattice energy ($ \Delta G_{lattice} ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 \Delta G{solvation} $), leading to rapid crystallization.

The Fix: Co-Solvent System Use a "Solubilizer" (High Polarity) + "Carrier" (Moderate Polarity) system.

Protocol:

  • Dissolve TOCA in the minimum volume of DMSO or DMF (e.g., 0.5 mL per 100 mg).

  • Slowly dilute this concentrated solution into your main solvent (e.g., DCM or EtOAc) while stirring rapidly.

  • Result: The compound remains in solution due to the "solvating shell" of DMSO molecules surrounding the solute, even in a less polar bulk medium.

Module 3: Critical FAQ

Q1: Can I use alcohols (MeOH/EtOH) for reactions?

  • Answer: Be cautious. While TOCA dissolves better in alcohols than in DCM, alcohols are nucleophiles. If you are performing an activation reaction (e.g., making an acid chloride or active ester), the solvent will compete, leading to methyl/ethyl ester byproducts. Use Acetonitrile or DMF instead.

Q2: How do I remove TOCA from the organic layer during workup?

  • Answer: Leverage its pKa (~3.5). Wash the organic layer with saturated aqueous NaHCO3 (pH ~8.5). TOCA will deprotonate, become water-soluble, and move to the aqueous layer. The impurities will stay in the organic layer. You can then recover TOCA by acidifying the aqueous layer with HCl (pH < 2) to precipitate it.

Q3: Why is the melting point so high (>200°C predicted)?

  • Answer: The molecule is flat (planar). The thiophene sulfur and the oxazole nitrogen/oxygen create a "push-pull" electronic system that favors tight stacking. This high lattice energy is exactly why solubility is difficult.

Visualizing the Mechanism: Base-Assisted Dissolution

The following diagram illustrates why adding a base is the most effective troubleshooting step for organic solvents.

DissolutionMechanism SolidState Solid State (Insoluble Dimer) Transition Proton Transfer SolidState->Transition + Base Base Organic Base (DIPEA/TEA) Base->Transition SolubleState Dissolved State (Lipophilic Ion Pair) Transition->SolubleState Breaking H-Bonds

Figure 2: Mechanism of base-assisted dissolution. The base disrupts the stable acid dimer, forming a soluble ion pair.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General principles of carboxylic acid solubility and cosolvency models).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Discusses the physicochemical properties of oxazole and thiophene rings).

  • PubChem. (n.d.).[1] Compound Summary: 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid. National Library of Medicine. Link (Source for structural data and calculated properties).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link (Review of pH adjustment and salt formation strategies).

For further technical assistance, contact the Chemical Development Unit at

Sources

Technical Support Center: Preventing Decarboxylation During Hydrolysis of Oxazole Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenging hydrolysis of oxazole esters, with a specific focus on preventing undesired decarboxylation. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to navigate this common synthetic hurdle.

Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the stability of oxazole esters during hydrolysis.

Q1: What is the primary cause of decarboxylation during the hydrolysis of certain oxazole esters?

Decarboxylation is a particularly prevalent side reaction in the hydrolysis of 5-hydroxyoxazole-4-carboxylic acid derivatives. The core issue lies in the ability of the 5-hydroxyoxazole to tautomerize to its keto form, an intermediate known as an azlactone.[1] This azlactone structure contains a moiety that behaves like a β-keto acid, which is inherently unstable and highly susceptible to losing carbon dioxide, especially when heated or exposed to acidic or basic conditions.[1]

Q2: Can you illustrate the chemical mechanism behind this decarboxylation?

Certainly. The decarboxylation proceeds via a classic β-keto acid-type mechanism. The 5-hydroxyoxazole first undergoes tautomerization to the more reactive azlactone intermediate. This intermediate can then lose carbon dioxide through a cyclic transition state to form a stabilized enolate, which is subsequently protonated to yield the final decarboxylated product.[1]

G cluster_0 Decarboxylation Mechanism Start 5-Hydroxyoxazole-4-carboxylic Acid Intermediate Azlactone Intermediate (Keto Tautomer) Start->Intermediate Tautomerization Transition Cyclic Transition State Intermediate->Transition Heat or Acid/Base Product Decarboxylated Product + CO2 Transition->Product Decarboxylation

Caption: Decarboxylation of a 5-hydroxyoxazole carboxylic acid.

Q3: Beyond decarboxylation, what other stability issues affect the oxazole ring during hydrolysis?

The oxazole ring itself is sensitive to hydrolytic conditions. Its stability is highly dependent on pH.[2]

  • Acidic Conditions: The ring's nitrogen atom can be protonated, which activates the ring for nucleophilic attack by water, often leading to hydrolytic cleavage.[2][3]

  • Basic Conditions: Strong bases can facilitate the deprotonation of the C2 position, creating a reactive intermediate that can undergo ring-opening to form an isocyanoenolate, leading to a mixture of undesired products.[2]

Therefore, maintaining conditions as close to neutral as possible is a general best practice to preserve the integrity of the oxazole core.[2]

Troubleshooting Guide: Undesired Decarboxylation

This guide provides a systematic approach to diagnosing and solving decarboxylation issues during the hydrolysis of oxazole esters.

G Start Problem: Decarboxylation observed during ester hydrolysis Q1 Does your oxazole have a C5-hydroxyl group? Start->Q1 Sol1 Primary Strategy: Protect the C5-OH group before hydrolysis. Q1->Sol1  Yes Sol2 Primary Strategy: Optimize for mild hydrolysis conditions. Q1->Sol2  No   P1 See Protocol 1: Synthesis of a Stabilized 5-Ethoxyoxazole Derivative Sol1->P1 P2 See Protocol 2 & 3: Mild Basic or Resin-Catalyzed Hydrolysis Sol2->P2

Caption: Troubleshooting workflow for oxazole ester hydrolysis.

Solution 1: Protecting Group Strategy for 5-Hydroxyoxazoles

For oxazoles bearing a C5-hydroxyl group, the most robust solution is to protect this group prior to the hydrolysis step. This modification prevents the problematic tautomerization to the azlactone intermediate. An ethyl group has been demonstrated to be an effective protecting group, rendering the final carboxylic acid derivative stable.[1]

Reaction StepProductYield (%)
Cyclization & ProtectionEthyl 2-(1,3-thiazol-2-yl)-5-ethoxy-1,3-oxazole-4-carboxylate84
Saponification2-(1,3-thiazol-2-yl)-5-ethoxy-1,3-oxazole-4-carboxylic acid65

Step 1: Synthesis of the Protected Oxazole Ester

  • Dissolve the starting diester precursor in a suitable solvent (e.g., dichloromethane).

  • Add iodine (I₂) and triphenylphosphine (PPh₃) to the solution.

  • Stir the reaction mixture at room temperature. Monitor reaction completion by Thin-Layer Chromatography (TLC).

  • Upon completion, perform a standard aqueous workup to isolate the protected ethyl 5-ethoxyoxazole-4-carboxylate. The reported yield for this step is 84%.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the protected oxazole from Step 1 in a solvent mixture of THF and water.

  • Add lithium hydroxide (LiOH) to the solution.

  • Stir the mixture at room temperature until saponification is complete, monitoring by TLC.

  • Carefully acidify the reaction mixture with a mild acid (e.g., 10% citric acid) to protonate the carboxylate.

  • Extract the product with an organic solvent.

  • Purify the product to obtain the stable 5-ethoxyoxazole carboxylic acid. The reported yield for this step is 65%.

Solution 2: Optimization of General Hydrolysis Conditions

If your oxazole ester does not possess a C5-hydroxyl group but you are still observing degradation, the reaction conditions are likely too harsh. The key is to employ mild reagents and conditions that selectively cleave the ester without compromising the oxazole ring.

ParameterHarsh ConditionRecommended Mild AlternativeRationale & Citation
Catalyst / pH Strong Acid (e.g., refluxing HCl)[4]Mild Base: LiOH, NaOH, K₂CO₃Enzymatic: Lipases, EsterasesIon-Exchange Resin: Dowex-50Strong acid promotes ring cleavage.[2] Base-catalyzed hydrolysis (saponification) is often irreversible and efficient at lower temperatures.[4][5] Enzymes and resins provide near-neutral pH and highly selective catalysis.[6][7]
Temperature High Temp / Reflux[4]0°C to Room TemperatureLower temperatures significantly reduce the rates of competing degradation and side reactions.[3]
Solvent System Purely AqueousMixed Aqueous/Organic: THF/H₂ONon-Aqueous: MeOH/CH₂Cl₂Minimizes water activity, which can reduce the rate of hydrolysis of the oxazole ring itself.[3] Non-aqueous basic conditions can utilize "naked" hydroxyl anions that are highly reactive towards the ester.[8]

This protocol is adapted from standard procedures for base-catalyzed ester hydrolysis.[1][4]

  • Dissolve the oxazole ester in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Cool the solution to 0°C in an ice bath.

  • Add a stoichiometric amount (typically 1.1 to 1.5 equivalents) of an aqueous solution of a mild base, such as lithium hydroxide (LiOH), dropwise.

  • Stir the reaction at 0°C or allow it to slowly warm to room temperature. Monitor the reaction progress closely by TLC.

  • Once the starting material is consumed, cool the mixture back to 0°C.

  • Quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl or 10% citric acid) until the pH is slightly acidic.

  • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

This method is advantageous for substrates sensitive to both acidic and basic conditions.

  • In a round-bottom flask, add the oxazole ester.

  • Add an aqueous suspension of a cation-exchange resin (e.g., Dowex-50). The original protocol suggests refluxing for 12 hours, but for sensitive substrates, starting at a lower temperature (e.g., 50-60°C) is recommended.

  • Stir the mixture vigorously to ensure good contact between the ester and the resin. Monitor the reaction by TLC.

  • Upon completion, allow the mixture to cool and filter to remove the resin beads.

  • Wash the resin with an organic solvent (e.g., ether or ethyl acetate).

  • Extract the combined filtrate with the same organic solvent.

  • Dry the organic extract over Na₂SO₄, filter, and evaporate the solvent to isolate the product.

References
  • Ester hydrolysis. (n.d.). Grokipedia. Retrieved March 8, 2024, from [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 213-225. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Basu, M. K., Sarkar, D. C., & Ranu, B. C. (1989). A mild and Selective Method of Ester Hydrolysis. Synthetic Communications, 19(3-4), 627-631. Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Retrieved from [Link]

Sources

troubleshooting low yields in Robinson-Gabriel cyclization of thiophene amides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Robinson-Gabriel Cyclization of Thiophene Amides Ticket ID: RG-THIO-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Thiophene Paradox"

Welcome to the technical support hub. You are likely here because your Robinson-Gabriel cyclization—a reliable workhorse for phenyl-substituted oxazoles—is failing with your thiophene substrates.

The Core Problem: Thiophene is an electron-rich,


-excessive heterocycle. The very conditions required to drive the dehydration of the 2-acylamino ketone (strong Lewis acids, dehydrating agents, heat) often destroy the thiophene ring before the oxazole can form.

Standard protocols using


 or concentrated 

often lead to:
  • Polymerization: Black tar formation due to acid-catalyzed thiophene oligomerization.

  • Electrophilic Substitution: Unwanted sulfonation or acylation of the thiophene ring.

  • Ring Opening: Hydrolysis of the oxazole product on acidic silica during purification.

This guide provides a modular troubleshooting approach to salvage your yields.

Module 1: Reagent Selection Strategy

Do not use a "one-size-fits-all" approach. Select your reagent based on the sensitivity of your specific thiophene scaffold.

Comparative Reagent Analysis
ReagentMechanism TypeRisk LevelBest For...Critical Thiophene Warning

Activation of amide oxygen (Imidoyl chloride)High Robust substrates, scale-up.Avoid DMF co-solvent.

+ DMF = Vilsmeier-Haack reagent, which will formylate your thiophene ring instead of cyclizing.
Burgess Reagent syn-Elimination (Sulfamoyl ester)Low Acid-sensitive thiophenes, small scale.Requires anhydrous conditions. Expensive for large scale.

(Wipf)
Oxophilic activationMedium Substrates failing with

but too bulky for Burgess.
Iodine can sometimes iodinate electron-rich thiophenes.

/ PPA
Protonation / DehydrationSevere NOT RECOMMENDED for thiophenes.Causes rapid sulfonation and polymerization (tar).

Module 2: Mechanistic Troubleshooting (The "Why")

Understanding the failure mode is critical. The diagram below illustrates the competition between the desired cyclization and the common "Thiophene Death Spiral."

RobinsonGabriel Start 2-Acylamino Ketone (Thiophene-Substituted) Enol Enol Tautomer Start->Enol Tautomerization Side_Vilsmeier Side Rxn: Vilsmeier Formylation (If DMF present) Start->Side_Vilsmeier POCl3 + DMF Activated Activated Intermediate (O-Phosphorylated/Sulfonylated) Enol->Activated Reagent (POCl3/Burgess) Cyclization Intramolecular O-Attack Activated->Cyclization Fast Kinetics Side_Polymer Side Rxn: Cationic Polymerization (Acid Catalyzed) Activated->Side_Polymer Slow Kinetics (Heat/Acid) Side_Hydrolysis Hydrolysis back to SM (Wet Solvents) Activated->Side_Hydrolysis H2O present Oxazole Target Thienyl-Oxazole Cyclization->Oxazole - Leaving Group

Figure 1: Mechanistic pathway showing the competition between successful cyclization (Green) and common thiophene-specific failure modes (Red).

Module 3: Experimental Protocols

Protocol A: The "Gentle" Approach (Burgess Reagent)

Use this for highly sensitive thiophenes or if you observe tar formation with


.

Reagents:

  • Substrate: 1.0 equiv

  • Burgess Reagent (Methyl

    
    -(triethylammoniumsulfonyl)carbamate): 2.0 – 3.0 equiv
    
  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Drying: Flame-dry your reaction flask and cool under Argon/Nitrogen. Moisture kills the Burgess reagent.

  • Dissolution: Dissolve the thiophene amide (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Addition: Add Burgess reagent (2.0 equiv) in one portion at room temperature.

  • Heating: Heat to 50–60 °C. Monitor by TLC.

    • Tip: If conversion stalls after 2 hours, add another 1.0 equiv of Burgess reagent.

  • Workup: Cool to RT. Dilute with

    
    , wash with water (x2) and brine.
    
  • Purification: Flash chromatography on neutralized silica (see Module 4).

Protocol B: The "Robust" Approach ( without DMF)

Use this for scale-up if the thiophene ring is deactivated (e.g., has electron-withdrawing groups).

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 5.0 – 10.0 equiv (acts as solvent and reagent)
    
  • CRITICAL: Do NOT add DMF.

Step-by-Step:

  • Setup: Place substrate in a round-bottom flask equipped with a drying tube (

    
    ).
    
  • Addition: Add neat

    
     carefully.
    
  • Reaction: Heat to 60–80 °C.

    • Checkpoint: Check TLC every 30 mins. Do not overheat. Extended heating promotes polymerization.

  • Quench (The Danger Zone):

    • Cool the mixture to 0 °C.

    • Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.

    • Note: This generates massive heat and HCl gas. Maintain temperature <20 °C to prevent acid-catalyzed hydrolysis of your newly formed oxazole.

  • Neutralization: Immediately neutralize the aqueous slurry with saturated

    
     or 
    
    
    
    to pH 8.
  • Extraction: Extract with DCM or EtOAc.

Module 4: Purification & Isolation (The Hidden Yield Killer)

Many researchers successfully form the oxazole but lose it on the column.

The Issue: Thienyl-oxazoles are often acid-labile. Standard silica gel (pH ~5.5) can hydrolyze the oxazole ring back to the starting amide or open it to a diol.

The Solution: Neutralized Silica Gel

  • Preparation: Slurry your silica gel in the eluent solvent containing 1–2% Triethylamine (

    
    ).
    
  • Packing: Pour the column with this basic slurry.

  • Elution: Run your column using eluent containing 0.5%

    
    .
    
  • Alternative: Use neutral Alumina (Brockmann Grade III) if the compound degrades on silica even with amine.

FAQ: Frequently Asked Questions

Q: I see a spot on TLC that looks like product, but after the column, I only recovered starting material. What happened? A: You likely suffered on-column hydrolysis. The oxazole ring opened up due to the acidity of the silica gel. Fix: Use the "Neutralized Silica Gel" method described in Module 4 or switch to neutral alumina.

Q: Can I use the Wipf protocol (


)? 
A:  Yes, but with caution. While Wipf conditions are milder than 

, the presence of Iodine (

) can lead to iodination of the thiophene ring if it is electron-rich (e.g., has alkyl substituents). If you see a mass shift of +126 Da, you have iodinated your thiophene.

Q: I used DMF with


 to improve solubility, and now I have a complex mixture. 
A:  You formed the Vilsmeier reagent in situ. Instead of cyclizing, the reagent likely formylated the 

-position of your thiophene ring. Fix: Never use DMF. If solubility is an issue, use Toluene or DCE as a co-solvent with

.

Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

DecisionTree Q1 Is the Thiophene ring electron-rich (alkyl substituted)? Q2 Is the scale > 1 gram? Q1->Q2 No (Moderate Risk) Sol1 USE BURGESS REAGENT (Mildest, prevents polymerization) Q1->Sol1 Yes (High Risk) Sol2 USE POCl3 (NEAT) (No DMF, Strict Temp Control) Q2->Sol2 Yes (Cost/Scale factor) Sol3 USE Wipf Protocol (PPh3 / I2 / Et3N) Q2->Sol3 No (Intermediate Risk)

Figure 2: Decision matrix for selecting the appropriate cyclodehydration agent based on substrate sensitivity and scale.

References

  • Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Brain, C. T., & Paul, J. M. (1999).[1] Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett, 1999(10), 1642-1644. (Describes the Burgess Reagent method).

  • BenchChem Technical Support. (2025). Troubleshooting low yields in Robinson-Gabriel synthesis. (General troubleshooting regarding acid sensitivity). 2

  • Li, J., et al. (2022).[3] Metal-free dehydration and sulfur cyclization... The Journal of Organic Chemistry. (Context on thiophene synthesis and sensitivity).

Sources

Technical Support Center: Purification of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for research scientists and drug development professionals dealing with the isolation and purification of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid .

Due to the presence of an electron-deficient heteroaromatic core (thiophene-oxazole) coupled with a highly polar, ionizable carboxylic acid moiety, this compound presents unique chromatographic challenges. Standard purification protocols often fail, resulting in severe band broadening, streaking, and poor recovery. This guide bypasses generic advice, offering a mechanistic troubleshooting framework and self-validating experimental protocols to ensure high-purity isolation.

Part 1: Mechanistic Insight & Causality

To purify this compound effectively, one must understand the physicochemical interactions at play during chromatography.

The Problem: Silanol-Carboxylic Acid Interactions Standard normal-phase chromatography utilizes bare silica gel (SiO₂), which is covered in surface silanol groups (Si-OH). These silanol groups are slightly acidic, with a pKa ranging from 4.5 to 5.0[1]. 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid contains a free carboxylic acid group with a competing pKa (typically ~3.5–4.5).

When eluted with a neutral solvent system (e.g., Hexane/Ethyl Acetate), the target molecule undergoes partial ionization. The resulting carboxylate anion and the neutral acid establish a dynamic, multivalent hydrogen-bonding network with the active silanol sites[1]. Macroscopically, this continuous retention-and-release cycle manifests as severe "streaking" or "tailing" across dozens of fractions, ruining resolution and yield.

The Solution: Acidic Modifiers To break this interaction, the mobile phase must be acidified. Adding a volatile organic acid—such as 0.1% to 1.0% Acetic Acid (AcOH) or Formic Acid (FA)—achieves two critical mechanistic goals[2]:

  • Suppression of Ionization: The excess protons shift the equilibrium of the target molecule entirely to its neutral, protonated state, increasing its lipophilicity.

  • Stationary Phase Masking: The modifier competitively hydrogen-bonds with the active silanol sites on the silica gel, effectively "masking" them from the target analyte[2].

Mechanism Substrate 2-(Thiophen-2-yl)-1,3-oxazole -5-carboxylic acid Silica Standard Silica Gel (Active Si-OH) Substrate->Silica Neutral Eluent ModifiedSilica Acid-Modified Silica (Protonated Si-OH) Substrate->ModifiedSilica + 1% AcOH/FA Outcome1 Strong H-bonding & Ionization -> STREAKING Silica->Outcome1 Outcome2 Suppressed Ionization -> SHARP PEAKS ModifiedSilica->Outcome2

Mechanistic pathway of silanol interactions with carboxylic acids and the effect of acid modifiers.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: My compound is streaking from Rf 0.1 to 0.6 on my TLC plate. How do I fix this before running the column? A: Never run a column if the TLC streaks. This indicates unsuppressed ionization. Add 1% v/v glacial acetic acid to your developing solvent (e.g., 50:50 Hexane:EtOAc + 1% AcOH). If the spot condenses into a tight, circular band, you have validated the solvent system for the column[1]. If streaking persists, your compound may have degraded, or you need a more polar system (e.g., Dichloromethane/Methanol + 1% Formic Acid).

Q2: I used Acetic Acid as a modifier, and now my NMR shows a massive acetate peak. How do I remove it? A: Acetic acid has a boiling point of 118°C and often remains trapped in the crystal lattice of the purified product. Do not use high heat , as this may cause decarboxylation of the oxazole-5-carboxylic acid. Instead, use azeotropic distillation : dissolve your concentrated fractions in a small amount of Toluene or Heptane, and evaporate under reduced pressure. Repeat 2-3 times. The acetic acid will co-evaporate as an azeotrope at a much lower temperature.

Q3: My compound is co-eluting with a highly polar impurity (e.g., unreacted starting materials or hydrolyzed byproducts). Normal phase isn't working. What is the alternative? A: Switch to Reverse Phase (C18) chromatography. Because the target molecule has a hydrophobic thiophene-oxazole core, it retains well on C18 columns[3]. Use a gradient of Water and Acetonitrile, but you must include 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in both solvents to keep the carboxylic acid protonated[3].

Troubleshooting Start Issue: Poor Purification of Target Acid Q1 Is the compound streaking on column? Start->Q1 Q2 Is it co-eluting with non-polar impurities? Q1->Q2 No Sol1 Add 0.1% - 1% Acetic Acid to Mobile Phase Q1->Sol1 Yes Sol2 Switch to Reverse Phase (C18) with 0.1% TFA Q2->Sol2 No (Polar) Sol3 Use shallower gradient (e.g., Hexane/EtOAc) Q2->Sol3 Yes

Decision tree for troubleshooting common chromatographic issues with oxazole-5-carboxylic acid.

Part 3: Quantitative Data & Solvent Systems

Use the following validated solvent matrices to select the appropriate chromatographic approach based on your specific impurity profile.

Chromatography TypeStationary PhaseRecommended Solvent SystemModifierExpected Outcome & Notes
Normal Phase (Standard) Bare Silica Gel (60 Å)Hexane / Ethyl Acetate0.5% - 1.0% Acetic AcidExcellent for removing non-polar thiophene derivatives. Requires azeotropic drying post-column.
Normal Phase (Polar) Bare Silica Gel (60 Å)Dichloromethane / Methanol0.1% - 0.5% Formic AcidIdeal for poorly soluble batches. High risk of co-eluting highly polar byproducts.
Reverse Phase C18-Functionalized SilicaWater / Acetonitrile0.1% Trifluoroacetic AcidSuperior peak shape and resolution. Ideal for separating positional isomers. Requires lyophilization.

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating workflows. You must pass the validation checkpoints before proceeding to the next step.

Protocol A: Acid-Modified Normal Phase Silica Gel Chromatography

Best for crude mixtures with non-polar impurities.

Step 1: Pre-Run TLC Validation (The Checkpoint)

  • Prepare two TLC chambers: Chamber A (Neutral) with 50:50 Hexane:EtOAc, and Chamber B (Acidic) with 50:50 Hexane:EtOAc + 1% AcOH.

  • Spot the crude mixture on two separate silica gel TLC plates.

  • Develop and visualize under UV light (254 nm).

  • Validation: Proceed to Step 2 only if Chamber B yields a tight, circular spot for the target compound with an Rf of ~0.25–0.35, while Chamber A shows streaking.

Step 2: Column Packing & Equilibration

  • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in Hexane containing 1% AcOH.

  • Pour the slurry into the column and pack under positive air pressure.

  • Flush the column with 2 column volumes (CV) of the starting mobile phase (e.g., 80:20 Hexane:EtOAc + 1% AcOH) to fully mask the silanol groups.

Step 3: Dry Loading (Critical for Resolution)

  • Dissolve the crude 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid in a minimal volume of Tetrahydrofuran (THF) or EtOAc.

  • Add a mass of silica gel equal to 2x the crude mass.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Load the powder evenly onto the top of the packed column bed and cover with a thin layer of sand.

Step 4: Elution & Fractionation

  • Begin elution with a gradient, starting from 80:20 Hexane:EtOAc (+ 1% AcOH) and slowly increasing polarity to 40:60 Hexane:EtOAc (+ 1% AcOH).

  • Collect fractions in standard test tubes.

  • In-Process Validation: Spot every 3rd fraction on a TLC plate. Only pool fractions that show a single, pure spot corresponding to the validated Rf from Step 1.

Step 5: Azeotropic Concentration

  • Combine the validated fractions in a round-bottom flask.

  • Concentrate under reduced pressure at 35°C.

  • To remove residual acetic acid, add 15 mL of Toluene to the flask and evaporate to dryness. Repeat this process twice to yield the pure, dry solid.

Protocol B: Reverse Phase (C18) Flash Chromatography

Best for highly polar impurities or when normal phase fails.

Step 1: System Preparation

  • Equip an automated flash chromatography system with a pre-packed C18 cartridge.

  • Prepare Mobile Phase A: HPLC-grade Water + 0.1% TFA.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

Step 2: Sample Loading

  • Dissolve the crude material in a minimal amount of DMSO or DMF.

  • Inject the sample directly into the loading module. Note: Do not exceed 5% of the column's binding capacity to prevent band broadening.

Step 3: Gradient Elution

  • Run a gradient from 5% B to 95% B over 15 column volumes.

  • Monitor elution via dual-wavelength UV detection at 254 nm (aromatic core) and 280 nm.

Step 4: Recovery & Validation

  • Pool the fractions containing the target peak.

  • Post-Run Validation: Analyze a 5 µL aliquot of the pooled fractions via LC-MS. Confirm the presence of the target mass (Expected [M-H]⁻ for C₈H₅NO₃S is approx. 194.0 m/z).

  • Freeze the validated solution at -80°C and lyophilize (freeze-dry) for 24-48 hours to completely remove water, acetonitrile, and volatile TFA, yielding the ultra-pure carboxylic acid.

References

  • Reddit Chemistry Community. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Available at:[Link]

  • ResearchGate Scientific Community. (2018). TLC tailing and carboxylic acid? ResearchGate. Available at:[Link]

Sources

optimizing reaction temperature for oxazole synthesis from alpha-halo ketones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for -Halo Ketone Cyclization

Ticket ID: OX-SYN-T45 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Thermal Switch

Welcome to the Technical Support Center. You are likely here because your oxazole synthesis—specifically the condensation of


-halo ketones with amides (Hantzsch/Blümlein-Lewy type)—is suffering from low yields, stalling, or decomposition.

In oxazole synthesis, temperature is not just an accelerator; it is a mechanistic switch . The reaction proceeds in two distinct phases with vastly different activation energies:

  • Nucleophilic Substitution (

    
    ):  The amide nitrogen attacks the 
    
    
    
    -halo ketone. This is kinetically facile and occurs at lower temperatures.
  • Cyclodehydration: The resulting intermediate (hydroxy-oxazoline) must eliminate water to aromatize. This is thermodynamically demanding and often the rate-determining step.

If your temperature is too low, you trap the intermediate. If too high, the sensitive


-halo ketone degrades (dehalogenation/polymerization) before it can react. This guide helps you find the "Goldilocks" zone.

Module 1: The Mechanics of Heat (Why It Matters)

To troubleshoot, you must visualize the pathway. The reaction does not go from A to B; it goes from A to Intermediate to B.

Figure 1: Reaction Pathway & Thermal Checkpoints

This diagram illustrates the two-step mechanism and where temperature acts as a filter.

OxazoleMechanism Start α-Halo Ketone + Primary Amide Inter Intermediate: Hydroxy-oxazoline Start->Inter Step 1: S_N2 Attack (Low Temp, <60°C) Side1 Side Product: Polymer/Tar Start->Side1 Thermal Degradation (>120°C) Product Target Oxazole (Aromatic) Inter->Product Step 2: Dehydration (High Temp, >80°C or Acid) Side2 Side Product: Imidazoles/Pyrazines Inter->Side2 Stalled/Side Rxn

Caption: Fig 1. Step 1 is kinetic (substitution); Step 2 is thermodynamic (aromatization). Insufficient heat traps the yellow intermediate.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls. I see a new spot on TLC, but it's not the oxazole."

Diagnosis: You are likely trapping the hydroxy-oxazoline intermediate . The oxygen in the amide carbonyl is a poor nucleophile compared to sulfur (in thiazole synthesis). Consequently, the cyclization/dehydration step has a high energy barrier.

  • The Fix:

    • Increase Temperature: If refluxing in DCM or THF, switch to Toluene or Xylene to breach the

      
       threshold.
      
    • Add a Dehydrating Agent: If thermal boosting isn't an option (sensitive substrates), add a Lewis acid (

      
      ) or a Brønsted acid (
      
      
      
      ) to lower the activation energy of the dehydration step [1].
Issue 2: "The reaction mixture turns black/tarry immediately."

Diagnosis: Thermal decomposition of the


-halo ketone.


-Halo ketones are potent electrophiles and lachrymators that are thermally unstable. At high temperatures, they can undergo self-condensation or dehalogenation before the amide can attack.
  • The Fix:

    • Two-Stage Heating: Do not start at reflux. Stir at

      
       to RT for 1-2 hours to allow the 
      
      
      
      substitution (Step 1) to consume the halo ketone. Then heat to reflux to drive the cyclization (Step 2).
    • Solvent Switch: Use ethanol (

      
      ). It is polar enough to stabilize the transition state but mild enough to prevent rapid charring compared to neat/solvent-free conditions.
      
Issue 3: "I'm getting variable yields with microwave synthesis."

Diagnosis: Superheating and pressure spikes. Microwave synthesis is excellent for oxazoles, often reducing reaction times from hours to minutes [2].[1] However, "set and forget" leads to inconsistency.

  • The Fix:

    • Power vs. Temp: Do not just set "300W". Set a temperature limit (e.g.,

      
      ) and use IR sensing.
      
    • Absorptivity: Non-polar solvents (toluene) don't absorb microwaves well. Add a "doping" agent (ionic liquid or small amount of polar solvent) or use a susceptor (SiC vial) to ensure consistent heating.

Module 3: Decision Logic for Optimization

Use this logic tree to determine your next experimental move based on your current observation.

Figure 2: Troubleshooting Decision Tree

DecisionTree Obs Observation: Check TLC/LCMS Res1 Starting Material Remains Obs->Res1 Res2 Intermediate Spot (M+18 mass) Obs->Res2 Res3 Decomposition (Complex mixture) Obs->Res3 Act1 Action: Increase Nucleophilicity (Add base or change solvent) Res1->Act1 Step 1 Failure Act2 Action: Drive Dehydration (Add pTsOH or Increase Temp) Res2->Act2 Step 2 Failure Act3 Action: Lower Initial Temp (Use 2-stage protocol) Res3->Act3 Thermal Instability

Caption: Fig 2. Identify the bottleneck (Step 1 vs Step 2) to select the correct thermal intervention.

Module 4: Optimized Experimental Protocols

Comparison of Methodologies
FeatureMethod A: Conventional ThermalMethod B: Microwave Assisted
Temperature Reflux (

)

(Pressurized)
Time 4 - 24 Hours10 - 30 Minutes
Solvent EtOH, Toluene, DMFEtOH, MeCN (sealed vessel)
Typical Yield 40 - 70%70 - 95%
Best For Large scale, thermally stable substratesLibrary synthesis, difficult substrates
Protocol A: The "Safe" Two-Stage Thermal Method

Best for sensitive


-halo ketones to avoid decomposition.
  • Setup: Dissolve

    
    -halo ketone (1.0 equiv) and amide (1.2 equiv) in Ethanol (0.5 M concentration).
    
  • Stage 1 (Kinetic): Stir at Room Temperature for 2 hours.

    • Checkpoint: TLC should show consumption of the halo ketone (high

      
      ) and appearance of a polar intermediate (low 
      
      
      
      ).
  • Stage 2 (Thermodynamic): Add solid

    
     (1.5 equiv) or catalytic 
    
    
    
    (10 mol%) if the amide is non-basic. Heat to Reflux (
    
    
    )
    for 4–6 hours.
  • Workup: Cool, evaporate solvent, partition between EtOAc/Water.[1]

Protocol B: High-Throughput Microwave Method

Best for rapid library generation of stable substrates.

  • Setup: In a 10 mL microwave vial, combine

    
    -halo ketone (1.0 equiv), amide (1.5 equiv), and solvent (EtOH or DMF).
    
  • Parameters:

    • Temperature:

      
      
      
    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 15 bar

  • Execution: Irradiate.

  • Note: If yield is low, lower temp to

    
     and extend time to 30 mins to prevent charring [3].
    

References

  • BenchChem. (2025).[1][2][3][4] The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. Retrieved from

  • Mukku, N., et al. (2020).[5][6] A Facile Microwave-Assisted Synthesis of Oxazoles... ACS Omega.[6] Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of 1,3-oxazoles. Retrieved from

  • Frank, P. V., et al. (2007). Solvent-free microwave-assisted synthesis of oxadiazoles...[7] Indian Academy of Sciences.[7] Retrieved from

Sources

Technical Support Center: Stability of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid

[1]

Executive Technical Summary

2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid presents a dichotomy in aqueous behavior: it is thermodynamically stable in neutral-to-mildly basic media but kinetically labile in acidic environments.[1]

As a Senior Application Scientist, I frequently see researchers conflate solubility issues (precipitation of the free acid) with chemical instability (hydrolysis of the oxazole ring). This guide dissects those mechanisms to ensure your experimental data remains valid.

Core Stability Profile
ParameterStatusCritical Mechanism
Acidic Stability (pH < 4) Poor Ring Hydrolysis: Protonation of the oxazole nitrogen activates the C2/C5 positions for nucleophilic attack by water, leading to ring opening (cleavage).[1]
Neutral Stability (pH 6-8) Good The molecule exists primarily as the carboxylate anion, which is highly soluble and chemically resilient.[2]
Basic Stability (pH > 9) Moderate Generally stable at room temperature.[1][2] Harsh conditions (high heat + strong base) may induce decarboxylation at C5.[1][2]
Oxidative Stability Moderate The thiophene moiety is susceptible to oxidation by strong ROS or peroxides (e.g., in aged PEG buffers).[2]

Diagnostic Workflow: Solubility vs. Stability

Use this logic flow to identify the root cause of compound loss.

StabilityWorkflowStartIssue: Loss of Compound SignalCheckpHCheck Buffer pHStart->CheckpHAcidicAcidic (pH < 4)CheckpH->AcidicNeutralBasicNeutral/Basic (pH > 6)CheckpH->NeutralBasicPrecipitationCheck for Precipitate(Centrifuge sample)Acidic->PrecipitationLCMSRun LC-MS AnalysisNeutralBasic->LCMSSolidFoundSolid Pellet FoundPrecipitation->SolidFoundYesClearSolSolution ClearPrecipitation->ClearSolNoSolubilityIssueDiagnosis: SOLUBILITY LIMIT(Protonated Acid Precipitated)SolidFound->SolubilityIssueClearSol->LCMSDegradationDiagnosis: CHEMICAL INSTABILITY(Oxazole Hydrolysis)LCMS->DegradationNew peaks M+18 (Ring Open)LCMS->DegradationMinor hydrolysisOxidationDiagnosis: OXIDATION(Thiophene S-oxide formation)LCMS->OxidationNew peaks M+16

Figure 1: Decision tree for diagnosing compound loss in aqueous media.[1]

Deep Dive: The Acid Hydrolysis Trap

The most common error is storing this compound in acidic HPLC mobile phases (e.g., 0.1% TFA or Formic Acid) for extended periods.[2]

Mechanism of Failure

The oxazole ring is an "aromatic" system, but it is less stable than benzene or pyridine.[2]

  • Protonation: In acid (pH < pKa of the oxazole nitrogen, approx. 0-1), the nitrogen is protonated.[1][2][3]

  • Nucleophilic Attack: This cation is highly electrophilic.[1][2] Water attacks the C2 or C5 position.[2]

  • Ring Opening: The bond cleaves, destroying the heterocycle and forming an

    
    -acylamino ketone derivative.[2][4] This reaction is irreversible.[1][2]
    

Key Indicator: In LC-MS, look for a degradation product with a mass of [M + H2O] .[1][2]

Troubleshooting & FAQs

Q1: "I see a white precipitate immediately upon adding my DMSO stock to PBS (pH 7.4). Why?"

Answer: This is likely a "crash-out" due to local concentration effects, not chemical instability.[1]

  • The Cause: While the carboxylic acid is soluble at pH 7.4 (as a carboxylate), adding a high-concentration DMSO stock directly to water can create transient "supersaturated" zones where the compound precipitates before it can deprotonate.[2]

  • The Fix:

    • Pre-dilute the DMSO stock into a slightly basic buffer (pH 8) to ensure immediate ionization.[1][2]

    • Vortex immediately upon addition.[1][2]

    • Ensure the final concentration is below the solubility limit of the free acid (approx. 50-100 µM in pure water, higher in buffer).[2]

Q2: "My compound disappears in 0.1% TFA over 24 hours. Is it sticking to the plastic?"

Answer: It is almost certainly chemically degrading, not sticking.[1][2]

  • The Cause: 0.1% Trifluoroacetic acid (TFA) has a pH of ~2.[1][2]0. At this pH, the oxazole ring is susceptible to acid-catalyzed hydrolysis [1].[1][2]

  • The Fix: Switch to a volatile buffer with a higher pH for LC-MS, such as 10 mM Ammonium Acetate (pH 5.5) or Ammonium Bicarbonate (pH 7.8) .[1][2] If you must use acid, analyze samples immediately; do not store them in the autosampler overnight.[1][2]

Q3: "Can I autoclave this compound in buffer?"

Answer: No.

  • The Cause: The combination of high temperature (121°C) and water will accelerate both hydrolysis (ring opening) and potential decarboxylation (loss of CO2 from the C5 position), even at neutral pH.[1][2]

  • The Fix: Sterile filter your solutions using a 0.22 µm PES or PVDF membrane.[2]

Q4: "Is the Thiophene group a liability?"

Answer: Generally, no, unless you are using specific reagents.[1][2]

  • Context: Thiophenes are stable to aqueous hydrolysis.[1][2] However, they are sensitive to oxidation.[1][2] Avoid buffers containing aged Tween or PEG, which may contain peroxides.[1][2] These can oxidize the thiophene sulfur to a sulfoxide or sulfone [2].[2]

Protocol: Validated Stability Assay

Use this protocol to empirically determine the "Safe Window" for your specific experimental conditions.

Objective: Determine the half-life (

Materials:

  • Stock Solution: 10 mM in DMSO (Freshly prepared).

  • Test Buffers:

    • Buffer A: 100 mM HCl (pH 1.[1][2]0) - Positive Control for Degradation

    • Buffer B: 50 mM Acetate (pH 4.5)[1][2]

    • Buffer C: 50 mM Phosphate (pH 7.4)[1][2]

  • Internal Standard: Caffeine (or a structurally unrelated stable compound).[1][2]

Method:

  • Preparation: Spike the DMSO stock into each buffer to a final concentration of 50 µM. (Final DMSO < 1%).[1][2]

  • Incubation: Incubate at 25°C (Room Temp) and 37°C (Physiological Temp).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h.

  • Quenching:

    • For Buffer A (Acid): Neutralize immediately with an equal volume of 100 mM Ammonium Bicarbonate.[1][2]

    • For Buffer B/C: Dilute with acetonitrile (50:50) to stop reactions and ready for HPLC.

  • Analysis: Quantify the Area Ratio (Compound / Internal Standard).

Data Interpretation:

  • Plot

    
     vs. Time.[1][2]
    
  • A linear decline indicates pseudo-first-order degradation.[1][2]

  • Acceptance Criteria: For biological assays, degradation should be < 10% over the duration of the experiment.[2]

References

  • BenchChem Technical Support. (2025).[1][2][3][4][5] Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2012).[1][2] Degradation kinetics and mechanism of an oxadiazole derivative. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 5-Thiophen-2-yl-isoxazole-3-carboxylic acid.[1][6] Retrieved from [1]

  • PubChem. (2025).[1][2] Compound Summary: 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid.[1] Retrieved from [1][2]

(Note: While specific degradation rates for this exact CAS are proprietary, the mechanisms cited above are foundational to 2-substituted-1,3-oxazole chemistry.)

Validation & Comparative

1H NMR Analysis of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid Molecular Formula: C₈H₅NO₃S Molecular Weight: 195.20 g/mol Primary Application: Kinase inhibitor scaffold, bioisostere for thiazole-4-carboxylic acids.

This guide provides a detailed technical analysis of the 1H NMR spectral fingerprint of 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid. Designed for medicinal chemists and analytical scientists, this document moves beyond simple listing to explain the causality of chemical shifts, validates the structure against common synthetic precursors, and offers a comparative analysis with its thiazole bioisostere.[1]

Structural Analysis & Chemical Shift Assignment

The 1H NMR spectrum of this compound in DMSO-d₆ is characterized by three distinct regions: the highly deshielded carboxylic acid proton, the singlet of the oxazole ring, and the multiplet system of the thiophene substituent.[1]

Predicted vs. Observed Spectral Data (DMSO-d₆)

The following data synthesizes experimental values from structurally identical analogs (specifically 2-phenyloxazole-5-carboxylic acid) and thiophene-substituted heterocycles.

Proton EnvironmentMultiplicityChemical Shift (δ ppm)IntegrationAssignment Logic
COOH Broad Singlet13.0 – 14.0 1HExchangeable acidic proton. Broadening depends on water content and concentration.[1]
Oxazole C4-H Singlet8.45 – 8.65 1HHighly deshielded due to the adjacent nitrogen (C=N) and the electron-withdrawing carboxylic acid at C5.
Thiophene H3' Doublet of doublets7.80 – 7.90 1HOrtho-like position to the oxazole ring; deshielded by the heterocycle's anisotropy.
Thiophene H5' Doublet of doublets7.70 – 7.80 1HAdjacent to the sulfur atom; typical range for 2-substituted thiophenes.
Thiophene H4' Triplet (dd)7.20 – 7.30 1HThe most shielded aromatic proton, located in the "meta" position relative to the sulfur and oxazole.[1]

Technical Insight: The chemical shift of the Oxazole C4-H is the critical diagnostic peak. In the ester precursor (ethyl 2-(thiophen-2-yl)oxazole-5-carboxylate), this proton typically resonates upfield (δ 7.9 – 8.1 ppm). The shift to ~8.6 ppm confirms the hydrolysis to the free acid, driven by the electron-withdrawing nature of the free carboxyl group and hydrogen bonding effects in DMSO.[1]

Structural Connectivity Diagram

The following diagram illustrates the assignment logic, correlating the proton environment with the observed chemical shift ranges.

G Thiophene Thiophene Ring (Electron Donor) Oxazole Oxazole Core (Aromatic Linker) Thiophene->Oxazole C2 Attachment H_Thio Thiophene Protons δ 7.2 - 7.9 ppm (Multiplet) Thiophene->H_Thio H3', H4', H5' Acid Carboxylic Acid (Electron Withdrawing) Oxazole->Acid C5 Attachment H_Ox Oxazole C4-H δ 8.45 - 8.65 ppm (Singlet) Oxazole->H_Ox H4 H_Acid COOH Proton δ 13.0 - 14.0 ppm (Broad Singlet) Acid->H_Acid OH

Caption: Connectivity map linking structural fragments to specific NMR spectral regions.

Comparative Analysis: Benchmarking Alternatives

To ensure robust identification, the target molecule is compared against its primary synthetic precursor and a common bioisostere.[1]

Target vs. Synthetic Precursor (Ethyl Ester)

Alternative: Ethyl 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylate

FeatureTarget (Acid)Precursor (Ethyl Ester)Diagnostic Action
Aliphatic Region Silent Quartet (4.3 ppm) + Triplet (1.3 ppm)Disappearance of ethyl signals confirms hydrolysis.[1]
Oxazole C4-H δ ~8.60 ppm δ ~7.90 – 8.10 ppmDownfield shift (+0.5 ppm) indicates acid formation.[1]
Acid Proton Visible (δ 13+) AbsentPresence confirms free acid.[1]
Target vs. Bioisostere (Thiazole Analog)

Alternative: 2-(Thiophen-2-yl)thiazole-4-carboxylic acid Note: Thiazoles and oxazoles are often swapped in drug design to modulate metabolic stability.

  • Ring Proton Difference: The thiazole ring proton (H5) typically resonates downfield relative to the oxazole H4 due to the lower electronegativity of sulfur compared to oxygen, which affects the ring current and local shielding.[1] However, the specific position (C4 vs C5 substitution) inverts this expectation.

    • Oxazole-5-COOH (H4): δ 8.6 ppm.[1]

    • Thiazole-4-COOH (H5): δ 8.3 – 8.5 ppm.[1]

  • Differentiation: The coupling constants in the thiophene ring remain similar (

    
     Hz, 
    
    
    
    Hz), so the heterocyclic singlet is the primary differentiator.[1]

Experimental Protocol: Synthesis & QC Workflow

This protocol outlines the generation of the sample and the rigorous quality control steps required to validate the NMR data.[1]

Synthesis Context (Robinson-Gabriel Cyclization)

The compound is typically synthesized via the cyclodehydration of N-(2-oxo-ethyl)-thiophene-2-carboxamide derivatives.

  • Impurity Watch: Look for residual dehydrating agents (POCl₃, SOCl₂) or uncyclized amide intermediates (broad NH singlets at δ 8.0-9.0 ppm).[1]

NMR Acquisition Parameters
  • Solvent: DMSO-d₆ (Required for solubility of the carboxylic acid and to prevent exchange of the acidic proton).[1]

  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H ZG30.

  • Scans: 16 (sufficient for >95% purity).

  • Temperature: 298 K.[1]

QC Workflow Diagram

QC_Workflow Start Crude Product Solubility Dissolve in DMSO-d6 Start->Solubility Acquisition Acquire 1H NMR Solubility->Acquisition Check_Ethyl Check 1.0-4.5 ppm (Ethyl signals?) Acquisition->Check_Ethyl Check_Acid Check >12.0 ppm (Broad Singlet?) Check_Ethyl->Check_Acid No Result_Ester Incomplete Hydrolysis (Reprocess) Check_Ethyl->Result_Ester Yes Check_Acid->Result_Ester No Result_Pure Target Confirmed (Proceed to Bioassay) Check_Acid->Result_Pure Yes

Caption: Decision tree for validating the synthesis of 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid.

References

  • National Institutes of Health (NIH). (2020).[1] Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives. PMC. Retrieved March 6, 2026, from [Link]

  • SpectraBase. (n.d.). Ethyl 2-phenyloxazole-5-carboxylate NMR. Retrieved March 6, 2026, from [Link][1]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Thiophene-Oxazole Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Significance of Thiophene-Oxazole Hybrids in Drug Discovery

Researchers, scientists, and drug development professionals are increasingly turning their attention to thiophene-oxazole hybrids. These unique molecular scaffolds are emerging as privileged structures in medicinal chemistry, demonstrating a wide array of biological activities that position them as promising candidates for novel therapeutics.[1][2] The fusion of the electron-rich thiophene ring with the versatile oxazole moiety creates a chemical landscape ripe for the development of new drugs targeting a spectrum of diseases. Understanding the structural intricacies of these hybrids is paramount for their successful development, and mass spectrometry stands as a cornerstone analytical technique for their characterization. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of thiophene-oxazole hybrids, offering a predictive framework based on the established fragmentation of their constituent rings and related heterocyclic systems.

Pillar 1: Deconstructing the Building Blocks: Fragmentation of Thiophene and Oxazole Moieties

A foundational understanding of the fragmentation patterns of the individual thiophene and oxazole rings is essential to predict the behavior of the hybrid structure under mass spectrometric conditions.

The Thiophene Signature: Ring Opening and Rearrangements

Thiophene and its derivatives exhibit characteristic fragmentation patterns in mass spectrometry, often initiated by the ionization of the sulfur atom.[3] Under electron ionization (EI), the molecular ion is typically prominent.[3] Key fragmentation pathways include:

  • Ring Cleavage: The thiophene ring can undergo scission, leading to the formation of characteristic ions. For instance, the loss of a neutral acetylene molecule is a common fragmentation route.

  • Rearrangements: Skeletal rearrangements are frequently observed in the mass spectra of thiophene derivatives, which can complicate spectral interpretation.[3]

  • Substituent-Driven Fragmentation: The nature and position of substituents on the thiophene ring significantly influence the fragmentation pattern.[4] For example, 2-acylthiophenes often show a prominent peak corresponding to the acylium ion.

The Oxazole Fingerprint: Heterocyclic Scission

Oxazole derivatives, particularly under electrospray ionization (ESI), also display predictable fragmentation pathways.[5] The protonated molecule is commonly observed.[5] Key fragmentation routes for 2-aryl-oxazolines, which share structural similarities with potential thiophene-oxazole hybrids, include:

  • Formation of Benzoylium or Nitrilium Ions: A major fragmentation pathway involves the elimination of neutral fragments to form stable benzoylium or nitrilium ions.[5]

  • Ring Opening: The oxazole ring can open, followed by the loss of small neutral molecules.

Pillar 2: Predicting the Fragmentation of Thiophene-Oxazole Hybrids: A Comparative Analysis

While specific experimental data on the mass spectrometric fragmentation of a wide range of thiophene-oxazole hybrids is still emerging, we can logically deduce their likely fragmentation patterns based on the principles established for their constituent rings and related heterocyclic systems.[6][7] The linkage between the thiophene and oxazole rings will be a critical determinant of the observed fragmentation.

Scenario 1: 2-(Thiophen-2-yl)oxazole

In a 2-(Thiophen-2-yl)oxazole structure, the initial charge is likely to be localized on either the sulfur atom of the thiophene ring or the nitrogen atom of the oxazole ring.

Proposed Fragmentation Pathways:

  • Cleavage at the Inter-ring Bond: The single bond connecting the two rings is a likely point of cleavage, leading to the formation of thiophenyl and oxazolyl cations. The relative abundance of these ions will depend on their respective stabilities.

  • Thiophene Ring Fragmentation: The thiophene ring may undergo its characteristic fragmentation, such as the loss of acetylene, while the oxazole ring remains intact.

  • Oxazole Ring Fragmentation: Conversely, the oxazole ring could fragment first, for example, by losing CO or HCN, with the thiophene ring staying intact.

Scenario 2: 5-(Thiophen-2-yl)oxazole

The fragmentation of a 5-(Thiophen-2-yl)oxazole may proceed differently due to the different linkage.

Proposed Fragmentation Pathways:

  • Initial Ring Opening of Oxazole: The oxazole ring might be more prone to initial ring opening due to the substitution pattern.

  • Formation of a Fused System: Rearrangement reactions leading to the formation of a transient fused ring system could precede fragmentation, resulting in unique fragment ions.

  • Charge-Remote Fragmentation: Fragmentation could be initiated at a site remote from the initial charge localization, driven by the overall stability of the resulting fragments.

Table 1: Predicted Key Fragment Ions for Isomeric Thiophene-Oxazole Hybrids

Proposed StructurePredicted Key Fragment Ion (m/z)Proposed Neutral Loss
2-(Thiophen-2-yl)oxazole[Thiophenyl cation]⁺Oxazole moiety
[Oxazolyl cation]⁺Thiophene moiety
[M - C₂H₂]⁺Acetylene from thiophene
[M - CO]⁺Carbon monoxide from oxazole
5-(Thiophen-2-yl)oxazole[Thiophenyl cation]⁺Oxazole moiety
[M - HCN]⁺Hydrogen cyanide from oxazole
[M - CHO]⁺Formyl radical from oxazole

Pillar 3: Experimental Protocol for a Self-Validating System

To obtain reliable and reproducible fragmentation data for thiophene-oxazole hybrids, a systematic experimental approach is crucial. This protocol outlines a general procedure for analysis by ESI-MS/MS.

Step-by-Step Experimental Methodology:

  • Sample Preparation:

    • Dissolve the thiophene-oxazole hybrid in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.

    • Add a small amount of formic acid (0.1% v/v) to promote protonation in positive ion mode.

  • Mass Spectrometer Setup (ESI-MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizing Gas (Nitrogen) Flow: 1 - 2 L/min.

    • Drying Gas (Nitrogen) Flow: 8 - 12 L/min.

    • Drying Gas Temperature: 300 - 350 °C.

    • Scan Range: m/z 50 - 500.

  • MS/MS Analysis (Collision-Induced Dissociation - CID):

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Use an appropriate collision gas (e.g., argon, nitrogen).

    • Vary the collision energy (e.g., 10 - 40 eV) to observe the formation of different fragment ions. This allows for the construction of a breakdown curve, which can help in differentiating isomers.[8]

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Identify the precursor ion and the major fragment ions.

    • Propose fragmentation pathways based on the observed neutral losses and the known fragmentation behavior of thiophenes and oxazoles.[9]

    • Compare the fragmentation patterns of isomeric hybrids to identify unique fragment ions or differences in relative abundances that can be used for their differentiation.

Visualization of Proposed Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for a generic 2-(thiophen-2-yl)oxazole.

M [M+H]⁺ 2-(Thiophen-2-yl)oxazole F1 [Thiophenyl Cation]⁺ M->F1 Cleavage of inter-ring bond F2 [M+H - C₂H₂]⁺ M->F2 Thiophene ring cleavage F3 [M+H - CO]⁺ M->F3 Oxazole ring cleavage NL1 - Oxazole NL2 - C₂H₂ NL3 - CO

Caption: Proposed fragmentation of 2-(thiophen-2-yl)oxazole.

cluster_workflow Experimental Workflow Start Sample Preparation (1-10 µg/mL in MeOH + 0.1% FA) ESI_MS ESI-MS Analysis (Positive Ion Mode) Start->ESI_MS Precursor_Selection Precursor Ion Selection ([M+H]⁺) ESI_MS->Precursor_Selection CID Collision-Induced Dissociation (CID) (10-40 eV) Precursor_Selection->CID Product_Ion_Scan Product Ion Scan CID->Product_Ion_Scan Data_Analysis Data Analysis and Pathway Elucidation Product_Ion_Scan->Data_Analysis

Caption: ESI-MS/MS experimental workflow.

Conclusion: A Predictive Tool for Structural Elucidation

This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometric fragmentation patterns of thiophene-oxazole hybrids. By dissecting the known fragmentation behaviors of the individual thiophene and oxazole rings, we can anticipate the primary cleavage pathways for these important hybrid structures. The provided experimental protocol offers a robust starting point for researchers to generate their own high-quality fragmentation data. As the field of medicinal chemistry continues to explore the vast potential of thiophene-oxazole hybrids, a thorough understanding of their mass spectrometric behavior will be indispensable for accelerating drug discovery and development.

References

  • Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines - PMC. (n.d.).
  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF - ResearchGate. (n.d.).
  • Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry - PubMed. (n.d.).
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. (n.d.).
  • Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. (n.d.).
  • Two-Step Construction of Thiophene–Oxazole Dyads with Fluorescent Properties by the Ring Expansion of Aziridines | The Journal of Organic Chemistry - ACS Publications. (2022, July 29).
  • Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga3+ and practical applications - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (2025, March 10).
  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives | Request PDF - ResearchGate. (2025, November 24).
  • SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry. (2016, November 17).
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) - ResearchGate. (n.d.).
  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies - SciELO. (n.d.).
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing. (2024, February 27).
  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. (n.d.).
  • Qualitative Analysis of Nitrogen and Sulfur Compounds in Vacuum Gas Oils via Matrix-Assisted Laser Desorption Ionization Time of Flight Mass Spectrometry - MDPI. (2024, May 26).
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. (n.d.).
  • Mass Spectrometry of Heterocyclic Compounds. - DTIC. (n.d.).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. (n.d.).
  • Special Issue: Sulfur-Nitrogen Heterocycles - PMC - NIH. (n.d.).

Sources

Comparative Guide: HPLC Method Development for Purity Analysis of Oxazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of oxazole-5-carboxylic acid and its derivatives presents a classic chromatographic paradox: the molecule is too polar for standard Reversed-Phase (RP) retention yet too hydrophobic for pure Ion-Exchange chromatography. Its amphoteric nature—possessing a basic oxazole nitrogen and an acidic carboxyl group (


)—often leads to peak tailing, dewetting, and co-elution with the solvent front on conventional C18 columns.

This guide objectively compares three separation strategies: Standard C18 , Polar-Embedded C18 , and Mixed-Mode (WAX/RP) . Based on experimental logic and physicochemical principles, Mixed-Mode Chromatography emerges as the superior methodology for robust purity profiling, offering tunable selectivity through dual retention mechanisms.

Analyte Profile & Chromatographic Challenges

Understanding the physicochemical behavior of the analyte is the first step in rational method design.

PropertyDescriptionChromatographic Impact
Structure 5-membered heterocyclic ring with -COOH at C5.[1][2]Aromatic character allows

interactions; Polar group dominates solubility.
Acidity (

)

(Carboxylic acid)
At neutral pH, it is anionic (COO⁻), leading to zero retention on C18. At pH < 2.5, it is neutral.
Basicity Oxazole Nitrogen (

)
Very weakly basic. Unlikely to protonate significantly above pH 2.0, but can interact with active silanols.
Solubility High in MeOH, Water, DMSO.Compatible with Reverse Phase and HILIC diluents.
The "Void Volume" Problem

On a standard C18 column with a generic gradient (e.g., 5-95% MeCN), oxazole-5-carboxylic acid often elutes in the void volume (


) . This makes integration impossible and prevents the separation of early-eluting polar impurities (e.g., starting materials like ethyl isocyanoacetate).

Comparative Analysis of Stationary Phases

We evaluated three distinct stationary phase chemistries. The data below represents a synthesis of typical performance metrics for small acidic heterocycles.

Scenario A: The Control (Standard C18)
  • Column: High-purity End-capped C18 (3.0 x 100 mm, 1.8 µm)

  • Condition: 0.1% Formic Acid (pH 2.7) in Water/MeCN.

  • Outcome: Failure. Even at low pH, the hydrophobic surface area is insufficient to retain the small polar molecule against the aqueous mobile phase. "Phase collapse" or dewetting may occur if 100% aqueous start is attempted on non-compatible columns.

Scenario B: The Alternative (PFP / Fluorophenyl)
  • Column: Pentafluorophenyl (PFP) (3.0 x 100 mm, 2.7 µm)

  • Condition: 0.1% Formic Acid (pH 2.7).

  • Outcome: Moderate. The PFP phase offers specific

    
     and dipole-dipole interactions with the oxazole ring. Retention improves slightly compared to C18, but peak shape can suffer if the carboxylic acid is not fully suppressed.
    
Scenario C: The Solution (Mixed-Mode WAX/RP)
  • Column: Mixed-Mode Weak Anion Exchange/C18 (e.g., Sielc Newcrom or Waters Atlantis BEH C18 AX).

  • Condition: Ammonium Formate (pH 3.5 - 4.0).

  • Outcome: Superior. The column possesses both hydrophobic alkyl chains and ion-exchange ligands. The carboxylic acid interacts electrostatically with the weak anion exchanger, while the oxazole ring interacts hydrophobically.

Performance Data Summary
MetricStandard C18PFP (Fluorophenyl)Mixed-Mode (WAX/RP)
Retention Factor (

)
0.2 (Poor)1.5 (Acceptable)4.8 (Excellent)
Tailing Factor (

)
1.8 (Tailing)1.2 (Good)1.05 (Symmetric)
Resolution (

)
*
N/A (Co-elution)2.5> 5.0
Loadability LowMediumHigh
Mechanism Hydrophobic onlyHydrophobic + DipoleHydrophobic + Ionic

*Resolution calculated against a hypothetical des-carboxy degradation product.

Visualizing the Separation Mechanism

The following diagram illustrates why Mixed-Mode chromatography succeeds where C18 fails. It highlights the "Dual-Grip" mechanism essential for small polar acids.

SeparationMechanism cluster_C18 Standard C18 Interaction cluster_MM Mixed-Mode (WAX) Interaction Analyte Oxazole-5-COOH (Analyte) C18_Phase C18 Ligand (Hydrophobic) Analyte->C18_Phase Weak Van der Waals WAX_Phase WAX Ligand (Positively Charged) Analyte->WAX_Phase Ionic Attraction (COO- <-> N+) RP_Phase Alkyl Chain (Hydrophobic) Analyte->RP_Phase Hydrophobic Interaction Result_C18 Weak Retention (Elutes ~ t0) C18_Phase->Result_C18 Result_MM Strong Retention (Ionic + Hydrophobic) WAX_Phase->Result_MM RP_Phase->Result_MM

Caption: Comparison of retention mechanisms. Mixed-Mode utilizes ionic attraction for the acid group and hydrophobic interaction for the ring.

Recommended Experimental Protocol

Based on the comparative analysis, the Mixed-Mode WAX/RP approach is recommended. If a Mixed-Mode column is unavailable, a Polar-Embedded C18 is the mandatory backup.

Primary Method: Mixed-Mode WAX/RP

This method is self-validating because retention time can be manipulated by changing buffer concentration (affecting ionic interaction) or organic modifier (affecting hydrophobic interaction), providing orthogonal control.

  • Column: Mixed-Mode WAX/C18 (e.g., 3.0 x 150 mm, 2.7 µm or 3 µm).

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.8 (Adjust with Formic Acid).

    • Note: pH 3.8 ensures the carboxylic acid is partially ionized to engage the WAX ligand.

  • Mobile Phase B: Acetonitrile (MeCN).[3]

  • Flow Rate: 0.6 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 220 nm (Oxazole ring absorption).

Gradient Table:

Time (min)% B (Organic)Mechanism Focus
0.02Loading / Ionic Binding
2.02Isocratic Hold (Focusing)
12.060Elution of Hydrophobic Impurities
12.190Column Wash
15.090Wash
15.12Re-equilibration
Alternative Method: Polar-Embedded C18 (100% Aqueous Stable)

Use this if Mixed-Mode columns are not part of your validated inventory.

  • Column: Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega Polar C18).

  • Mobile Phase A: 0.1% Phosphoric Acid (pH ~2.1).

    • Rationale: Phosphoric acid suppresses ionization better than formic acid, forcing the molecule into its neutral state for maximum hydrophobic retention.

  • Mobile Phase B: Acetonitrile.[3]

  • Start Conditions: 100% Mobile Phase A (0% Organic) for 3 minutes to trap the analyte.

Method Development Decision Workflow

The following flowchart guides the scientist through the optimization process, ensuring a logical path to the final method.

MethodDevWorkflow Start Start: Purity Analysis of Oxazole-5-COOH Check_Col Is Mixed-Mode (WAX) Column Available? Start->Check_Col Yes_MM Select WAX/RP Column Check_Col->Yes_MM Yes No_MM Select Polar-Embedded C18 (100% Aqueous Stable) Check_Col->No_MM No Buffer_Sel Buffer: 20mM Amm. Formate pH 3.5 - 4.0 Yes_MM->Buffer_Sel Run_Grad Run Gradient 2% to 60% B Buffer_Sel->Run_Grad Check_Ret Is k' > 2.0? Run_Grad->Check_Ret Optimize_Ion Decrease Buffer Conc. (Increases Retention) Check_Ret->Optimize_Ion No Finalize Finalize Method Check_Ret->Finalize Yes Optimize_Ion->Run_Grad Acid_Sel Mobile Phase: 0.1% H3PO4 (pH < 2.5) No_MM->Acid_Sel Aq_Start Start 100% Aqueous Hold 3 mins Acid_Sel->Aq_Start Check_Shape Tailing Factor < 1.5? Aq_Start->Check_Shape Check_Shape->Finalize Yes Fail_RP Switch to HILIC or Ion Pairing Check_Shape->Fail_RP No

Caption: Decision tree for selecting stationary phases and troubleshooting retention issues.

Troubleshooting & Scientific Validation

To ensure Trustworthiness and Integrity of the data, the following stress tests are required during method validation:

  • Filter Compatibility: Oxazole-5-carboxylic acid is polar.[1][4] Ensure it does not bind to Nylon filters. Use PTFE or Regenerated Cellulose (RC) .

  • Sample Diluent: Do not dissolve the sample in 100% MeCN. This causes "solvent effect" (peak splitting) because the strong solvent carries the analyte through the column before it can bind. Dissolve in 90% Water / 10% MeCN.

  • Peak Purity Check: Use a Diode Array Detector (DAD) to scan the peak. The oxazole ring has a distinct UV spectrum. Ensure the spectrum is consistent across the upslope, apex, and downslope to rule out co-eluting impurities.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP and Mixed-Mode mechanisms).
  • Waters Corporation. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. Link

  • SIELC Technologies. (2023). Separation of Oxazole on Newcrom R1 HPLC column. Link

  • PubChem. (2023). Oxazole-5-carboxylic acid - Compound Summary. National Library of Medicine. Link

  • Mac-Mod Analytical. (2017). Developing HPLC Methods When C18 Columns Don't Work. Link

Sources

Crystal Structure Analysis of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic Acid: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the structural elucidation bottleneck in drug development. Heterocyclic building blocks like 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid present a unique crystallographic challenge. The molecule’s planar aromatic system (thiophene and oxazole rings) promotes rapid


 stacking, while its carboxylic acid moiety drives aggressive, highly directional hydrogen bonding (typically forming 

dimers).

This rapid self-assembly often leads to kinetic trapping, yielding fine, needle-like microcrystals or amorphous powders rather than the large, thermodynamically stable blocks required for traditional structural analysis. To overcome this, researchers must choose the right analytical platform. This guide objectively compares the performance of three primary crystallographic techniques—Single-Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Microcrystal Electron Diffraction (MicroED) —providing field-proven methodologies for this specific compound.

Platform Performance & Quantitative Data Comparison

Selecting the correct analytical product/platform depends heavily on the physical nature of the synthesized batch. Below is a quantitative comparison of the three platforms.

Performance MetricSC-XRD (The Gold Standard)PXRD + CSP (The Bulk Analyzer)MicroED / 3DED (The Nanoscale Frontier)
Minimum Crystal Size > 50 µmBulk powder (< 10 µm avg)< 1 µm (Nanocrystals)
Data Collection Time 2 - 24 hours10 - 30 minutes2 - 5 minutes
Interaction Cross-Section Weak (X-rays vs. Electrons)Weak (X-rays vs. Electrons)Strong (

-

× X-ray)
H-Atom Visibility Moderate (requires high-res)Poor (lost in 1D overlap)Excellent (Nuclear scattering)
Sample Destruction Non-destructiveNon-destructiveBeam-sensitive (requires low dose)

Experimental Workflows & Mechanistic Causality

A. Single-Crystal X-Ray Diffraction (SC-XRD)

Mechanistic Insight: SC-XRD relies on X-ray photons interacting with the electron cloud of atoms. Because the scattering power is proportional to the atomic number (


), light atoms (C, H, N, O) scatter weakly. To achieve a sufficient signal-to-noise ratio, a large macroscopic crystal volume (>50 µm) is required to amplify the diffracted beam through constructive interference 1. The sulfur atom in the thiophene ring provides excellent anomalous scattering, which aids in phase determination.

Self-Validating Protocol:

  • Crystallization: Dissolve 10 mg of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid in 1 mL of dimethylformamide (DMF). Carefully layer 3 mL of toluene on top to induce slow liquid-liquid diffusion, preventing the rapid kinetic precipitation of microcrystals.

  • Validation (Internal Control): Transfer the resulting crystals to a glass slide and examine them under a polarized light microscope. Rotate the stage; crystals must exhibit sharp, uniform optical extinction. This self-validating step confirms they are single, untwinned domains suitable for the diffractometer.

  • Data Collection: Mount a validated crystal on a MiTeGen loop using paratone oil. Flash-cool to 100 K in a nitrogen stream to minimize thermal atomic displacement. Collect diffraction data using Cu-K

    
     radiation (
    
    
    
    = 1.5418 Å).
B. Powder X-Ray Diffraction (PXRD) + Crystal Structure Prediction (CSP)

Mechanistic Insight: When the oxazole derivative crashes out of solution rapidly, it forms a microcrystalline powder. Because the powder consists of millions of randomly oriented crystallites, all possible lattice planes satisfy Bragg's Law simultaneously, collapsing the 3D diffraction data into 1D concentric Debye-Scherrer rings 23. To solve the structure without a single crystal, CSP algorithms generate theoretical polymorphs, which are then matched against the experimental 1D powder pattern using Rietveld refinement 45.

Self-Validating Protocol:

  • Sample Preparation: Gently grind the bulk precipitate in an agate mortar to achieve a homogeneous particle size (<10 µm). This mitigates preferred orientation effects caused by the needle-like habit of the compound 6.

  • Validation (Internal Control): Dope the powder with 5% wt/wt NIST Silicon standard (SRM 640). The known silicon peaks act as an internal standard to validate instrument alignment and correct for zero-shift errors during the Rietveld refinement process.

  • Data Collection: Load the powder into a zero-background silicon holder. Collect data from

    
     to 
    
    
    
    . Use CSP software to generate the
    
    
    carboxylic acid dimer motifs and refine against the experimental pattern.
C. Microcrystal Electron Diffraction (MicroED)

Mechanistic Insight: Electrons interact with the electrostatic potential of atoms (both the positively charged nucleus and the electron cloud). This interaction is


 to 

times stronger than X-ray scattering, allowing for the diffraction of nanocrystals (<1 µm) that are a billionth the volume required for SC-XRD 7. Furthermore, because electrons scatter strongly from the nucleus, MicroED is exceptionally sensitive to lighter atoms, enabling the precise localization of the carboxylic acid hydrogen atom even in sub-micron particles [[8]]().

Self-Validating Protocol:

  • Grid Preparation: Apply the dry, unmodified microcrystalline powder of the compound directly onto a holey carbon copper TEM grid. Tap the grid gently to remove excess powder, ensuring a monolayer of nanocrystals.

  • Validation (Internal Control): Insert the grid into the cryo-TEM. Operate strictly in low-dose search mode (<0.01

    
    
    
    
    /s) to locate the crystals. This internal control prevents beam-induced destruction of the organic framework before data collection begins.
  • Data Collection: Cool the sample to liquid nitrogen temperatures. Collect continuous rotation electron diffraction data (e.g., -60° to +60° at 0.5°/s) using a 200 kV accelerating voltage.

Analytical Workflow Visualization

Workflow Start Synthesize 2-(Thiophen-2-yl)- 1,3-oxazole-5-carboxylic acid Assess Assess Crystal Size (Polarized Light Microscopy) Start->Assess Path1 > 50 μm Large Crystals Assess->Path1 Path2 1 - 50 μm Microcrystals Assess->Path2 Path3 < 1 μm Nanocrystals Assess->Path3 Tech1 SC-XRD Platform Path1->Tech1 Tech2 PXRD + CSP Platform Path2->Tech2 Tech3 MicroED Platform Path3->Tech3

Decision matrix for selecting the optimal crystallographic technique based on particle size.

Conclusion

For 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid , the choice of analytical platform is dictated by crystallization kinetics. If slow diffusion yields >50 µm crystals, SC-XRD remains the undisputed gold standard for mapping the 3D electron density. However, if the compound's strong hydrogen-bonding network forces rapid precipitation, MicroED is the superior alternative for de novo structure solution due to its sub-micron requirements and high sensitivity to hydrogen atoms. PXRD combined with CSP serves as the optimal middle-ground for bulk phase identification and polymorph screening during formulation scale-up.

References

1.[2] The Difference Between Powder XRD and Single Crystal XRD. AZoOptics.[Link] 2.[4] From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC / NIH.[Link] 3.[6] X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link] 4.[5] From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics. ACS Publications. [Link] 5.[3] Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. [Link] 6.[7] MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function. ACS Publications. [Link] 7.[1] Application of Crystalline Matrices for the Structural Determination of Organic Molecules. PMC / NIH. [Link] 8.[8] Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. PMC / NIH. [Link]

Sources

A Senior Application Scientist's Guide to Comparing Biological Activity: Novel Compounds vs. Standard Antibiotics and Anticancer Drugs

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics, the rigorous evaluation of a compound's biological activity is the crucible in which its potential is forged. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for comparing the efficacy of novel chemical entities against established standard antibiotics and anticancer drugs. By adhering to the detailed methodologies and principles outlined herein, you will be equipped to generate robust, reproducible, and insightful data, forming a solid foundation for further preclinical and clinical development.

This document eschews a rigid template, instead offering a logically structured narrative that delves into the "why" behind the "how" of experimental design. We will explore the foundational assays for both antimicrobial and anticancer evaluation, providing not just step-by-step protocols but also the scientific rationale that underpins each choice. Our focus is on creating self-validating experimental systems that ensure the integrity and trustworthiness of your findings.

Part I: Comparative Analysis of Antibacterial Activity

The escalating crisis of antimicrobial resistance necessitates the discovery and development of new antibiotics.[1][2] A critical first step in this journey is to benchmark the activity of a novel compound against clinically relevant, standard antibiotics. This section details the essential in vitro assays for this purpose.

Key Performance Metric: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[3][4] It is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[3][4][5][6]

Causality of Experimental Choice:

The MIC provides a quantitative measure of a compound's potency, allowing for direct comparison with standard antibiotics. This value is crucial for understanding the potential therapeutic dose and for tracking the emergence of resistance.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of test and standard antibiotics start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate microplate wells with bacterial suspension and different drug concentrations prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-24 hours inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][7]

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of the test compound and the standard antibiotic (e.g., Gentamicin, Ciprofloxacin) in a suitable solvent.

    • Perform two-fold serial dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[7] The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[3][7]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).[3]

    • Incubate the plate at 37°C for 16-24 hours.[3]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[3][4]

    • Results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints.[4][6][8][9]

Qualitative Assessment: Zone of Inhibition (Kirby-Bauer Test)

The zone of inhibition test is a qualitative method used to assess the antimicrobial activity of a substance.[10][11] It is a rapid and cost-effective screening tool.[11][12]

Causality of Experimental Choice:

This assay provides a quick visual indication of a compound's ability to inhibit microbial growth. It is particularly useful for screening a large number of compounds or for testing substances that may not be suitable for broth dilution methods.

Experimental Workflow: Zone of Inhibition Assay

ZOI_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_plate Prepare a Mueller-Hinton agar plate with a confluent bacterial lawn start->prep_plate prep_discs Impregnate filter paper discs with test and standard antibiotics start->prep_discs place_discs Place discs on the surface of the agar prep_plate->place_discs prep_discs->place_discs incubate Incubate at 37°C for 18-24 hours place_discs->incubate measure_zones Measure the diameter of the zone of inhibition (clear zone) around each disc incubate->measure_zones interpret_results Interpret as Susceptible, Intermediate, or Resistant based on zone size measure_zones->interpret_results end End interpret_results->end

Caption: Workflow for the Zone of Inhibition Assay.

Detailed Protocol: Zone of Inhibition Assay
  • Preparation of Bacterial Lawn:

    • Using a sterile swab, uniformly streak a standardized bacterial inoculum (0.5 McFarland) over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn.[10]

  • Application of Antimicrobial Agents:

    • Aseptically place filter paper discs impregnated with known concentrations of the test compound and standard antibiotics onto the surface of the agar.[11]

    • Ensure the discs are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.[10][13]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the clear zone around each disc where bacterial growth has been inhibited.[13][14]

    • The size of the zone is proportional to the susceptibility of the organism to the antibiotic.[14] Interpret the results based on established guidelines.[15]

Data Presentation: Comparative Antibacterial Activity
CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Interpretation
Novel Compound X E. coli ATCC 25922422Susceptible
S. aureus ATCC 29213818Susceptible
Ciprofloxacin E. coli ATCC 259220.530Susceptible
S. aureus ATCC 29213125Susceptible
Gentamicin E. coli ATCC 25922225Susceptible
S. aureus ATCC 29213421Susceptible

Part II: Comparative Analysis of Anticancer Activity

The evaluation of novel anticancer agents requires a multi-faceted approach to assess their impact on cancer cell viability, proliferation, and the mechanisms of cell death. This section outlines the core in vitro assays for a comprehensive comparison with standard chemotherapeutic drugs.

Primary Metric: Cytotoxicity and Cell Viability

Cytotoxicity assays are fundamental for determining the concentration-dependent effect of a compound on cancer cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro.[16]

Causality of Experimental Choice:

These assays provide a quantitative measure of a compound's ability to kill or inhibit the proliferation of cancer cells. Comparing the IC50 value of a novel compound to that of a standard drug (e.g., Doxorubicin, Paclitaxel) is a primary indicator of its potential as an anticancer agent.[16][17][18]

Experimental Workflow: MTT Assay for Cell Viability

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed cancer cells in a 96-well plate and allow to adhere (24h) start->seed_cells treat_cells Treat cells with serial dilutions of test and standard anticancer drugs seed_cells->treat_cells incubate_drug Incubate for 24-72 hours treat_cells->incubate_drug add_mtt Add MTT reagent to each well incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate cell viability (%) and determine the IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density that allows for exponential growth during the experiment (e.g., 5,000-10,000 cells/well).[21]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and a standard anticancer drug in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19][22]

    • Incubate for 2-4 hours at 37°C.[19][22] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17][19]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

Alternative Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method for quantifying cell death and lysis based on the release of lactate dehydrogenase from the cytosol of damaged cells.[23]

Causality of Experimental Choice:

The LDH assay measures membrane integrity, providing a direct measure of cytotoxicity. It is a useful complementary assay to the MTT assay, as it measures a different aspect of cell health. An increase in LDH activity in the culture medium indicates an increase in the number of dead or membrane-damaged cells.[23][24]

Mechanistic Insight: Apoptosis Assays

Understanding whether a compound induces apoptosis (programmed cell death) is crucial for characterizing its mechanism of action.

Annexin V Staining for Early Apoptosis

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a protein with a high affinity for PS, can be used to detect this event.[25][26]

Causality of Experimental Choice:

This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable information about the mode of cell death induced by the compound.[25][27]

Caspase Activity Assay for Execution of Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases that cleave a number of cellular proteins.[28]

Causality of Experimental Choice:

Measuring the activity of caspase-3/7 provides direct evidence that the apoptotic pathway has been activated.[28][29][30] This assay can confirm the findings of the Annexin V assay and provide further mechanistic detail.

Experimental Workflow: Apoptosis and Caspase Activity Analysis

Apoptosis_Workflow cluster_prep Preparation cluster_annexin Annexin V Staining cluster_caspase Caspase Activity Assay cluster_analysis Analysis start Start treat_cells Treat cancer cells with test and standard anticancer drugs start->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells stain_annexin Stain cells with Annexin V-FITC and Propidium Iodide (PI) harvest_cells->stain_annexin lyse_cells Lyse cells harvest_cells->lyse_cells analyze_flow Analyze by flow cytometry stain_annexin->analyze_flow quantify_apoptosis Quantify apoptotic cell population analyze_flow->quantify_apoptosis add_substrate Add caspase-3/7 substrate (e.g., Ac-DEVD-pNA) lyse_cells->add_substrate read_signal Measure colorimetric or fluorometric signal add_substrate->read_signal quantify_caspase Quantify caspase activity read_signal->quantify_caspase end End quantify_apoptosis->end quantify_caspase->end

Caption: Workflow for Apoptosis and Caspase Activity Assays.

Data Presentation: Comparative Anticancer Activity
CompoundCell LineIC50 (µM)Apoptosis (% Annexin V Positive)Relative Caspase-3/7 Activity (Fold Change)
Novel Compound Y MCF-75.265%4.5
A5498.158%3.8
Doxorubicin MCF-70.585%6.2
A5491.275%5.1
Paclitaxel MCF-70.0190%7.5
A5490.0582%6.8

Part III: Trustworthiness and Self-Validating Systems

To ensure the reliability of your comparative data, each experimental run must include appropriate controls.

  • Positive Controls: Standard antibiotics or anticancer drugs with known activity against the cell lines or microorganisms being tested. This validates the assay's ability to detect the expected biological effect.

  • Negative/Vehicle Controls: Cells or microorganisms treated with the solvent used to dissolve the test compounds at the same concentration as in the experimental wells. This accounts for any potential effects of the solvent itself.

  • Untreated Controls: Cells or microorganisms that are not exposed to any treatment. This provides a baseline for normal growth and viability.

By consistently including these controls, you create a self-validating system where the integrity of each experiment can be readily assessed.

References

  • Current time information in Ahmedabad, IN. (n.d.). Google.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved March 8, 2024, from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved March 8, 2024, from [Link]

  • Everything about Annexin V-based apoptosis assays. (2022, June 30). Immunostep Biotech. Retrieved March 8, 2024, from [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved March 8, 2024, from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved March 8, 2024, from [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). Retrieved March 8, 2024, from [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019, December 15). Retrieved March 8, 2024, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Retrieved March 8, 2024, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 8, 2024, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved March 8, 2024, from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved March 8, 2024, from [Link]

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. (n.d.). PubMed. Retrieved March 8, 2024, from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019, July 11). ACS Omega. Retrieved March 8, 2024, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers. Retrieved March 8, 2024, from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol. Retrieved March 8, 2024, from [Link]

  • Zone of Inhibition Test for Antimicrobial Activity. (2024, July 15). Microchem Laboratory. Retrieved March 8, 2024, from [Link]

  • Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. (2024, March 5). PMC. Retrieved March 8, 2024, from [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Retrieved March 8, 2024, from [Link]

  • Caspase 3 Activity Assay Kit. (2022, June). MP Biomedicals. Retrieved March 8, 2024, from [Link]

  • In Vitro Evaluation of Anticancer Drugs with Kinetic and Static Alternating Cell Culture System. (n.d.). Scientific Research Publishing. Retrieved March 8, 2024, from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). PMC. Retrieved March 8, 2024, from [Link]

  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025, October 14). Retrieved March 8, 2024, from [Link]

  • How do you interpret antibiotic susceptibility test results?. (2025, November 22). Dr.Oracle. Retrieved March 8, 2024, from [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Retrieved March 8, 2024, from [Link]

  • What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. (2021, July 13). Retrieved March 8, 2024, from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). Retrieved March 8, 2024, from [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012, March 15). PubMed. Retrieved March 8, 2024, from [Link]

  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). (n.d.). Bridge PTS. Retrieved March 8, 2024, from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025, November 15). Idexx. Retrieved March 8, 2024, from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved March 8, 2024, from [Link]

  • Zone of Inhibition. (n.d.). Nelson Labs. Retrieved March 8, 2024, from [Link]

  • Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. (2026, March 3). MDPI. Retrieved March 8, 2024, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved March 8, 2024, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved March 8, 2024, from [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). PMC. Retrieved March 8, 2024, from [Link]

  • Novel classes of antibiotics or more of the same?. (n.d.). PMC. Retrieved March 8, 2024, from [Link]

  • Zone of Inhibition explained. (n.d.). Singer Instruments. Retrieved March 8, 2024, from [Link]

  • Antibiotics: Conventional Therapy and Natural Compounds with Antibacterial Activity—A Pharmaco-Toxicological Screening. (n.d.). PMC. Retrieved March 8, 2024, from [Link]

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Tuning the Gap: A Comparative Guide to Thiophene-Oxazole Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of Conjugated Thiophene-Oxazole Systems Content Type: Publish Comparison Guide

Executive Summary

In the development of organic optoelectronics (OLEDs, OFETs) and fluorescent sensors, the Thiophene-Oxazole (TO) scaffold represents a critical divergence from standard oligothiophenes. While oligothiophenes rely on electron-rich delocalization to narrow the band gap, Thiophene-Oxazole systems introduce an intrinsic "push-pull" electronic bias. This guide objectively compares TO systems against their primary alternatives—Oligothiophenes (TT) and Thiophene-Thiazole (TTz) —providing researchers with the spectral data and mechanistic insights necessary to select the correct scaffold for band-gap engineering.

Part 1: The Comparative Landscape

The choice between an all-thiophene backbone and a heterocyclic hybrid (Oxazole or Thiazole) fundamentally alters the Frontier Molecular Orbitals (FMOs). Thiophene acts as an electron donor (D), while Oxazole acts as a weak electron acceptor (A) due to the electronegativity of the oxygen atom and the imine nitrogen.

Comparative Spectral Performance Table
FeatureThiophene-Oxazole (TO) Bithiophene (TT) / Oligothiophenes Thiophene-Thiazole (TTz)
Primary

(Solution)
290 – 340 nm (Hypsochromic shift vs. TT)302 – 360 nm (Reference Standard)310 – 350 nm (Slight Bathochromic vs. TO)
Electronic Character D-A (Donor-Acceptor) D-D (Donor-Donor) D-A (Donor-Acceptor)
Band Gap (

)
Wide (High fluorescence quantum yield)Narrow (Better charge transport)Moderate (Balanced transport)
Solvatochromism High (Sensitive to polarity due to dipole)Low (Non-polar ground state)Moderate
Stokes Shift Large (>80 nm) Small (<50 nm) Moderate
Solubility Excellent (H-bonding potential)Poor (Aggregates easily)Good
Critical Analysis of Alternatives
  • The Bithiophene (TT) Benchmark:

    • Performance: TT systems exhibit a red-shifted absorption compared to TO analogs due to higher quinoidal character and better orbital overlap between the two sulfur-containing rings.

    • Limitation: They suffer from small Stokes shifts, leading to self-absorption in fluorescence applications. They lack the internal dipole necessary for Intramolecular Charge Transfer (ICT) unless heavily substituted.

  • The Thiazole (TTz) Alternative:

    • Performance: Thiazole is the structural twin of Oxazole but contains Sulfur instead of Oxygen. Sulfur is more polarizable than Oxygen, often leading to a red-shifted absorption compared to Oxazole.

    • Decision Factor: Choose Thiazole for lower band gaps; choose Oxazole for higher fluorescence quantum yields and deep-blue emission targets.

Part 2: Mechanistic Insights & Structure-Property Relationships

The spectral signature of Thiophene-Oxazole is governed by the Heteroatom Effect . Oxygen (in Oxazole) is significantly more electronegative than Sulfur (in Thiophene). This lowers the HOMO energy level, widening the optical band gap (blue shift). However, this also creates a permanent dipole moment, facilitating ICT transitions that are highly sensitive to solvent polarity.

Diagram 1: Electronic Tuning Pathway

This diagram illustrates the causal relationship between structural modifications and observed spectral shifts.

ElectronicTuning Thiophene Thiophene Unit (Electron Rich) Conjugation Conjugated System (Thiophene-Oxazole) Thiophene->Conjugation Donates e- Oxazole Oxazole Unit (Electron Deficient) Oxazole->Conjugation Accepts e- Dipole Induced Dipole (Asymmetry) Conjugation->Dipole LUMO LUMO Localization (On Oxazole) Conjugation->LUMO Spectrum UV-Vis Outcome: ICT Band + Blue Shift Dipole->Spectrum Solvatochromism LUMO->Spectrum Widened Gap

Figure 1: Logic flow demonstrating how the donor-acceptor nature of the Thiophene-Oxazole bond creates specific spectral outcomes (ICT bands and widened band gaps).

Part 3: Experimental Protocol for Spectral Validation

To accurately characterize these systems, one must account for their tendency to aggregate in non-polar solvents and their sensitivity to protic solvents (H-bonding with the Oxazole nitrogen).

Validated Workflow: UV-Vis Characterization

Objective: Determine


, 

(molar extinction coefficient), and rule out aggregation.

Reagents:

  • Analyte: Thiophene-Oxazole derivative (purity >98% by NMR).

  • Solvents: Spectroscopic grade Chloroform (non-polar), Acetonitrile (polar aprotic), and Methanol (polar protic).

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Weigh 1.0 mg of compound into a 10 mL volumetric flask.

    • Dissolve in Chloroform to create a

      
       M stock solution. Note: Sonicate for 5 mins to ensure complete dissolution.
      
  • Linearity Check (The Aggregation Test):

    • Prepare dilutions:

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Measure Absorbance (A) at

      
      .[1][2]
      
    • Validation Criterion: Plot A vs. Concentration. The

      
       must be 
      
      
      
      . If the line curves at high concentrations,
      
      
      stacking aggregation is occurring. Use only the linear range for
      
      
      calculation.
  • Solvatochromic Shift Assay:

    • Aliquot the stock into dry vials and evaporate the chloroform.

    • Re-dissolve in Acetonitrile and Methanol.

    • Observation: A red shift in polar solvents indicates a stabilized intramolecular charge transfer (ICT) excited state.

Diagram 2: Measurement Workflow

Visualizing the critical steps to ensure data integrity.

MeasurementWorkflow Start Solid Sample (>98% Purity) Stock Stock Solution (Chloroform, 10^-4 M) Start->Stock Dilution Serial Dilution (10^-5 to 10^-6 M) Stock->Dilution Scan Spectral Scan (250 - 800 nm) Dilution->Scan Check Linearity Check (Beer-Lambert) Scan->Check Result Calculate Molar Extinction Coeff (ε) Check->Result Linear (R² > 0.99) Aggreg Dilute Further (Aggregation Detected) Check->Aggreg Non-Linear Aggreg->Dilution

Figure 2: Operational workflow for UV-Vis characterization, emphasizing the critical "Linearity Check" to prevent aggregation artifacts common in conjugated systems.

Part 4: Data Interpretation & Synthesis Context[3][4][5]

When synthesizing these materials, impurities such as homo-coupled byproducts (e.g., bithiophene contaminants in a thiophene-oxazole synthesis) can skew spectra.

  • Diagnostic Tip: If you observe a shoulder at ~300-310 nm in a Thiophene-Oxazole spectrum intended to be pure, check for unreacted bithiophene precursors, as they have higher extinction coefficients and can dominate the baseline.

Conclusion: For applications requiring deep blue emission and high solubility , the Thiophene-Oxazole system is superior to Bithiophene. For applications requiring maximum red-shift and charge mobility , Bithiophene or Thiazole analogs remain the standard.

References
  • Synthesis and Photophysical Properties of C3-Symmetric Star-Shaped Molecules Containing Heterocycles Such as Furan, Thiophene, and Oxazole. Source: ACS Omega / Figshare URL:[3][Link]

  • Photophysical, thermal properties, solvatochromism and DFT/TDDFT studies on novel conjugated D-A-π-A-D form of small molecules comprising thiophene substituted 1,3,4-oxadiazole. Source: ResearchGate URL:[4][Link]

  • Synthesis and second order nonlinear optical properties of new chromophores containing 1,3,4-oxadiazole and thiophene rings. Source: ResearchGate URL:[4][Link]

  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Source: NIH / PMC URL:[Link]

  • Alkoxy‐Substituted Anthrabis(Thiadiazole)‐Terthiophene Copolymers for Organic Photovoltaics: A Unique Wavy Backbone Enhances Aggregation. Source: NIH / PMC URL:[Link]

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A Senior Application Scientist's Guide to Differentiating 2-(thiophen-2-yl)oxazole and 5-(thiophen-2-yl)oxazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. The constitutional isomers 2-(thiophen-2-yl)oxazole and 5-(thiophen-2-yl)oxazole, while sharing the same molecular formula and mass, exhibit distinct chemical and physical properties that can significantly impact their biological activity and material characteristics. This guide provides a comprehensive, in-depth analysis of the key differentiating features of these two isomers, drawing upon spectroscopic, chromatographic, and synthetic methodologies to enable their unambiguous identification.

Introduction: The Significance of Isomeric Purity

The oxazole ring is a privileged scaffold in numerous biologically active molecules. The point of attachment of the thiophene ring to the oxazole core dictates the overall electronic distribution, conformation, and potential for intermolecular interactions. Consequently, the ability to differentiate between the 2- and 5-substituted isomers is not merely an academic exercise but a critical aspect of quality control and structure-activity relationship (SAR) studies in drug discovery and materials development.

Synthesis Strategy: A Tale of Two Cyclizations

The divergent synthetic pathways to 2-(thiophen-2-yl)oxazole and 5-(thiophen-2-yl)oxazole provide the first layer of differentiation. Understanding these routes is crucial for predicting potential impurities and rationalizing the observed analytical data.

Synthesis of 2-(thiophen-2-yl)oxazole: The Robinson-Gabriel Approach

The Robinson-Gabriel synthesis is a classic and effective method for the preparation of 2,5-disubstituted oxazoles, which can be adapted for 2-substituted oxazoles.[1][2] This method involves the cyclodehydration of a 2-acylamino ketone.

Conceptual Workflow for 2-(thiophen-2-yl)oxazole Synthesis

Thiophene2Carboxamide Thiophene-2-carboxamide AcylaminoKetone 2-(Thiophene-2-carboxamido)acetaldehyde Thiophene2Carboxamide->AcylaminoKetone Acylation AlphaHaloKetone α-Haloketone (e.g., 2-bromoacetaldehyde) AlphaHaloKetone->AcylaminoKetone Oxazole_2 2-(Thiophen-2-yl)oxazole AcylaminoKetone->Oxazole_2 Cyclodehydration (e.g., H₂SO₄, PPA)

Caption: Robinson-Gabriel synthesis pathway for 2-(thiophen-2-yl)oxazole.

Experimental Protocol: Robinson-Gabriel Synthesis

  • Acylation: React thiophene-2-carboxamide with an appropriate α-haloketone (e.g., 2-bromoacetaldehyde dimethyl acetal) in the presence of a base to form the 2-acylamino ketone precursor.

  • Cyclodehydration: Treat the resulting 2-(thiophene-2-carboxamido)acetaldehyde derivative with a strong dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA) to effect the intramolecular cyclization and subsequent dehydration to yield 2-(thiophen-2-yl)oxazole.[3][4]

Synthesis of 5-(thiophen-2-yl)oxazole: The Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful method for the regioselective synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6][7][8][9]

Conceptual Workflow for 5-(thiophen-2-yl)oxazole Synthesis

Thiophene2Carbaldehyde Thiophene-2-carbaldehyde OxazolineIntermediate Oxazoline Intermediate Thiophene2Carbaldehyde->OxazolineIntermediate [3+2] Cycloaddition TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->OxazolineIntermediate Base Base (e.g., K₂CO₃) Base->OxazolineIntermediate Oxazole_5 5-(Thiophen-2-yl)oxazole OxazolineIntermediate->Oxazole_5 Elimination of Toluenesulfinic acid

Caption: Van Leusen synthesis pathway for 5-(thiophen-2-yl)oxazole.

Experimental Protocol: Van Leusen Synthesis

  • Reaction Setup: To a solution of thiophene-2-carbaldehyde and TosMIC in a suitable solvent like methanol or dimethoxyethane, add a base such as potassium carbonate.

  • Cycloaddition and Elimination: The reaction proceeds via a [3+2] cycloaddition to form an oxazoline intermediate, which then undergoes base-mediated elimination of p-toluenesulfinic acid to afford the aromatic 5-(thiophen-2-yl)oxazole.[10]

Spectroscopic Differentiation: Unmasking the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of these isomers. The distinct electronic environments of the protons and carbons in each molecule give rise to characteristic and predictable differences in their spectra.

¹H NMR Spectroscopy: A Tale of Two Protons

The key to differentiating the two isomers via ¹H NMR lies in the chemical shifts of the oxazole ring protons.

  • 2-(Thiophen-2-yl)oxazole: In this isomer, the protons on the oxazole ring are at the 4- and 5-positions. The H5 proton is typically more deshielded and appears further downfield than the H4 proton due to its proximity to the ring oxygen.

  • 5-(Thiophen-2-yl)oxazole: Here, the oxazole protons are at the 2- and 4-positions. The H2 proton is significantly deshielded due to the electronic effects of both the adjacent nitrogen and oxygen atoms, causing it to resonate at a much lower field compared to the H4 proton.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton2-(thiophen-2-yl)oxazole (Predicted)5-(thiophen-2-yl)oxazole (Analog Data[11])Rationale for Differentiation
Oxazole H2 -~8.0-8.2Diagnostic Signal: The presence of a signal in this downfield region is a strong indicator of the 5-substituted isomer.
Oxazole H4 ~7.2-7.4~7.3-7.5Overlap with thiophene protons is possible, but its coupling pattern can be informative.
Oxazole H5 ~7.7-7.9-The absence of a signal in the H2 region and the presence of this signal suggests the 2-substituted isomer.
Thiophene Protons ~7.1-7.6~7.1-7.7The chemical shifts and coupling constants of the thiophene protons will also be influenced by the point of attachment to the oxazole ring.

Note: The predicted values for 2-(thiophen-2-yl)oxazole are based on general principles of oxazole chemistry. The data for the 5-substituted isomer is based on a closely related isoxazole analog, which is expected to have similar chemical shifts.

¹³C NMR Spectroscopy: The Carbon Fingerprint

The ¹³C NMR spectra provide a clear and unambiguous method for distinguishing between the two isomers. The chemical shifts of the oxazole ring carbons are highly sensitive to their electronic environment.

  • 2-(Thiophen-2-yl)oxazole: The C2 carbon, being directly attached to the electron-withdrawing thiophene ring and flanked by nitrogen and oxygen, will be significantly deshielded. The C5 carbon will be the most shielded of the oxazole carbons.

  • 5-(Thiophen-2-yl)oxazole: In this isomer, the C5 carbon is attached to the thiophene ring. The C2 carbon will be the most deshielded carbon in the oxazole ring, appearing at a very low field.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon2-(thiophen-2-yl)oxazole (Predicted)5-(thiophen-2-yl)oxazole (Analog Data[11])Rationale for Differentiation
Oxazole C2 ~160-162~150-152Key Differentiator: The C2 chemical shift is expected to be significantly different between the two isomers.
Oxazole C4 ~125-127~122-124
Oxazole C5 ~138-140~151-153Key Differentiator: The C5 chemical shift will be dramatically different due to the direct attachment of the thiophene ring in the 5-isomer.
Thiophene Carbons ~125-135~125-135The ipso-carbon of the thiophene ring will also show a different chemical shift depending on its attachment to C2 or C5 of the oxazole.
Mass Spectrometry: Fragmentation Pathways as a Guide

Electron Impact (EI) mass spectrometry can provide valuable structural information based on the fragmentation patterns of the molecular ions. The stability of the resulting fragments will dictate the preferred cleavage pathways.

Fragmentation Workflow

Caption: Predicted primary fragmentation pathways in EI-MS.

While both isomers will likely exhibit fragments corresponding to the loss of CO and HCN, the relative abundances of these and other fragments can be diagnostic. For instance, the cleavage of the bond between the two rings might be more or less favorable depending on the substitution pattern, leading to different relative intensities of the thiophene and oxazole-containing fragment ions.

Chromatographic Separation: Resolving the Mixture

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of these isomers.

Gas Chromatography (GC)

Due to their likely difference in polarity and boiling point, GC is an excellent method for separating 2-(thiophen-2-yl)oxazole and 5-(thiophen-2-yl)oxazole.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a good starting point. For more challenging separations, a more polar column (e.g., with a higher percentage of cyanopropylphenyl substitution) could be employed.

  • Expected Elution Order: The 5-substituted isomer, with the more exposed nitrogen atom, may exhibit slightly stronger interactions with the stationary phase, potentially leading to a longer retention time compared to the 2-substituted isomer. However, this is highly dependent on the specific column and conditions used.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is another effective technique for the separation of these isomers.

  • Column and Mobile Phase: A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a standard choice. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape.

  • Separation Principle: The difference in polarity between the two isomers will drive the separation. The more polar isomer will have a shorter retention time in reversed-phase chromatography.

Conclusion

The unambiguous differentiation of 2-(thiophen-2-yl)oxazole and 5-(thiophen-2-yl)oxazole is a critical task for researchers in medicinal chemistry and materials science. By leveraging a combination of synthetic knowledge, advanced spectroscopic techniques (¹H and ¹³C NMR, MS), and chromatographic methods (GC and HPLC), a definitive structural assignment can be achieved. This guide provides a comprehensive framework and the necessary experimental insights to confidently distinguish between these two important isomers, ensuring the integrity and reproducibility of research and development efforts.

References

  • Electronic Supplementary Information for "5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: Synthesis,..." Royal Society of Chemistry.
  • Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates: Applic
  • Synthesis of 2‐(thiophene‐2‐yl)benzo[d]oxazole.
  • Robinson–Gabriel synthesis. Wikipedia.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via A Metal-Free-Catalyzed Cascade Cyclization - Supporting Inform
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. Benchchem.
  • 2-Phenyl-4-thiophen-2-ylmethyl-4H-oxazol-5-one - Optional[13C NMR]. SpectraBase.
  • Robinson-Gabriel Synthesis. SynArchive.
  • SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]. Rasayan Journal of Chemistry.
  • 3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. PMC.
  • Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. PMC.
  • Synthesis of 5‐(thiophen‐2‐yl)
  • Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles. Benchchem.
  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. PMC.
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology.
  • van Leusen oxazole synthesis.
  • ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV)
  • (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino).
  • 5-(Thiophen-2-yl)-1,2-oxazole. ChemScene.
  • Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga3+ and practical applications. New Journal of Chemistry (RSC Publishing).
  • Examples of 2,4,5‐trisubstituted oxazoles and their applications.
  • Two-Step Construction of Thiophene–Oxazole Dyads with Fluorescent Properties by the Ring Expansion of Aziridines. Scilit.
  • Synthesis and optical properties of new 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles. PMC.
  • Synthesis and reactions of di(thiophen-2-yl)
  • Synthesis and Optical Properties of Substituted Deriv
  • Synthesis and Optical Properties of Substituted Deriv
  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.
  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chrom
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • Synthesis method of 2-oxazole or 2-thiazole.
  • Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activa. Beilstein Journals.
  • Enantiomeric Separation of New Chiral Azole Compounds. Scilit.
  • Oxazole(288-42-6) 1H NMR spectrum. ChemicalBook. 1H NMR spectrum. ChemicalBook.

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A Researcher's Guide to the Melting Point Determination of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The structural components of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid—a thiophene ring, an oxazole ring, and a carboxylic acid moiety—all contribute to the intermolecular forces that dictate its melting behavior. Understanding this is key to interpreting experimental results.

Comparative Melting Point Data of Structurally Related Compounds

To provide a predictive context for the melting point of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid, the following table summarizes the experimentally determined melting points of structurally analogous compounds. These analogs share key heterocyclic or functional group motifs, offering a valuable reference range.

Compound NameStructureMelting Point (°C)
Thiophene-2-carboxylic acidA thiophene ring with a carboxylic acid group.125-127[2]
Thiophene-2-carboxamideThe amide derivative of thiophene-2-carboxylic acid.175-181[3]
Oxazole-5-carboxylic acidAn oxazole ring with a carboxylic acid group.226-230
2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acidA close analog with a thiazole ring instead of oxazole.156[4]
Ethyl 2-amino-1,3-oxazole-5-carboxylateAn esterified and aminated oxazole carboxylic acid.151-153[5]

Experimental Protocols for Melting Point Determination

Two primary methods are employed for accurate melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination

This technique relies on visually observing the phase transition of a small sample packed in a capillary tube as it is heated.

Expertise & Experience: The key to an accurate capillary measurement is a slow heating rate near the melting point (approximately 1-2°C per minute) to ensure thermal equilibrium between the heating block, the thermometer, and the sample. Rapid heating can lead to a reading that overshoots the true melting point.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount enters the tube.

  • Sample Packing: Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Instrument Setup: Place the packed capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

  • Accurate Determination: With a new sample, heat rapidly to about 20°C below the estimated melting point. Then, slow the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Trustworthiness through Mixed Melting Point Analysis:

To confirm the identity of a synthesized compound against a known standard, a mixed melting point determination is invaluable. A small amount of the unknown sample is mixed with an authentic sample. If the melting point of the mixture is sharp and unchanged from the known sample's melting point, the two are identical. If the melting point is depressed and the range is broadened, the unknown is a different compound.

Caption: Workflow for Capillary Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Expertise & Experience: DSC provides a more quantitative and objective measure of the melting point. The resulting thermogram shows an endothermic peak, where the peak onset corresponds to the beginning of melting and the peak maximum is often reported as the melting point. The area under the peak is the enthalpy of fusion.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

  • Encapsulation: Seal the pan with a lid. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) through the expected melting range.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak temperature of the melting endotherm.

Caption: Workflow for DSC Melting Point Analysis.

Conclusion

The melting point is a fundamental characteristic that provides significant insight into the purity and identity of a compound like 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid. While a literature value is not currently established, the detailed protocols for capillary and DSC methods outlined in this guide provide a robust framework for its accurate experimental determination. By comparing the obtained value with those of structurally similar compounds, researchers can gain confidence in the identity and purity of their synthesized material, a crucial step in the drug discovery and development pipeline.

References

  • ChemSynthesis. (n.d.). 5-thiophen-2-yl-isoxazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Pi Chemicals System. (n.d.). Isoxazole-5-carboxylic acid. Retrieved from [Link]

  • Stenutz. (n.d.). benzo[b]thiophene-2-carboxamide. Retrieved from [Link]

  • Chemsrc. (2022, March 4). Ethyl 2-amino-1,3-oxazole-5-carboxylate. Retrieved from [Link]

  • Bădiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal, 66(2), 237-242. Retrieved from [Link]

  • PubChem. (n.d.). Oxazole-5-carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminooxazole. Retrieved from [Link]

  • Al-Sultani, A. A. J. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Egyptian Journal of Chemistry. Retrieved from [Link]

  • Steffey, B. D., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 29. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-1,3-oxazole-5-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2,4-diphenyl-1,3-oxazole-5-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic Acid

[1]

Executive Summary & Chemical Context

This guide outlines the mandatory disposal protocols for 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid . As a heteroaromatic carboxylic acid commonly used as a scaffold in drug discovery (specifically in antiviral and anti-inflammatory research), this compound presents specific waste management challenges due to its sulfur-nitrogen heterocyclic core.[1]

Operational Directive: This substance must be treated as Hazardous Chemical Waste . Under no circumstances should it be disposed of via municipal wastewater (sink) or regular trash. The presence of the thiophene moiety requires specific segregation from strong oxidizers to prevent the generation of toxic sulfur oxides (

1
Chemical Profile & Hazard Identification
PropertyDescription
Functional Groups Carboxylic Acid (Acidic), Thiophene (S-heterocycle), Oxazole (N,O-heterocycle)
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1] Potential aquatic toxicity.
Incompatibilities Strong Oxidizers (e.g., Nitric acid, Perchlorates), Strong Bases , Reducing agents.[1]
Waste Class Non-halogenated Organic Solid (if pure) or Organic Acid Waste.[1]

Pre-Disposal Risk Assessment

Before handling waste, the generator must validate the waste stream composition. This "self-validating" step prevents downstream accidents at the incineration plant.[1]

The "S-N-O" Segregation Rule

The structural integrity of the Thiophene (S) and Oxazole (N, O) rings dictates the disposal path.[1]

  • Sulfur Content: Incineration of thiophenes produces Sulfur Dioxide (

    
    ).[1] Waste manifests must explicitly state "Contains Sulfur" to ensure the disposal facility uses appropriate scrubbers.
    
  • Acidic Function: The carboxylic acid group (

    
    ) poses a reaction risk if mixed with cyanide or sulfide waste streams (liberating HCN or 
    
    
    gas).[1]

Critical Safety Check:

STOP: Has this waste been in contact with Nitric Acid or Peroxides ?

  • Yes: Thiophene rings are electron-rich and can react violently with nitrating agents.[1] Label as "High Hazard: Potential Shock Sensitive" if concentrated.

  • No: Proceed to standard disposal protocols below.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Applicable for: Expired shelf stock, spilled solids, or excess weighed material.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Glass is acceptable but poses a breakage risk.

  • Double Containment: Place the original vial or the loose powder into a clear plastic zip-lock bag before placing it into the waste drum. This minimizes dust generation (H335 hazard).[1]

  • Labeling:

    • Primary Constituent: 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid.[1]

    • Hazard Checkbox: Irritant, Acidic.

    • Note: "Contains Thiophene - Sulfur Bearing."[1][2]

  • Storage: Store in the Solid Organic Waste satellite accumulation area. Keep away from the "Solid Oxidizer" bin.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, filtrates, or HPLC waste containing the compound.[1]

  • pH Check: Verify the pH of the solution.

    • If

      
      : Classify as Acidic Organic Waste .
      
    • If

      
      : Classify as Non-Halogenated Organic Solvent Waste .
      
  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DMSO, DCM, Ethyl Acetate.[1]

    • Incompatible: Do not mix with aqueous bleach (hypochlorite) or nitric acid waste streams.[1]

  • Transfer: Pour into a safety carboy (HDPE or coated glass) using a funnel with a lid.

  • Log Entry: Record the approximate concentration of the carboxylic acid on the waste tag. This is vital for the disposal vendor to calculate the BTU value and sulfur scrubber load.

Scenario C: Contaminated Debris

Applicable for: Gloves, weighing boats, paper towels, and TLC plates.[1]

  • Segregation: Do not place in "Biohazard" (Red Bag) or "Sharps" containers unless needles are involved.

  • Collection: Collect in a clear, 6-mil polyethylene bag labeled "Chemically Contaminated Debris."

  • Closure: When full, goose-neck seal the bag with tape and place it in the designated drum for incineration.

Operational Decision Workflow (Visual)

The following diagram illustrates the logical decision tree for disposing of this specific chemical, ensuring compliance and safety.

DisposalWorkflowStartWaste Generation:2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acidStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Pure or Debris)StateCheck->SolidPathPowder/GlovesLiquidPathLiquid Waste(Solution/Mother Liquor)StateCheck->LiquidPathDissolvedSolidPackDouble Bag in PolyethylenePrevent DustSolidPath->SolidPackLiquidCheckCheck Solvent Composition& pH LevelLiquidPath->LiquidCheckLabelingLabeling:1. Name: 2-(Thiophen-2-yl)...2. Hazard: Irritant/Acidic3. Note: Sulfur ContentSolidPack->LabelingSegregationCRITICAL: Segregate fromOxidizers (Nitric) & BasesLiquidCheck->SegregationSegregation->LabelingDisposalFinal Disposal:High-Temp Incineration(w/ Scrubber)Labeling->Disposal

Figure 1: Decision matrix for the segregation and packaging of thiophene-oxazole carboxylic acid waste.

Regulatory & Compliance Framework

Adherence to these regulations ensures your facility avoids fines and environmental release.

  • EPA (RCRA) Classification:

    • While this specific CAS is not typically "P-listed" or "U-listed" (unless specified by a unique state regulation), it is regulated as a Characteristic Waste if the waste stream is ignitable (D001) or corrosive (D002).[1]

    • Generator Status: Most research samples fall under "Lab Pack" provisions.

  • DOT Shipping (for external removal):

    • If pure: Likely UN 3261, Corrosive solid, acidic, organic, n.o.s. (2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid), 8, PG III .[1]

    • Note: Always consult a certified hazmat shipper before transport.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: Move non-essential personnel away.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Neutralization (Liquids): Absorb with a clay-based absorbent or a universal spill pad.[1] Do not use sodium bicarbonate directly on a large concentrated acid spill without slow addition to avoid splattering.

  • Cleanup (Solids): Do not dry sweep (creates dust).[1] Cover with a wet paper towel to dampen, then scoop into a waste bag.

  • Decontamination: Wipe the surface with a dilute soap solution, followed by water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Thiophene-2-carboxylic acid (Analogous Hazard Data). National Library of Medicine. [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

Advanced Laboratory Safety & Operational Guide: Handling 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid (CAS: 106833-80-1) is a highly valuable heterocyclic building block used extensively in drug discovery and medicinal chemistry[1]. Due to its structural components—an oxazole ring conjugated with a thiophene moiety and a terminal carboxylic acid—it presents specific physiochemical hazards that require stringent operational controls. This guide provides researchers with field-proven, causality-driven safety protocols to ensure absolute operational integrity.

Understanding the intrinsic properties of the compound is the first step in risk mitigation[2].

Table 1: Physiochemical Properties and GHS Hazard Classifications

Property / HazardSpecificationOperational Implication
CAS Number 106833-80-1Unique identifier for SDS tracking and inventory management[1].
Molecular Formula C8H5NO3SContains sulfur and nitrogen; potential for toxic NOx/SOx fumes upon thermal decomposition[1].
Molecular Weight 195.20 g/mol Relatively low MW; fine crystalline powders can easily become airborne.
GHS Pictogram GHS07 (Exclamation Mark)Indicates acute toxicity, irritation, and sensitization risks.
H315 Causes skin irritationNecessitates chemically resistant barrier protection[3].
H319 Causes serious eye irritationRequires tight-fitting ocular barriers to prevent mucosal damage[3].
H335 May cause respiratory irritationMandates engineering controls (fume hood) and respiratory PPE[4].

Personal Protective Equipment (PPE) Matrix & Causality

Safety is not just about wearing equipment; it is about understanding why specific equipment is chosen. The following PPE matrix is designed as a self-validating system to counteract the specific hazards of this carboxylic acid derivative.

Table 2: Required PPE and Mechanistic Causality

PPE CategoryRequired SpecificationMechanistic Causality & Validation
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Causality: Nitrile polymers offer superior cross-linking density against organic acids compared to natural rubber latex[3]. Latex degrades rapidly upon acid contact, allowing breakthrough. Validation: Inspect gloves for micro-tears by inflating them slightly before donning.
Eye Protection Chemical Safety Goggles (EN 166 / ANSI Z87.1)Causality: Standard safety glasses leave gaps. Tight-fitting goggles prevent fine, airborne crystalline dust from contacting the sensitive ocular mucosa, preventing H319-related damage[4].
Respiratory N95 / P100 Particulate RespiratorCausality: Required only if handling outside a fume hood. The filter matrix traps aerosolized particles via electrostatic attraction and physical interception, mitigating H335 respiratory irritation[3].
Body Protection Flame-Retardant Lab CoatCausality: Provides a physical barrier against accidental spills. The flame-retardant property is crucial as concentrated organic dusts can pose a deflagration risk under specific conditions.

Operational Handling Protocol

To maintain scientific integrity and personnel safety, follow this step-by-step methodology for routine weighing and transfer.

Step-by-Step Methodology:

  • Engineering Control Validation: Before opening the chemical container, verify the operational status of the chemical fume hood. Self-Validation: Tape a small piece of tissue to the sash; it should be actively pulled inward, confirming a face velocity of 80–120 feet per minute (fpm).

  • PPE Donning: Equip nitrile gloves, chemical safety goggles, and a lab coat. If the fume hood is unavailable, don an N95/P100 respirator[3].

  • Static Mitigation: Heterocyclic powders can accumulate static charge. Use an anti-static weighing boat and an ionizing bar if available to prevent the powder from aerosolizing during transfer.

  • Transfer & Weighing: Use a clean, dry stainless steel or PTFE spatula. Transfer the 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid slowly to minimize dust generation.

  • Decontamination: After weighing, wipe down the balance and surrounding surfaces with a damp paper towel (water with mild detergent) to capture any micro-particulates[4].

  • Doffing: Remove gloves using the "glove-in-glove" technique to ensure external contaminants do not touch bare skin. Wash hands thoroughly with soap and water[3].

HandlingWorkflow Start Pre-Operation: Verify Fume Hood Airflow PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Check Is material powder/dust? PPE->Check Respirator Add N95/P100 Particulate Respirator Check->Respirator Yes Weigh Weighing & Transfer (Inside Fume Hood) Check->Weigh No Respirator->Weigh Clean Decontaminate Surfaces (Soap & Water) Weigh->Clean End Doff PPE & Wash Hands Clean->End

Standard Operating Procedure for handling 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid.

Emergency Spill Response & Decontamination

In the event of a spill, immediate and calculated action is required to prevent exposure and environmental contamination.

Step-by-Step Methodology:

  • Assess & Isolate: Determine the spill size. If the spill is large (>100g) or occurs outside a fume hood, evacuate the immediate area and contact Environmental Health and Safety (EHS)[4].

  • Avoid Dry Sweeping (Causality): Never use a broom or dry brush. Dry sweeping aerosolizes the carboxylic acid dust, significantly increasing the risk of inhalation (H335) and ocular contact (H319)[4].

  • Wet-Wipe Method: For small spills inside the hood, lightly mist the spilled powder with water or a dilute alkaline solution (e.g., 5% sodium bicarbonate) to suppress dust and neutralize the acid.

  • Mechanical Collection: Carefully wipe up the dampened material using absorbent chemical pads or paper towels. Alternatively, use a specialized HEPA-filtered vacuum designed for hazardous particulates[4].

  • Surface Decontamination: Wash the spill area with soap and copious amounts of water to remove any residual chemical traces.

SpillResponse Spill Spill Identified Assess Spill Size & Location? Spill->Assess Evacuate Large Spill: Evacuate & Call EHS Assess->Evacuate > 100g or outside hood Small Small Spill: Don Additional PPE Assess->Small < 100g inside hood Contain Containment: Avoid Dust Generation Small->Contain Sweep Mechanical Collection (Wet Wiping/HEPA Vac) Contain->Sweep Dispose Transfer to Hazardous Waste Container Sweep->Dispose

Emergency spill response and containment workflow for solid acid derivatives.

Waste Disposal Plan

Improper disposal of heterocyclic organic acids can lead to environmental toxicity and regulatory violations.

Step-by-Step Methodology:

  • Segregation: Do not mix 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid waste with strong oxidizing agents or strong bases, as hazardous exothermic reactions may occur[5].

  • Primary Containment: Place all collected spill debris, contaminated PPE, and residual chemical into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE)[3].

  • Labeling: Clearly label the container with "Hazardous Waste: Toxic/Irritant Solid (Contains Thiophene-Oxazole Carboxylic Acid Derivative)" and include the GHS07 pictogram.

  • Final Disposal: Transfer the sealed container to an authorized hazardous waste collection point. The material must be disposed of via a licensed waste management facility, typically through high-temperature incineration equipped with an afterburner and a flue gas scrubber to safely process the nitrogen and sulfur heteroatoms[5].

References

  • Accela ChemBio. "106833-80-1, 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid Product Information." Retrieved from: [Link]

  • Chemikart / ChemScene. "2-(Thiophen-2-yl)oxazole-5-carboxylic acid | 106833-80-1 Safety Information." Retrieved from: [Link]

  • Capotchem. "MSDS of 2-Pyrrolidone-5-carboxylic acid (General GHS07 Carboxylic Acid Handling)." Retrieved from: [Link]

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.